molecular formula C21H19N3O4 B607844 GSK481 CAS No. 1622849-58-4

GSK481

Cat. No.: B607844
CAS No.: 1622849-58-4
M. Wt: 377.4
InChI Key: KNOUWGGQMADIBV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK481 is an inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) that blocks autophosphorylation of Ser166 on wild-type human RIP1 with an IC50 value of 2.8 nM. It is selective for RIP1 over a panel of over 450 other kinases, including RIP3.2,1 this compound inhibits RIP1 from human and cynomolgus monkey but is at least 100-fold less potent against non-primate RIP1.1>This compound is a Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitor (RIP1 inhibitor). The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising target for the treatment of multiple inflammatory diseases.

Properties

CAS No.

1622849-58-4

Molecular Formula

C21H19N3O4

Molecular Weight

377.4

IUPAC Name

5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N

SMILES

O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK481;  GSK-481;  GSK 481.

Origin of Product

United States

Foundational & Exploratory

GSK481: A Technical Guide to its Mechanism of Action as a RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in the regulation of cellular inflammation and death pathways, including necroptosis and apoptosis.[3] The kinase activity of RIPK1 is implicated in the pathophysiology of a range of inflammatory diseases, neurodegenerative disorders, and ischemic injury, making it an attractive therapeutic target.[3] this compound was identified through a DNA-encoded library screening and has served as a valuable tool compound for elucidating the role of RIPK1 kinase activity in various disease models.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of RIPK1.[1][2] The primary mechanism involves the blockade of RIPK1 autophosphorylation at serine 166 (Ser166), a critical step for its activation and the subsequent initiation of downstream signaling events that lead to necroptosis.[1][2] By preventing this phosphorylation event, this compound effectively abrogates the catalytic function of RIPK1, thereby inhibiting the necroptotic cell death pathway.[1]

The inhibitory action of this compound is competitive with ATP, as demonstrated by a shift to lower potency in ADP-Glo IC50 evaluations with increasing ATP concentrations. While highly potent against human RIPK1, this compound is significantly less effective against the mouse ortholog, a crucial consideration for in vivo studies in murine models.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and cellular activity.

Parameter Value Assay Type Species Reference
IC50 (RIPK1 Kinase Activity)1.3 nMBiochemical AssayHuman[1]
IC50 (inhibition of Ser166 phosphorylation)2.8 nMCellular Assay (HEK293T overexpression)Human[1][2]
IC50 (necroptosis inhibition)10 nMU937 Cellular AssayHuman[1][2]

Table 1: In Vitro and Cellular Potency of this compound

Parameter Value Species Notes Reference
Kinase Selectivity>10,000-fold selective for RIPK1HumanTested against a panel of over 339 kinases[5]
PharmacokineticsSub-optimal pharmacokinetic properties, high lipophilicityNot specifiedThese properties led to the development of optimized analogs like GSK2982772.[3]

Table 2: Selectivity and Pharmacokinetic Profile of this compound

Signaling Pathways

This compound primarily targets the Tumor Necrosis Factor (TNF) signaling pathway, a central regulator of inflammation and cell death. Upon binding of TNFα to its receptor, TNFR1, a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context and the post-translational modifications of key signaling proteins, including RIPK1.

TNF_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Cell Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, pro-Caspase-8) ComplexI->ComplexIIa deubiquitination ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb deubiquitination & caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK1_p p-RIPK1 (Ser166) ComplexIIb->RIPK1_p Necroptosis Necroptosis This compound This compound This compound->RIPK1_p inhibits RIPK1_p->Necroptosis

TNFα Signaling Pathways and the Point of this compound Intervention.

In a simplified view, the binding of TNFα to TNFR1 leads to the formation of Complex I at the plasma membrane, which promotes cell survival and inflammation through the activation of NF-κB. Under conditions where components of Complex I are deubiquitinated, a transition to cytosolic Complex II can occur. Complex IIa, containing FADD and pro-caspase-8, leads to apoptosis. In the absence of active caspase-8, Complex IIb, also known as the necrosome, forms. This complex consists of RIPK1, RIPK3, and MLKL. The kinase activity of RIPK1 is essential for the formation and activation of the necrosome, leading to the phosphorylation of RIPK3 and subsequently MLKL, culminating in necroptosis. This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the formation and/or activation of the necrosome and blocking necroptotic cell death.

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., from Promega)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase reaction buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for RIPK1.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Assay in U937 Cells

This assay assesses the ability of this compound to protect human U937 monocytic cells from TNFα-induced necroptosis.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Human TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound (or other test compounds) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed U937 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with 50 µL of the this compound dilutions or vehicle for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Induction of Necroptosis:

    • Prepare a solution of TNFα and z-VAD-FMK in culture medium.

    • Add 50 µL of this solution to the wells to achieve final concentrations of, for example, 100 ng/mL TNFα and 20 µM z-VAD-FMK.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.

Experimental and Logical Workflows

The characterization of a RIPK1 inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow Screening High-Throughput Screening (e.g., DNA-Encoded Library) BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 Screening->BiochemAssay CellularAssay Cellular Necroptosis Assay (e.g., U937, HT-29) Determine EC50 BiochemAssay->CellularAssay Selectivity Kinase Selectivity Profiling (Kinome Scan) CellularAssay->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot for p-RIPK1) Selectivity->Mechanism PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Mechanism->PK_PD InVivo In Vivo Efficacy Studies (Disease Models) PK_PD->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

A typical experimental workflow for the characterization of a RIPK1 inhibitor.

Conclusion

This compound is a foundational tool compound that has been instrumental in validating RIPK1 as a druggable target for inflammatory diseases. Its high potency and selectivity for RIPK1 make it an excellent probe for studying the intricacies of the necroptosis pathway. While its suboptimal pharmacokinetic properties have led to the development of more drug-like successors, the detailed understanding of its mechanism of action, as outlined in this guide, remains highly relevant for researchers in the field of kinase inhibitor drug discovery. The provided experimental protocols and workflow offer a framework for the evaluation of novel RIPK1 inhibitors.

References

GSK481: A Technical Guide to a Potent and Selective RIPK1 Inhibitor for Necroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in a multitude of physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] Central to the execution of this cell death program is Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] The kinase activity of RIPK1 is a key signaling node that, under specific cellular conditions, triggers a cascade leading to necroptotic cell death.[5] Consequently, the development of specific inhibitors targeting RIPK1 kinase activity has become a significant area of research for both understanding the fundamental mechanisms of necroptosis and for developing novel therapeutics.[2]

This technical guide provides an in-depth overview of GSK481, a highly potent and selective small-molecule inhibitor of RIPK1.[6][7] We will delve into its mechanism of action, present its biochemical and cellular activity in a structured format, provide detailed experimental protocols for its use in necroptosis research, and visualize the key signaling pathways and experimental workflows.

This compound: Mechanism of Action and Properties

This compound is a benzo[b][6][8]oxazepin-4-one derivative identified through DNA-encoded library screening.[7] It acts as a Type III kinase inhibitor, binding to an allosteric pocket of RIPK1, which results in high selectivity.[9] This mode of inhibition locks the kinase in an inactive conformation, preventing the autophosphorylation of RIPK1 at key residues such as Ser166, a critical step for the downstream activation of the necroptotic pathway.[6][7]

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₉N₃O₄
Molecular Weight 377.39 g/mol
CAS Number 1622849-58-4

Data Presentation: Potency and Selectivity of this compound

The efficacy of this compound as a RIPK1 inhibitor has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against RIPK1

Assay TypeTargetIC₅₀ (nM)SpeciesReference
Biochemical Kinase AssayHuman RIPK11.3Human[7]
S166 Phosphorylation InhibitionWild-Type Human RIPK12.8Human[7]
U937 Cellular Necroptosis AssayCellular RIPK110Human[7]
S166 Phosphorylation InhibitionMutant Mouse RIPK118 - 110Mouse[7]

Table 2: Species Selectivity of this compound

SpeciesPotency Relative to Human RIPK1Reference
Cynomolgus MonkeyApproximately equivalent[10]
Non-primate (e.g., mouse)>100-fold less potent[7][10]

Table 3: Kinase Selectivity Profile of this compound

Kinase PanelNumber of Kinases TestedConcentration of this compoundOff-Target InhibitionReference
P33 Radiolabeled Assay Screen>450Not specifiedNo significant inhibition[7]
KINOMEscan45610 µMNo inhibition other than RIPK1[9]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in necroptosis research. The following sections provide methodologies for key experiments involving this compound.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the kinase activity of recombinant RIPK1 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add the RIPK1 enzyme and MBP substrate.

  • Add the this compound dilutions or vehicle control to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Kₘ for RIPK1.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[5][11]

Cellular Necroptosis Assay in U937 Cells (CellTiter-Glo® Luminescent Cell Viability Assay)

This cell-based assay assesses the ability of this compound to protect cells from necroptosis induced by TNF-α and a pan-caspase inhibitor.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Assay (Promega)

Procedure:

  • Seed U937 cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

  • Induce necroptosis by adding TNF-α (e.g., 100 ng/mL) and z-VAD-FMK (e.g., 20 µM).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percent protection for each this compound concentration and determine the EC₅₀ value.[8][12]

Western Blotting for Phosphorylated MLKL (p-MLKL)

This method is used to detect the phosphorylation of MLKL, a key downstream marker of RIPK1-mediated necroptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-MLKL (e.g., phospho-Ser345) and anti-total MLKL

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Induce necroptosis in cells in the presence or absence of this compound.

  • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli sample buffer and denature by heating.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total MLKL as a loading control.[13][14]

Mandatory Visualizations

Signaling Pathway of RIPK1-Mediated Necroptosis

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Deubiquitination Apoptosis Apoptosis ComplexIIa->Apoptosis Necrosome Necrosome (RIPK1, RIPK3) ComplexIIa->Necrosome pRIPK1 p-RIPK1 Necrosome->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylates pMLKL p-MLKL pRIPK3->pMLKL Phosphorylates MLKL_oligomer MLKL Oligomerization & Translocation pMLKL->MLKL_oligomer Necroptosis Necroptosis (Cell Lysis) MLKL_oligomer->Necroptosis This compound This compound This compound->pRIPK1 Inhibits Caspase8_inhibition Caspase-8 Inhibition Caspase8_inhibition->Necrosome Promotes

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U937 cells) start->cell_culture gsk481_prep Prepare this compound Serial Dilutions cell_culture->gsk481_prep pretreatment Pre-treat Cells with this compound cell_culture->pretreatment gsk481_prep->pretreatment induction Induce Necroptosis (TNFα + z-VAD-FMK) pretreatment->induction incubation Incubate for 24h induction->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay western_blot_prep Prepare Cell Lysates for Western Blot incubation->western_blot_prep data_analysis Data Analysis (EC₅₀ and Protein Levels) viability_assay->data_analysis western_blot Western Blot for p-MLKL and Total MLKL western_blot_prep->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Discussion and Conclusion

This compound represents a significant advancement in the development of tool compounds for studying necroptosis. Its high potency and selectivity for RIPK1 make it an invaluable reagent for dissecting the molecular mechanisms of this cell death pathway.[7] The data presented in this guide highlight its robust inhibitory activity in both biochemical and cellular contexts. However, researchers should be mindful of the species-selectivity of this compound, as its potency against non-primate RIPK1 is significantly lower.[7][10] This necessitates careful consideration when designing and interpreting in vivo studies in rodent models.

The provided experimental protocols offer a starting point for researchers to incorporate this compound into their studies. It is recommended that these protocols be optimized for specific cell lines and experimental conditions. Furthermore, as with any kinase inhibitor, it is crucial to consider potential off-target effects, although the selectivity profile of this compound appears to be very clean.[7][9] The use of appropriate controls, such as structurally unrelated RIPK1 inhibitors and genetic knockdown approaches, can help to validate on-target effects.

References

The Role of GSK481 in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GSK481, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the molecule's mechanism of action, its impact on key inflammatory signaling pathways, and the experimental methodologies used to characterize its function. This guide is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel therapeutics for inflammatory diseases.

Introduction: Targeting RIPK1 in Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in the regulation of inflammation and programmed cell death.[1][2][3][4] As a serine/threonine kinase, RIPK1's activity is tightly controlled. Under specific conditions, its kinase function can trigger two distinct cell death pathways—apoptosis and necroptosis—and drive the production of pro-inflammatory cytokines.[2][3][5][6] Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of numerous immune-mediated inflammatory diseases, making it a highly promising therapeutic target.[1][7][8][9][10]

This compound is a highly potent, selective, and specific small molecule inhibitor of RIPK1 kinase.[11][12][13][14] Developed as a tool compound, it has been instrumental in elucidating the therapeutic potential of RIPK1 inhibition. While this compound itself possessed suboptimal pharmacokinetic properties for clinical development, it served as the foundational lead compound for optimized successors, such as GSK2982772, which have progressed into clinical trials for conditions including psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][3][15]

Mechanism of Action of this compound

This compound functions as a Type III allosteric inhibitor, binding to a pocket on the RIPK1 kinase domain that is distinct from the ATP-binding site.[3][7][16] This binding mode locks the kinase in an inactive conformation, preventing its autophosphorylation at key residues, most notably Serine 166 (Ser166), which is a critical step for its activation.[11][13][14][17]

By inhibiting RIPK1 kinase activity, this compound effectively blocks downstream signaling cascades that lead to inflammation and cell death. The primary consequences of this inhibition are:

  • Inhibition of Necroptosis: Necroptosis is a lytic, pro-inflammatory form of programmed cell death. This compound prevents the formation of the "necrosome," a signaling complex composed of activated RIPK1 and RIPK3, thereby halting the necroptotic pathway.[5][10][12][18]

  • Modulation of Inflammatory Cytokine Production: Activated RIPK1 contributes to the activation of the NF-κB signaling pathway, a master regulator of inflammation that drives the transcription of numerous pro-inflammatory cytokines.[2][3] this compound can attenuate this response, reducing the inflammatory milieu.

  • Regulation of Apoptosis: While the primary role of RIPK1 kinase activity is often associated with necroptosis, it can also contribute to caspase-8-dependent apoptosis under certain conditions. Inhibition by this compound can shift the cellular fate away from this death pathway.[11]

Signaling Pathways Modulated by this compound

The tumor necrosis factor-alpha (TNF-α) signaling pathway is a well-characterized cascade where RIPK1 plays a central role. The diagram below illustrates the key decision points within this pathway and the intervention point for this compound. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) assembles, which can promote cell survival via NF-κB activation. Alternatively, RIPK1 can dissociate to form cytosolic death-inducing complexes (Complex IIa for apoptosis or Complex IIb, the necrosome, for necroptosis). This compound directly inhibits the kinase activity of RIPK1, preventing the formation and function of the necrosome.[3][5]

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 RIPK1_C1 RIPK1 (Ubiquitinated) TRADD->RIPK1_C1 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC LUBAC->RIPK1_C1 IKK IKK RIPK1_C1->IKK RIPK1_C2 RIPK1_C2 RIPK1_C1->RIPK1_C2 Deubiquitination (e.g., CYLD) NFkB NF-κB Activation Survival Cell Survival & Inflammation NFkB->Survival This compound This compound This compound->RIPK1_C2 Inhibits Kinase Activity FADD_a FADD Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 MLKL pMLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis IKK->NFkB RIPK1_C2->FADD_a RIPK1_C2->RIPK3 RIPK1_C2->RIPK3 Kinase Activation Necroptosis_Assay_Workflow start Start plate_cells 1. Seed U937 cells in 96-well plate start->plate_cells pre_treat 2. Pre-treat cells with serial dilutions of this compound plate_cells->pre_treat induce 3. Add necroptosis stimulus: TNF-α + Smac Mimetic + z-VAD-FMK pre_treat->induce incubate 4. Incubate for 24-48 hours induce->incubate measure 5. Measure cell viability (e.g., ATP levels with CellTiter-Glo) incubate->measure analyze 6. Analyze data and calculate IC₅₀ measure->analyze end_node End analyze->end_node RIPK1_Logic cluster_outcomes stimuli Inflammatory Stimuli (e.g., TNF-α) ripk1_act RIPK1 Kinase Activation (pSer166) stimuli->ripk1_act necroptosis Necroptosis ripk1_act->necroptosis Drives inflammation Inflammation (Cytokine Release) ripk1_act->inflammation Promotes apoptosis Apoptosis ripk1_act->apoptosis Can Contribute to This compound This compound This compound->ripk1_act INHIBITS necroptosis->inflammation Amplifies via DAMPs

References

The Discovery and Preclinical Development of GSK481: A Selective RIP1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery Professionals

Abstract

GSK481 is a potent and highly selective, ATP-competitive inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation. Identified through a DNA-encoded library screen, this compound served as a critical chemical probe and a foundational scaffold for the development of next-generation RIP1 inhibitors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental methodologies and a summary of its in vitro activity. While this compound itself did not advance to clinical trials due to suboptimal pharmacokinetic properties, its discovery was instrumental in the successful development of clinical candidates such as GSK2982772 for the treatment of inflammatory diseases.

Introduction

Receptor Interacting Protein 1 (RIP1) kinase has emerged as a significant therapeutic target for a range of inflammatory conditions, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1] RIP1 is a serine/threonine kinase that plays a crucial role in tumor necrosis factor (TNF)-mediated signaling pathways, which can lead to either cell survival or programmed cell death in the forms of apoptosis and necroptosis.[2][3] The kinase activity of RIP1 is essential for the execution of necroptosis, a pro-inflammatory form of regulated cell death.[4] Consequently, the inhibition of RIP1 kinase activity presents a promising strategy for mitigating inflammation.[5]

The discovery of this compound, a benzoxazepinone-based compound, marked a significant advancement in the pursuit of selective RIP1 inhibitors.[6][7] Identified from a DNA-encoded library screen, this compound demonstrated high potency and unprecedented selectivity for RIP1 kinase, establishing a new paradigm for targeting this enzyme.[2][6] This whitepaper will detail the discovery and preclinical development of this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.

Discovery of this compound

This compound was identified through the screening of GlaxoSmithKline's DNA-encoded libraries.[6] This technology enables the rapid screening of vast collections of compounds against a therapeutic target. The benzoxazepinone scaffold of this compound emerged as a promising hit due to its potent and selective inhibition of RIP1 kinase.[6][7]

Mechanism of Action

This compound is a highly potent and specific inhibitor of RIP1 kinase.[8] It functions as a Type III inhibitor, binding to an allosteric pocket at the back of the ATP binding site, which confers excellent kinase selectivity.[7] The primary mechanism of action involves the inhibition of RIP1 autophosphorylation at serine 166 (S166), a critical step in the activation of its kinase domain and the subsequent initiation of the necroptotic pathway.[8][9] By preventing this phosphorylation event, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[8]

Signaling Pathway

The TNF-α signaling pathway illustrates the central role of RIP1 kinase and the point of intervention for this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can initiate pro-survival pathways. Under certain conditions, a secondary complex (Complex II), also known as the necrosome, assembles in the cytoplasm. The kinase activity of RIP1 within the necrosome is essential for the recruitment and activation of RIP3 and subsequently MLKL, leading to plasma membrane rupture and necroptosis. This compound inhibits the kinase activity of RIP1, thereby preventing the formation of a functional necrosome and blocking necroptotic cell death.

TNF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->Complex_I Recruits NF_kB NF-kB Activation (Cell Survival) Complex_I->NF_kB Necrosome Necrosome (RIP1, RIP3, MLKL) Complex_I->Necrosome Transitions to RIP1_p p-RIP1 Necrosome->RIP1_p RIP1 Autophosphorylation RIP3 RIP3 RIP1_p->RIP3 Recruits & Activates MLKL MLKL RIP3->MLKL Phosphorylates & Activates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Translocates This compound This compound This compound->RIP1_p Inhibits

Figure 1: TNF-α signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound demonstrated potent inhibition of RIP1 kinase in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50 (nM)Reference
RIP1 Kinase ActivityHuman1.3[8]
RIP1 Ser166 PhosphorylationHuman (wild-type)2.8[2][8]
U937 Cellular NecroptosisHuman10[5][8]
RIP1 FP BindingHuman10[2]

Table 2: Species Selectivity of this compound

AssaySpeciesIC50 (nM)NoteReference
RIP1 Ser166 PhosphorylationMouse (wild-type)Ineffective>100-fold less potent against non-primate RIP1[5][9]
RIP1 Ser166 PhosphorylationMouse (mutants)18-110More potent against certain mouse RIP1 mutants[8]
RIP1 FP BindingCynomolgus MonkeyApproximately equivalent to human[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIP1 Kinase Activity Assay (ADP-Glo™)

The catalytic activity of RIP1 kinase was quantified using the Promega ADP-Glo™ Kinase Assay.[6]

  • Reagents: Recombinant human RIP1 kinase, substrate (e.g., myelin basic protein), ATP, ADP-Glo™ reagent, Kinase-Glo® Max reagent.

  • Procedure: a. The kinase reaction is performed by incubating the RIP1 enzyme with the substrate, ATP, and varying concentrations of this compound in a kinase buffer. b. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. c. The Kinase-Glo® Reagent is then added to convert the generated ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to generate a luminescent signal. d. The amount of ADP formed is proportional to the kinase activity.

  • Data Analysis: IC50 values are determined from a four-parameter curve fit of the dose-response data. For highly potent compounds, a tight-binding curve fit may be used.[6]

RIP1 Fluorescence Polarization (FP) Binding Assay

This assay measures the direct binding of this compound to the RIP1 kinase domain.[6]

  • Reagents: Recombinant human RIP1 (1-375) kinase domain, a fluorescently labeled tracer that binds to the ATP-binding site of RIP1.

  • Procedure: a. The RIP1 enzyme is incubated with the fluorescent tracer and varying concentrations of this compound. b. The binding of the tracer to RIP1 results in a high fluorescence polarization signal. c. Competitive inhibitors like this compound displace the tracer, leading to a decrease in the polarization signal.

  • Data Analysis: IC50 values are calculated from the dose-dependent decrease in fluorescence polarization.

U937 Cellular Necroptosis Assay

This assay assesses the ability of this compound to inhibit necroptosis in a human cell line.[6][8]

  • Cell Line: Human monocytic U937 cells.

  • Reagents: TNF-α, a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk), and a SMAC mimetic.

  • Procedure: a. U937 cells are pre-treated with varying concentrations of this compound. b. Necroptosis is induced by stimulating the cells with a combination of TNF-α, a caspase inhibitor (to block apoptosis), and a SMAC mimetic (to promote necrosome formation). c. Cell viability is measured after a defined incubation period using a suitable method, such as CellTiter-Glo®.

  • Data Analysis: IC50 values are determined from the dose-response curve of cell viability.

U937_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis U937 U937 Cells Pretreat Pre-treat cells with this compound U937->Pretreat GSK481_d This compound Dilutions GSK481_d->Pretreat Induce Induce Necroptosis (TNF-α + Caspase Inhibitor + SMAC Mimetic) Pretreat->Induce Incubate Incubate Induce->Incubate Viability Measure Cell Viability Incubate->Viability IC50 Calculate IC50 Viability->IC50

Figure 2: Workflow for the U937 cellular necroptosis assay.

Pharmacokinetics and Lead Optimization

While this compound demonstrated excellent in vitro potency and selectivity, it was found to have suboptimal pharmacokinetic properties, including high lipophilicity and low oral exposure in preclinical species.[2][3] These characteristics deemed it unsuitable for further clinical development. However, the favorable developability profile of the benzoxazepinone scaffold made this compound an excellent starting point for a lead optimization program.[1] This effort led to the discovery of GSK2982772, a clinical candidate with improved physicochemical and pharmacokinetic properties that entered Phase 2a clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[6]

Conclusion

This compound was a landmark discovery in the field of RIP1 kinase inhibition. As a highly potent and selective tool compound, it was instrumental in validating RIP1 as a therapeutic target for inflammatory diseases. Although this compound itself did not progress to the clinic, the knowledge gained from its discovery and characterization directly enabled the development of clinically viable RIP1 inhibitors. The story of this compound underscores the importance of robust preclinical research and the iterative nature of drug discovery, where initial hits, even with development liabilities, can pave the way for successful clinical candidates. As of now, this compound remains in the preclinical development stage for research purposes.[5]

References

GSK481: A Comprehensive Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity profile of GSK481, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is curated from primary scientific literature and technical documentation to support researchers and drug development professionals in their understanding and application of this tool compound.

Core Target and Mechanism of Action

This compound is a potent, selective, and specific inhibitor of RIPK1 kinase.[1][2][3] It functions as a Type III allosteric inhibitor, binding to a lipophilic pocket at the back of the ATP-binding site of RIPK1.[4][5] This binding mode is crucial for its high degree of selectivity. The inhibition of RIPK1 kinase activity has been shown to block necroptotic cell death, a form of programmed necrosis.

Quantitative Potency and Selectivity Profile

The potency and selectivity of this compound have been extensively characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against RIPK1

Assay TypeTargetSpeciesIC50 (nM)Reference
Fluorescence Polarization (FP)RIPK1Human10[6][7]
ADP-GloRIPK1Human1.3[1]
Ser166 PhosphorylationWild-Type RIPK1Human2.8[1][2]
Ser166 PhosphorylationMutant Mouse RIPK1Mouse18-110[1]

Table 2: Cellular Potency of this compound

Cell LineAssay DescriptionIC50 (nM)Reference
U937 (Human Monocytic)Inhibition of TNFα-induced necroptosis10[1][3][8]
JurkatAbrogation of TNFα and shikonin-induced RIP3 up-regulation300 (concentration used)[1]

Table 3: Kinase Selectivity Profile of this compound

Screening PlatformNumber of Kinases ScreenedThis compound ConcentrationResultsReference
P33 Radiolabeled Assay (Reaction Biology Corp)31810 µMComplete specificity for RIPK1
KINOMEscan (DiscoveRx Corp)45610 µMComplete specificity for RIPK1

Species Selectivity: this compound demonstrates significant species-specific potency, with approximately equivalent activity against human and cynomolgus monkey RIPK1. However, it is over 100-fold less potent against non-primate RIPK1.

Signaling Pathway

This compound targets RIPK1, a key signaling node in the tumor necrosis factor (TNF) receptor 1 (TNFR1) pathway. Upon TNFα binding to TNFR1, a membrane-bound complex (Complex I) is formed, which can initiate pro-survival signaling through NF-κB. Under certain conditions, such as the inhibition of caspase-8, a cytosolic complex (Complex IIb or the necrosome) can form, leading to RIPK1-dependent activation of RIPK3 and subsequent MLKL-mediated necroptotic cell death. This compound's inhibition of RIPK1 kinase activity blocks this necroptotic cascade.

RIPK1_Signaling_Pathway TNFR1 Signaling and Necroptosis Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_I RIPK1 cIAP12->RIPK1_I ubiquitinates RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb transitions to NFkB NF-κB Activation (Inflammation, Survival) RIPK1_I->NFkB RIPK3 RIPK3 RIPK1_IIb->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis oligomerizes and translocates TNFa TNFα TNFa->TNFR1 binds This compound This compound This compound->RIPK1_IIb inhibits kinase activity

Caption: TNFR1 signaling pathway leading to either NF-κB activation or necroptosis, and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory procedures and should be optimized for specific experimental conditions.

ADP-Glo™ Kinase Assay (for IC50 determination)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • RIPK1 enzyme

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, RIPK1 enzyme, and substrate in each well of a 384-well plate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

ADP_Glo_Workflow start Start step1 Prepare kinase reaction mix (RIPK1, substrate, buffer) start->step1 step2 Add this compound dilutions and DMSO controls step1->step2 step3 Initiate reaction with ATP Incubate step2->step3 step4 Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate step3->step4 step5 Add Kinase Detection Reagent (Convert ADP to ATP, add luciferase) Incubate step4->step5 step6 Measure luminescence step5->step6 end Analyze data (Calculate IC50) step6->end

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

U937 Cellular Necroptosis Assay

This assay measures the ability of a compound to inhibit TNFα-induced necroptosis in U937 cells.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human TNFα

  • Pan-caspase inhibitor (e.g., QVD-OPh or Z-VAD-FMK)

  • This compound (or other test compounds)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Plate-reading luminometer

Protocol:

  • Cell Plating:

    • Seed U937 cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or DMSO for 1 hour.

  • Induction of Necroptosis:

    • Add a cocktail of TNFα and a pan-caspase inhibitor to the wells to induce necroptosis.

    • Incubate for a specified period (e.g., 24 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix and incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition:

    • Measure the luminescence of each well.

  • Data Analysis:

    • Calculate the percent protection from cell death for each this compound concentration relative to the TNFα/caspase inhibitor-treated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

U937_Necroptosis_Workflow start Start step1 Seed U937 cells in 96-well plate start->step1 step2 Pre-treat with this compound or DMSO step1->step2 step3 Induce necroptosis (TNFα + pan-caspase inhibitor) step2->step3 step4 Incubate step3->step4 step5 Add cell viability reagent step4->step5 step6 Measure luminescence step5->step6 end Analyze data (Calculate IC50) step6->end

Caption: Experimental workflow for the U937 cellular necroptosis assay.

Kinase Panel Screening (KINOMEscan™ and Radiolabeled Assays)

These assays are typically performed by specialized contract research organizations (CROs) to assess the selectivity of a compound against a broad panel of kinases.

General Principle of KINOMEscan™ (Competition Binding Assay):

  • Assay Setup: A test compound (this compound), a DNA-tagged kinase, and an immobilized, active-site directed ligand are combined.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Selectivity Assessment: The results are expressed as a percentage of control, and a selectivity profile is generated by comparing the binding of the compound across the entire kinase panel.

General Principle of P33 Radiolabeled Kinase Assay:

  • Reaction: The kinase, substrate, and cofactors are incubated with the test compound and γ-³³P-ATP.

  • Substrate Phosphorylation: The kinase transfers the radiolabeled phosphate from ATP to the substrate.

  • Capture: The phosphorylated substrate is captured on a filter membrane.

  • Washing: Unreacted γ-³³P-ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Selectivity Assessment: The inhibitory activity of the compound is determined for each kinase in the panel.

Selectivity_Screening_Logic This compound This compound Assay Binding or Activity Assay (e.g., KINOMEscan, P33) This compound->Assay KinasePanel Large Kinase Panel (>300 kinases) KinasePanel->Assay Results Quantitative Data (% Inhibition or Kd) Assay->Results Analysis Selectivity Analysis Results->Analysis Profile Mono-selective Profile (High affinity for RIPK1 only) Analysis->Profile

Caption: Logical workflow for determining the kinase selectivity profile of this compound.

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of RIPK1 kinase. Its mono-selectivity, as demonstrated by comprehensive kinase panel screening, makes it an invaluable tool for studying the biological roles of RIPK1 in necroptosis and inflammation. The detailed experimental protocols and supporting data provided in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.

References

In Vitro Characterization of GSK481: A Technical Guide to its Inhibition of RIPK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways involved in inflammation and programmed cell death, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This document details the quantitative inhibitory profile of this compound, provides in-depth experimental protocols for key assays, and visualizes the underlying biological and experimental frameworks.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent and specific inhibition of RIPK1 kinase activity across various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

Assay Type Target IC50 (nM) Notes
Fluorescence Polarization (FP)Human RIPK110Measures direct binding and inhibition of kinase activity.[1]
Biochemical Kinase AssayHuman RIPK11.3Measures inhibition of the enzymatic activity of purified RIPK1.[2]
U937 Cellular AssayEndogenous RIPK110Demonstrates cellular potency in a human monocytic cell line.[2][3]
Ser166 PhosphorylationWild-Type Human RIPK12.8Measures the inhibition of RIPK1 autophosphorylation, a key marker of its activation.[1][2]
Ser166 PhosphorylationMouse RIPK1 Mutants18 - 110Shows activity against various mouse RIPK1 mutants.[2]

Kinase Selectivity

This compound exhibits remarkable selectivity for RIPK1. When profiled against a broad panel of kinases, it has shown complete specificity for RIPK1, highlighting its potential for a favorable safety profile with minimal off-target effects.[3] A study utilizing a competition binding assay (KINOMEscan) against 456 kinases showed no significant inhibition other than RIPK1 at a concentration of 10 µM, representing a greater than 1500-fold selectivity window.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from established methods for RIPK1 inhibitor characterization.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK1 activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding pocket of RIPK1.

Materials:

  • Recombinant human RIPK1 kinase domain

  • Fluorescently labeled RIPK1 tracer (e.g., a fluorescein-labeled derivative of a known RIPK1 inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • This compound at various concentrations

  • Black, low-volume 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the assay plate, combine the RIPK1 enzyme and the fluorescent tracer at pre-determined optimal concentrations in the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • The displacement of the tracer by this compound results in a decrease in the fluorescence polarization signal.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses the target engagement of this compound in a cellular context by measuring the thermal stabilization of RIPK1 upon ligand binding.

Materials:

  • Human cell line expressing RIPK1 (e.g., HT-29 or U937)

  • Cell culture medium

  • This compound at various concentrations

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Instrumentation for protein detection (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Melt Curve Determination:

    • Treat intact cells with a fixed concentration of this compound or vehicle (DMSO).

    • Heat aliquots of the cell suspension across a temperature gradient for a fixed time (e.g., 3 minutes).

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Analyze the amount of soluble RIPK1 at each temperature using Western blot or ELISA.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift to a higher Tm in the presence of this compound indicates target engagement.

  • Isothermal Dose-Response (ITDR):

    • Treat cells with a range of this compound concentrations.

    • Heat all samples at a single, pre-determined temperature (near the Tm of RIPK1) for a fixed time.

    • Lyse the cells and quantify the amount of soluble RIPK1.

    • Plot the amount of soluble RIPK1 against the this compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships relevant to the in vitro characterization of this compound.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2/5 TRAF2/5 TRADD->TRAF2/5 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1/2 cIAP1/2 TRAF2/5->cIAP1/2 LUBAC LUBAC cIAP1/2->LUBAC LUBAC->RIPK1_I Ubiquitination IKK IKK RIPK1_I->IKK Activates RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination NF-kB NF-kB IKK->NF-kB Activates FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylates Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Forms Pores TNFa TNFα TNFa->TNFR1 Binds This compound This compound This compound->RIPK1_II Inhibits Kinase Activity

Caption: RIPK1 Signaling Pathway upon TNFα Stimulation.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Start Start Add_Reagents 1. Add RIPK1, ATP, and this compound Start->Add_Reagents Incubate_Reaction 2. Incubate at RT (e.g., 60 min) Add_Reagents->Incubate_Reaction Kinase_Activity RIPK1 phosphorylates substrate, producing ADP Incubate_Reaction->Kinase_Activity Add_ADP_Glo 3. Add ADP-Glo™ Reagent Kinase_Activity->Add_ADP_Glo Incubate_Deplete 4. Incubate at RT (40 min) (Terminates reaction, depletes ATP) Add_ADP_Glo->Incubate_Deplete Add_Detection 5. Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Convert 6. Incubate at RT (30-60 min) (Converts ADP to ATP, generates light) Add_Detection->Incubate_Convert Measure_Luminescence 7. Measure Luminescence Incubate_Convert->Measure_Luminescence End End Measure_Luminescence->End

Caption: Experimental Workflow for the ADP-Glo™ Kinase Assay.

CETSA_Principle cluster_no_drug No Drug (Vehicle Control) cluster_with_drug With this compound RIPK1_unbound RIPK1 (Unbound) Heat_unbound Heat RIPK1_unbound->Heat_unbound Denatured Denatured & Aggregated RIPK1 Heat_unbound->Denatured Low_Soluble Low Soluble RIPK1 Denatured->Low_Soluble This compound This compound RIPK1_bound RIPK1-GSK481 Complex This compound->RIPK1_bound Binds Heat_bound Heat RIPK1_bound->Heat_bound Stabilized Stabilized & Soluble RIPK1 Heat_bound->Stabilized High_Soluble High Soluble RIPK1 Stabilized->High_Soluble Conclusion Conclusion: Increased soluble RIPK1 upon heating in the presence of this compound indicates direct target engagement in cells.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

GSK481: A Technical Guide to its Modulation of the TNF Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a highly potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator in the tumor necrosis factor (TNF) signaling pathway.[1][2] RIPK1 kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death implicated in a variety of human pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the TNF signaling pathway, and detailed experimental protocols for its evaluation.

Quantitative Data on this compound Activity

This compound demonstrates high potency in inhibiting RIPK1 kinase activity and TNF-induced necroptosis across various assays. The following tables summarize the key quantitative data for this compound.

Assay TypeTarget/Cell LineParameterValue (nM)Reference(s)
Kinase InhibitionRecombinant Human RIPK1IC501.3[1][2]
Cellular Assay (S166 Phosphorylation)Wild-Type Human RIPK1IC502.8[1][2][5]
Cellular Necroptosis AssayU937 CellsIC5010[1][2]
Cellular Necroptosis AssayHuman and Mouse Cells (TNFα-induced)EC5017-30[5]

Table 1: In Vitro and Cellular Potency of this compound

SpeciesParameterValue (nM)NotesReference(s)
HumanRIP1 FP Potency~Equivalent to Cynomolgus Monkey[6]
Cynomolgus MonkeyRIP1 FP Potency~Equivalent to Human[6]
Non-primate (e.g., mouse)RIP1 FP Potency>100-fold less potent than humanThis compound is less effective against non-primate RIPK1.[6]
Mouse RIP1 MutantsIC50 (S166 Phosphorylation)18-110More potent against certain mouse RIP1 mutants than wild-type.[7]

Table 2: Species Selectivity of this compound

The TNF Signaling Pathway and this compound's Point of Intervention

The binding of TNFα to its receptor, TNFR1, initiates a complex signaling cascade that can lead to cell survival, apoptosis, or necroptosis.[8][9][10] this compound specifically targets the kinase activity of RIPK1, a central node in this pathway, thereby inhibiting the downstream signaling that leads to necroptosis.[1][11]

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Necrosome) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 LUBAC LUBAC cIAP1/2->LUBAC Ubiquitination RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination & Transition IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation (Survival) IKK->NFkB RIPK3 RIPK3 RIPK1_II->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Pore Formation This compound This compound This compound->RIPK1_II Inhibition of Kinase Activity

Caption: TNFα signaling pathway leading to necroptosis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are representative protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 activity.

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound (or other test inhibitors)

    • Opaque-walled 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

    • Kinase Reaction Setup:

      • Add 5 µL of the this compound dilution or vehicle control to the wells of the assay plate.

      • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.

      • Pre-incubate for 10 minutes at room temperature.

    • Initiation of Kinase Reaction:

      • Add 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.

      • Incubate for 60 minutes at room temperature.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.

      • Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.

    • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Necroptosis Assay in U937 Cells

This assay assesses the ability of this compound to protect cells from TNFα-induced necroptosis.

  • Materials:

    • U937 human monocytic cells

    • RPMI-1640 cell culture medium supplemented with 10% FBS

    • Human TNFα

    • Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis.[12]

    • SMAC mimetic (optional, can enhance necroptosis induction)

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • Opaque-walled 96-well plates

  • Procedure:

    • Cell Seeding: Seed U937 cells in an opaque-walled 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to acclimate.

    • Compound Treatment: Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

    • Induction of Necroptosis: Add TNFα (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells.

    • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.[12]

    • Cell Viability Measurement:

      • Equilibrate the plate to room temperature.

      • Add the cell viability reagent according to the manufacturer's instructions.

      • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to untreated controls and calculate the EC50 value of this compound for the inhibition of necroptosis.

In Vivo Models

1. TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This model evaluates the efficacy of this compound in a systemic inflammation setting.

  • Animals: Male C57BL/6 mice, typically 8-10 weeks old.

  • Materials:

    • Mouse TNFα

    • This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).[7]

    • Rectal probe for temperature measurement.

  • Procedure:

    • Acclimation: Acclimate mice to the experimental conditions.

    • Inhibitor Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before TNFα challenge.

    • Induction of SIRS: Inject a lethal or sub-lethal dose of mouse TNFα intraperitoneally.

    • Monitoring:

      • Survival: Monitor survival for up to 48 hours.

      • Body Temperature: Measure core body temperature at regular intervals, as TNFα induces hypothermia.

    • Endpoint Analysis (for sub-lethal models):

      • Cytokine Levels: Collect blood at various time points to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) using ELISA or multiplex assays.

      • Organ Damage: Harvest tissues (e.g., liver, lung, kidney) for histological analysis to assess inflammation and injury.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for evaluating a RIPK1 inhibitor like this compound and the logical framework for its mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., RIPK1 Kinase Assay) Cellular_Assay Cellular Assays (e.g., Necroptosis Assay) Biochemical_Assay->Cellular_Assay Determine_IC50 Determine IC50/EC50 Cellular_Assay->Determine_IC50 Animal_Model Animal Model of Disease (e.g., TNFα-induced SIRS) Determine_IC50->Animal_Model Promising Candidates PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy Studies (Survival, Biomarkers) PK_PD->Efficacy_Study

Caption: General experimental workflow for the evaluation of a RIPK1 inhibitor.

Logical_Relationship TNFa_Stimulation TNFα Stimulation RIPK1_Activation RIPK1 Kinase Activation TNFa_Stimulation->RIPK1_Activation Necroptosis_Induction Necroptosis RIPK1_Activation->Necroptosis_Induction RIPK1_Inhibition RIPK1 Kinase Inhibition GSK481_Presence This compound GSK481_Presence->RIPK1_Inhibition Necroptosis_Blockade Blockade of Necroptosis RIPK1_Inhibition->Necroptosis_Blockade

Caption: Logical flow of this compound's mechanism of action in the context of TNFα signaling.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for RIPK1 kinase. Its ability to specifically inhibit the necroptotic pathway downstream of TNF receptor activation makes it a powerful modulator of inflammatory signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of RIPK1 in health and disease and for those involved in the development of novel anti-inflammatory therapies.

References

The Therapeutic Potential of GSK481: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the potent and selective RIPK1 inhibitor, GSK481, from its discovery through preclinical evaluation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols to facilitate further investigation into its therapeutic promise.

This compound has emerged as a significant tool compound in the study of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated cellular pathways, particularly necroptosis and inflammation. Its discovery and characterization have paved the way for the development of clinical candidates targeting a range of inflammatory diseases. This technical guide synthesizes the available preclinical data on this compound, offering a detailed look at its biochemical and cellular activity, and provides insights into the experimental methodologies used for its evaluation.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is a potent and highly selective, ATP-competitive inhibitor of RIPK1 kinase.[1] RIPK1 is a critical upstream kinase that plays a central role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[2][3] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex that executes necroptotic cell death. By inhibiting the kinase activity of RIPK1, this compound effectively blocks this pathway, thereby preventing necroptosis and the subsequent release of pro-inflammatory cellular contents. This mechanism of action provides a strong rationale for its therapeutic potential in a variety of inflammatory and autoimmune diseases.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a snapshot of its potency and preclinical pharmacokinetic profile.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Biochemical AssayHuman RIPK1IC501.3[4][5]
Biochemical Assay (S166 Phosphorylation)Wild-Type Human RIPK1IC502.8[4][6]
Cellular Assay (Necroptosis)Human U937 cellsIC5010[4][5]
Cellular Assay (Necroptosis)Human Jurkat cells-300 (concentration used for abrogation)[4]
Cellular Assay (S166 Phosphorylation)Mouse RIPK1 V159L mutant in HEK293TIC50110[4]
Cellular Assay (S166 Phosphorylation)Mouse RIPK1 multi-mutant in HEK293TIC5012[4]
Cellular Assay (S166 Phosphorylation)Mouse RIPK1 mutant in HEK293TIC5018[4]
Cellular Assay (S166 Phosphorylation)Wild-Type Mouse RIPK1 in HEK293TIC50> 10,000[4]

Table 2: Preclinical Pharmacokinetic Profile of this compound and its Optimized Successor, GSK2982772

CompoundSpeciesParameterValueReference
This compoundRatOral Exposure (AUC)Sub-optimal[2][3]
This compound-Lipophilicity (logD)High[2]
GSK2982772RatOral Bioavailability24%
GSK2982772RatClearance (CL)17 mL/min/kg
GSK2982772RatVolume of Distribution (Vdss)2.7 L/kg
GSK2982772RatHalf-life (t1/2)3.9 h
GSK2982772MonkeyOral Bioavailability22%
GSK2982772MonkeyClearance (CL)10 mL/min/kg
GSK2982772MonkeyVolume of Distribution (Vdss)2.2 L/kg
GSK2982772MonkeyHalf-life (t1/2)6.5 h

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's therapeutic potential. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

RIPK1_Mediated_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis pRIPK1 pRIPK1 ComplexIIb->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 Phosphorylates pMLKL pMLKL (Oligomerization) pRIPK3->pMLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis, Inflammation) pMLKL->Necroptosis This compound This compound This compound->pRIPK1 Inhibits

Caption: RIPK1-Mediated Necroptosis Signaling Pathway.

Drug_Discovery_Workflow DEL DNA-Encoded Library (~7.7 Billion Compounds) Screening Affinity-Based Screening against RIPK1 DEL->Screening Hit Benzoxazepinone Hit Screening->Hit Lead This compound (Potent & Selective) Hit->Lead Optimization Lead Optimization (Improve PK Properties) Lead->Optimization Candidate GSK2982772 (Clinical Candidate) Optimization->Candidate

Caption: Discovery and Optimization of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are protocols for key in vitro and in vivo assays used to characterize this compound.

Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., Carna Biosciences)

  • This compound (or other test compounds)

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a solution of RIPK1 enzyme and substrate peptide in assay buffer.

  • Add 5 µL of the enzyme/substrate solution to each well.

  • Prepare a solution of ATP in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable curve-fitting software.

Cellular Necroptosis Assay in U937 Cells

Objective: To assess the ability of this compound to inhibit TNF-α-induced necroptosis in human U937 monocytic cells.

Materials:

  • Human U937 cells (ATCC)

  • RPMI-1640 medium supplemented with 10% FBS

  • Human TNF-α (e.g., R&D Systems)

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed U937 cells at a density of 5 x 10^4 cells/well in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the compound dilutions to the cells and pre-incubate for 1 hour at 37°C.

  • Prepare a stimulation cocktail containing TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in cell culture medium.

  • Add the stimulation cocktail to the wells to induce necroptosis.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent cell viability relative to untreated controls and determine the IC50 value.

In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

Objective: To evaluate the efficacy of this compound in a mouse model of acute systemic inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Recombinant murine TNF-α

  • This compound (formulated for oral or intraperitoneal administration)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Rectal thermometer

Procedure:

  • Acclimate mice to the experimental conditions for at least one week.

  • Administer this compound or vehicle control to the mice via oral gavage or intraperitoneal injection at the desired dose and time point prior to TNF-α challenge.

  • Induce SIRS by intravenous injection of a lethal dose of murine TNF-α (e.g., 500 µg/kg).[2]

  • Monitor the core body temperature of the mice at regular intervals (e.g., every hour) using a rectal thermometer.

  • Record survival rates over a 24-hour period.

  • At designated time points, blood samples can be collected for cytokine analysis (e.g., via ELISA or multiplex assay) to assess the effect of the compound on the inflammatory response.

  • Tissues can be harvested for histological analysis to evaluate organ damage.

Conclusion

This compound stands as a pivotal molecule in the exploration of RIPK1-targeted therapeutics. Its high potency and selectivity have made it an invaluable tool for dissecting the roles of RIPK1 in health and disease. While its own preclinical pharmacokinetic profile was deemed sub-optimal for clinical development, the knowledge gained from its characterization was instrumental in the successful design of GSK2982772, a clinical-stage RIPK1 inhibitor. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further innovation in the development of novel treatments for a wide array of inflammatory conditions.

References

GSK481: A Potent and Selective Inhibitor of RIPK1 Ser166 Phosphorylation in Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including necroptosis. The kinase activity of RIPK1, and specifically its autophosphorylation at Serine 166 (Ser166), is a key molecular switch that initiates the necroptotic cascade. GSK481 has emerged as a highly potent and selective small molecule inhibitor of RIPK1 kinase activity, demonstrating significant promise in modulating necroptosis by directly preventing the phosphorylation of Ser166. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to RIPK1 and Necroptosis

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of a wide range of diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[3] The signaling cascade is initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5]

Upon TNFR1 activation, RIPK1 is recruited to the intracellular signaling complex I, where its kinase activity is initially suppressed.[6][7] A series of post-translational modifications and protein-protein interactions can lead to the dissociation of RIPK1 from complex I and the formation of a secondary cytoplasmic complex known as the necrosome or complex IIb.[8] Within the necrosome, RIPK1 undergoes autophosphorylation at multiple sites, with the phosphorylation of Serine 166 being a critical activation event.[9][10] This autophosphorylation enables RIPK1 to recruit and phosphorylate RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[11][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[2][13]

This compound: Mechanism of Action

This compound is a potent and highly selective inhibitor of RIPK1 kinase activity.[14][15][16] Its primary mechanism of action is the direct inhibition of the autophosphorylation of RIPK1 at Ser166, thereby preventing the activation of the downstream necroptotic signaling cascade.[11][14][16] By blocking this key activation step, this compound effectively abrogates the formation of the active necrosome and subsequent MLKL-mediated cell death. The high selectivity of this compound for RIPK1 over a broad range of other kinases minimizes off-target effects, making it a valuable tool for studying RIPK1-mediated signaling and a promising therapeutic candidate.[14]

Quantitative Data: In Vitro Potency of this compound

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[17][18][19][20]

Assay Type Target Species Cell Line/System IC50 (nM) Reference
Kinase AssayRIPK1-Biochemical1.3[15][16]
Phosphorylation AssaypSer166-RIPK1Human (wild-type)Overexpressed in HEK293T2.8[11][14][15][16]
Necroptosis AssayCell ViabilityHumanU93710[15][16]
Phosphorylation AssaypSer166-RIPK1Mouse (wild-type)Overexpressed in HEK293T> 10,000[16][21]
Phosphorylation AssaypSer166-RIPK1Mouse (V159L mutant)Overexpressed in HEK293T110[16]
Phosphorylation AssaypSer166-RIPK1Mouse (multi-mutant)Overexpressed in HEK293T12 - 18[16]

Note: The multi-mutant mouse RIPK1 (V159L/T164M/Q176L/S180D/S181G) was engineered to be more sensitive to the inhibitor.[16]

Experimental Protocols

In Vitro RIPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of RIPK1.

Methodology:

  • Reagents: Recombinant human RIPK1 enzyme, a suitable kinase substrate (e.g., Myelin Basic Protein - MBP), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), this compound serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[22]

  • Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the RIPK1 enzyme, the kinase substrate, and the this compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[20]

Cellular Assay for RIPK1 Ser166 Phosphorylation

Objective: To measure the inhibition of RIPK1 autophosphorylation at Ser166 by this compound in a cellular context.

Methodology:

  • Cell Culture: Culture human U937 cells or HEK293T cells overexpressing human wild-type RIPK1 in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Treatment: a. Seed the cells in multi-well plates. b. Pre-treat the cells with serial dilutions of this compound for 1-2 hours. c. Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

  • Cell Lysis and Immunoprecipitation: a. After the desired incubation time (e.g., 4-6 hours), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Clarify the lysates by centrifugation. c. Immunoprecipitate RIPK1 from the lysates using an anti-RIPK1 antibody conjugated to magnetic or agarose beads.

  • Western Blotting: a. Wash the immunoprecipitates and elute the proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phosphorylated Ser166 on RIPK1 (anti-pS166-RIPK1). d. Subsequently, probe with a primary antibody for total RIPK1 as a loading control. e. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for pS166-RIPK1 and total RIPK1. Normalize the pS166-RIPK1 signal to the total RIPK1 signal. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Necroptosis Cell Viability Assay

Objective: To assess the protective effect of this compound against necroptotic cell death.

Methodology:

  • Cell Culture: Culture a cell line susceptible to necroptosis, such as human U937 or murine L929 cells, in an opaque-walled 96-well plate.

  • Treatment: a. Pre-treat the cells with serial dilutions of this compound for 1-2 hours. b. Induce necroptosis. For U937 cells, use TNF-α and z-VAD-FMK. For L929 cells, TNF-α alone is often sufficient. c. Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Measurement: a. Equilibrate the plate to room temperature. b. Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[23] c. Incubate for 10-15 minutes to stabilize the luminescent signal. d. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a vehicle-treated, non-induced control (100% viability) and a fully lysed control (0% viability). Plot the percentage of cell viability against the this compound concentration and determine the EC50 value (the concentration at which 50% of the protective effect is observed).

Visualizations: Signaling Pathways and Experimental Workflows

Necroptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complexI Complex I (Pro-survival) cluster_complexIIb Complex IIb (Necrosome) cluster_death Cell Death TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 TRAF2->cIAP RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Transition NFkB NF-κB Activation (Survival & Inflammation) RIPK1_I->NFkB RIPK3 RIPK3 RIPK1_IIb->RIPK3 Phosphorylation pS166 pSer166 RIPK1_IIb->pS166 Autophosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_p pMLKL (Oligomerization) MLKL->MLKL_p This compound This compound This compound->pS166 Necroptosis Necroptosis (Membrane Disruption) MLKL_p->Necroptosis

Caption: Necroptosis signaling pathway initiated by TNF-α, highlighting the inhibitory action of this compound on RIPK1 Ser166 autophosphorylation.

Experimental_Workflow_pS166 cluster_treatment Cell Treatment cluster_analysis Biochemical Analysis cluster_detection Detection & Quantification start Seed U937 Cells pretreat Pre-treat with This compound start->pretreat induce Induce Necroptosis (TNF-α/SM/zVAD) pretreat->induce lysis Cell Lysis induce->lysis ip Immunoprecipitation (anti-RIPK1) lysis->ip wb Western Blot ip->wb probe_pS166 Probe with anti-pS166-RIPK1 wb->probe_pS166 probe_total Probe with anti-total-RIPK1 probe_pS166->probe_total quantify Quantify Bands & Calculate IC50 probe_total->quantify

Caption: Experimental workflow for measuring the inhibition of RIPK1 Ser166 phosphorylation by this compound.

Conclusion

This compound is a powerful research tool and a promising therapeutic lead compound for diseases driven by necroptosis. Its high potency and selectivity in inhibiting the crucial Ser166 autophosphorylation of RIPK1 provide a precise mechanism for dissecting the role of RIPK1 kinase activity in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of cell death, inflammation, and drug discovery, facilitating further investigation into the therapeutic potential of targeting RIPK1-mediated necroptosis.

References

Preliminary In Vitro Characterization of GSK481: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on GSK481, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The information presented herein is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of this compound's cellular activity and mechanism of action.

Core Findings: Quantitative Data Summary

This compound has demonstrated significant potency in various in vitro assays, establishing its role as a high-affinity inhibitor of RIP1 kinase. The following table summarizes the key quantitative data from preliminary cellular model studies.

Assay DescriptionCell LineParameterValue (nM)Reference(s)
RIP1 Kinase Inhibition-IC501.3[1]
Inhibition of Ser166 Phosphorylation in human RIP1HEK293TIC502.8[1]
Inhibition of TNFα-induced NecroptosisU937IC5010[1][2]
Inhibition of Ser166 Phosphorylation in mouse RIP1 mutants-IC5018-110[1]

Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway

This compound exerts its therapeutic potential by targeting RIP1 kinase, a critical mediator of the necroptosis pathway. Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases. The binding of tumor necrosis factor-alpha (TNFα) to its receptor (TNFR1) initiates a signaling cascade that can lead to either cell survival or cell death. In the presence of caspase inhibitors, this pathway is shunted towards necroptosis, a process dependent on the kinase activity of RIP1 and RIP3. This compound selectively inhibits the kinase function of RIP1, thereby blocking the downstream signaling events that lead to necroptotic cell death.[3][4][5]

Below is a diagram illustrating the TNFα-induced necroptosis signaling pathway and the point of intervention for this compound.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) cluster_necrosome Necrosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIP1_ub RIP1 (Ub) cIAP1/2->RIP1_ub NF-kB NF-κB Activation RIP1_ub->NF-kB FADD FADD RIP1->FADD RIP3 RIP3 RIP1->RIP3 Caspase-8 inhibition Caspase-8 Caspase-8 FADD->Caspase-8 MLKL MLKL RIP3->MLKL pMLKL pMLKL MLKL->pMLKL Cell_Death Necroptotic Cell Death pMLKL->Cell_Death This compound This compound This compound->RIP1

TNFα-induced necroptosis pathway and this compound's point of inhibition.

Experimental Protocols

Detailed experimental protocols for the preliminary cellular studies of this compound are outlined below. These protocols are based on information from published literature.

U937 Cell Necroptosis Assay

This assay assesses the ability of this compound to inhibit TNFα-induced necroptosis in the human monocytic U937 cell line.

  • Cell Line: U937 (human monocytic leukemia cell line).

  • Stimulation:

    • Tumor Necrosis Factor-alpha (TNFα).

    • Pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is used to block the apoptotic pathway, thereby directing the cellular response towards necroptosis.[6]

  • General Protocol:

    • U937 cells are seeded into 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for a specified period.

    • Necroptosis is induced by the addition of TNFα and a pan-caspase inhibitor.

    • The plates are incubated for approximately 24 hours.

    • Cell viability is assessed using a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®). A decrease in ATP levels corresponds to a decrease in cell viability.

  • Endpoint: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the TNFα-induced cell death.

HEK293T RIP1 Ser166 Phosphorylation Assay

This assay evaluates the inhibitory effect of this compound on the autophosphorylation of RIP1 at serine 166 in a cellular context.

  • Cell Line: HEK293T (human embryonic kidney cell line).

  • Method: Overexpression of human RIP1.

  • General Protocol:

    • HEK293T cells are transiently transfected with a plasmid encoding for human RIP1.

    • Following transfection, cells are treated with varying concentrations of this compound.

    • Cells are lysed, and the protein lysates are collected.

    • The phosphorylation status of RIP1 at Ser166 is determined by Western blot analysis using a phospho-specific antibody.

  • Endpoint: The IC50 value is determined by quantifying the reduction in the p-RIP1(Ser166) signal in the presence of this compound.

Jurkat Cell Necroptosis and Apoptosis Assay

This assay is used to differentiate between different forms of cell death, including necroptosis and apoptosis, and to assess the effect of this compound on these pathways.

  • Cell Line: Jurkat (human T lymphocyte cell line).

  • Stimulation:

    • TNFα.

    • Shikonin (a known inducer of necroptosis).

  • General Protocol:

    • Jurkat cells are pre-treated with this compound (e.g., 300 nM for 2 hours).[1]

    • Cell death is induced with either TNFα or shikonin.

    • The expression of key cell death markers, such as RIP3 and active Caspase-3, is analyzed using flow cytometry.

    • A fixable live/dead cell stain is used to distinguish between live and dead cell populations.

  • Endpoint: The assay determines the ability of this compound to abrogate the up-regulation of RIP3, a key marker of necroptosis, in both live and dead cell populations.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell-based necroptosis assay.

Necroptosis_Assay_Workflow Start Start Seed_Cells Seed Cells (e.g., U937 in 96-well plate) Start->Seed_Cells Pre-treat Pre-treat with this compound (Dose-response) Seed_Cells->Pre-treat Induce_Necroptosis Induce Necroptosis (TNFα + z-VAD-fmk) Pre-treat->Induce_Necroptosis Incubate Incubate (~24 hours) Induce_Necroptosis->Incubate Measure_Viability Measure Cell Viability (e.g., ATP-based assay) Incubate->Measure_Viability Analyze_Data Analyze Data (Calculate IC50) Measure_Viability->Analyze_Data End End Analyze_Data->End

General workflow for a cell-based necroptosis assay.

References

Methodological & Application

Preparation of GSK481 Stock Solution for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The provided guidelines are essential for ensuring the stability and efficacy of this compound in cell culture-based assays. Adherence to these procedures is critical for obtaining reproducible and reliable experimental results in studies investigating necroptosis and other RIPK1-mediated signaling pathways.

Introduction

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1, a key regulator of cellular necroptosis and inflammation.[1][2][3][4] Inhibition of RIPK1 by this compound has been shown to block the phosphorylation of Ser166 on human RIPK1, a critical step in the activation of the necroptotic pathway.[5][6] Due to its high potency and selectivity, this compound is a valuable tool for in vitro studies aimed at elucidating the role of RIPK1 in various physiological and pathological processes. Accurate and consistent preparation of this compound stock solutions is paramount for achieving dose-dependent and reproducible results in cell-based experiments.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and concentration calculations.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Weight 377.39 g/mol [1][2][7]
Formula C₂₁H₁₉N₃O₄[2][5][6][7]
Appearance Crystalline solid[5][6] or Solid[7]
Purity ≥98%[5][6]
CAS Number 1622849-58-4[2][5][6][7]

Solubility and Recommended Solvents

This compound exhibits good solubility in several organic solvents commonly used for preparing stock solutions for cell culture experiments. However, it is sparingly soluble in aqueous buffers.[5] Table 2 provides solubility data for this compound in various solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent.

Table 2: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO) ≥30 mg/mL[5][6] to ≥35 mg/mL[7][8]
Ethanol ~30 mg/mL[5][6]
Dimethylformamide (DMF) ~25 mg/mL[5][6]
Ethanol:PBS (pH 7.2) (1:10) ~0.09 mg/mL[5][6]

Note: It is highly recommended to use freshly opened, anhydrous grade DMSO to ensure maximum solubility, as hygroscopic DMSO can significantly impact the solubility of the product.[1][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media.

Materials:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:
  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.774 mg of this compound (Molecular Weight = 377.39 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[7]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability. Consult the manufacturer's datasheet for specific recommendations on storage duration.[1][7]

Table 3: Storage and Stability of this compound Stock Solutions

Storage TemperatureStability (in solvent)
-20°C Up to 1 year[1][7]
-80°C Up to 2 years[1][7]

Note: Aqueous working solutions of this compound are not recommended for storage for more than one day.[5] It is best practice to prepare fresh dilutions in cell culture medium from the frozen stock solution for each experiment.

Signaling Pathway and Experimental Workflow

This compound inhibits RIPK1 kinase activity, thereby blocking the necroptotic cell death pathway initiated by stimuli such as Tumor Necrosis Factor (TNF). A simplified diagram of this signaling pathway is provided below, along with a typical experimental workflow for using this compound in cell culture.

RIPK1_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necroptosis Necroptosis Pathway TNF TNF TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I RIPK1_p Phosphorylated RIPK1 Complex_I->RIPK1_p Activation RIPK3 RIPK3 RIPK1_p->RIPK3 Recruitment & Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization This compound This compound This compound->RIPK1_p Inhibition

Caption: Simplified signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound on RIPK1.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Pretreat Pre-treat Cells with Desired Concentration of this compound Prepare_Stock->Pretreat Seed_Cells->Pretreat Induce_Necroptosis Induce Necroptosis (e.g., with TNF + Smac mimetic + z-VAD-fmk) Pretreat->Induce_Necroptosis Incubate Incubate for Specified Time Induce_Necroptosis->Incubate Assay Perform Cell Viability Assay (e.g., CellTiter-Glo, LDH release) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: A typical experimental workflow for utilizing this compound to study necroptosis in cell culture.

Quality Control and Best Practices

  • Final DMSO Concentration: When diluting the this compound stock solution into cell culture medium, ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Light Sensitivity: Protect the this compound stock solution and working solutions from light to prevent photodegradation.

  • Verification: The activity of the prepared this compound stock solution can be verified by performing a dose-response experiment and comparing the IC₅₀ value to published data (e.g., IC₅₀ of ~10 nM in U937 cells for inhibition of RIPK1-dependent cell death).[3][7]

By following these detailed application notes and protocols, researchers can confidently prepare and use this compound stock solutions to generate high-quality, reproducible data in their cell culture experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail its mechanism of action, recommended working concentrations, and protocols for key in vitro experiments.

Mechanism of Action

This compound is a highly specific and potent small molecule inhibitor of RIPK1 kinase.[1][2][3][4] Its primary mechanism involves the inhibition of RIPK1 autophosphorylation at Serine 166 (Ser166) in human RIPK1.[1][3][5][6] RIPK1 is a critical upstream kinase that plays a central role in regulating cellular pathways leading to inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[7][8][9] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the signaling cascade that leads to necroptotic cell death, making it a valuable tool for studying and potentially treating conditions associated with excessive inflammation and necroptosis.[7][8]

Signaling Pathway of RIPK1 in TNFα-induced Cell Death

The diagram below illustrates the central role of RIPK1 in Tumor Necrosis Factor alpha (TNFα) signaling. Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which typically promotes cell survival through the activation of the NF-κB pathway.[7][8] However, under conditions where components of Complex I are deubiquitinated, RIPK1 can dissociate and form a cytosolic platform for either Complex IIa, leading to apoptosis, or the necrosome (Complex IIb) with RIPK3 and MLKL, leading to necroptosis.[8] this compound's inhibitory action on RIPK1 kinase activity specifically prevents the downstream signaling required for necroptosis.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_IIa Complex IIa (Apoptosome) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 cIAP->RIPK1_I Ub RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa De-Ub RIPK1_IIb RIPK1 (p) RIPK1_I->RIPK1_IIb De-Ub NFkB NF-κB Activation (Cell Survival) RIPK1_I->NFkB FADD FADD Casp8_a Caspase-8 FADD->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK1_IIa->FADD RIPK3 RIPK3 (p) RIPK1_IIb->RIPK3 phosphorylates MLKL MLKL (p) RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 This compound This compound This compound->RIPK1_IIb inhibits

Caption: RIPK1 Signaling in TNFα-induced Cell Fate.

Recommended In Vitro Working Concentrations

The optimal working concentration of this compound is cell-type and assay dependent. Below is a summary of reported concentrations and IC50 values to guide your experimental design.

ParameterValueSpecies/SystemNotes
Biochemical IC50 1.3 nM[1][3]Recombinant RIP1 KinasePotency against the isolated enzyme.
Cellular IC50 2.8 nM[1][3][5][6][7]HEK293T cellsInhibition of Ser166 phosphorylation in overexpressed wild-type human RIP1.
Cellular IC50 10 nM[1][3][4][7]U937 cellsInhibition of necroptosis in a human monocytic cell line.
Effective Concentration 300 nM[1]Jurkat cellsUsed for 2 hours to abrogate RIP3 up-regulation induced by TNFα.[1]

Note: this compound is significantly more potent against primate (human, cynomolgus monkey) RIP1 than non-primate RIP1 (>100-fold difference).[2][6] This species selectivity should be considered when choosing a cell model.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment using this compound to investigate its effect on necroptosis.

Experimental_Workflow cluster_assays Assays A Cell Seeding B Pre-treatment with this compound (various concentrations) A->B C Induction of Necroptosis (e.g., TNFα + z-VAD-FMK + SMAC mimetic) B->C D Incubation C->D E Data Collection & Analysis D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F G Cytotoxicity Assay (e.g., LDH release) E->G H Western Blot (p-RIPK1, p-MLKL) E->H

Caption: General workflow for in vitro this compound experiments.

Protocol 1: In Vitro Necroptosis Inhibition Assay in U937 Cells

This protocol describes a method to assess the inhibitory effect of this compound on TNFα-induced necroptosis in the human U937 monocytic cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Human TNFα

  • z-VAD-FMK (pan-caspase inhibitor)

  • SMAC mimetic (e.g., birinapant)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control. A typical starting range for a dose-response curve could be 0.1 nM to 1 µM.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Induction of Necroptosis: Add a cocktail of TNFα (e.g., 20 ng/mL), z-VAD-FMK (e.g., 20 µM), and a SMAC mimetic (e.g., 100 nM) to each well to induce necroptosis.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Assessment of Cell Viability/Death:

    • Cell Viability: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the supernatant as an indicator of cell death, following the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated control. Plot the results as a dose-response curve and calculate the IC50 value.

Dose-Response Relationship

The following diagram illustrates the expected logical relationship in a dose-response experiment with this compound.

Dose_Response_Logic GSK481_Conc [this compound] Concentration RIPK1_Inhibition RIPK1 Kinase Inhibition GSK481_Conc->RIPK1_Inhibition increases Necroptosis_Inhibition Necroptosis Inhibition RIPK1_Inhibition->Necroptosis_Inhibition leads to Cell_Viability Cell Viability Necroptosis_Inhibition->Cell_Viability increases LDH_Release LDH Release Necroptosis_Inhibition->LDH_Release decreases

Caption: Logical flow of this compound dose-response.

Solubility

  • DMSO: 75 mg/mL (198.73 mM)[2]

  • Ethanol: Insoluble[2]

  • Water: Insoluble[2]

Note on Preparation: It is recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] For working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Selectivity

This compound exhibits remarkable selectivity for RIPK1. When tested against a large panel of over 450 other kinases, it showed no significant inhibition, highlighting its specificity.[4][6] This makes it an excellent tool for specifically probing the function of RIPK1 kinase activity in cellular pathways.

References

Application Notes and Protocols for Utilizing GSK481 in Necroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK481, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the study of necroptosis. It is crucial to understand that This compound is an inhibitor, not an inducer, of necroptosis . Therefore, the following protocols detail its application to confirm the involvement of RIPK1-mediated necroptosis in experimental systems.

Principle of Method

Necroptosis is a regulated form of necrotic cell death that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the subsequent activation of the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] This pathway can be initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα) when caspase-8, a key apoptotic protein, is inhibited.[3] this compound is a specific inhibitor of RIPK1 kinase activity.[4] Its application in cell culture allows for the dissection of the necroptotic signaling pathway. If a specific stimulus induces cell death that can be prevented by pre-treatment with this compound, it strongly indicates that the cell death is, at least in part, mediated by RIPK1 kinase-dependent necroptosis. This compound is particularly effective in primate and human cells.[1][5]

Signaling Pathway of TNFα-Induced Necroptosis and this compound Inhibition

The following diagram illustrates the signaling cascade leading to necroptosis upon TNFα stimulation in the presence of a pan-caspase inhibitor, and the point of intervention for this compound.

References

Application Notes and Protocols for Detecting Phosphorylated RIPK1 using GSK481 in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing GSK481, a potent and selective RIPK1 kinase inhibitor, to modulate and detect the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) at Serine 166 (p-RIPK1) in human cells via Western Blot.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways governing inflammation, apoptosis, and necroptosis.[1][2][3][4] Its kinase activity is a key determinant in switching between cell survival and cell death pathways.[1] Phosphorylation of RIPK1 at Serine 166 (in human) is a crucial autophosphorylation event that is indicative of its activation.[5][6] this compound is a highly potent and selective inhibitor of RIPK1 kinase activity, making it an invaluable tool for studying the role of RIPK1 in various cellular processes.[5][6][7] These notes provide a comprehensive guide for using this compound to inhibit RIPK1 phosphorylation and detect this inhibition using Western Blot analysis.

This compound: A Specific RIPK1 Inhibitor

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[5][8][9] It has been shown to be highly selective for RIPK1 over a wide range of other kinases.[6][10] The primary mechanism of action for this compound is the inhibition of RIPK1 autophosphorylation at Serine 166.[5][6]

Quantitative Data for this compound

ParameterValueSpeciesAssayReference
IC50 (RIPK1) 1.3 nM-Biochemical Assay[5][7]
IC50 (p-RIPK1 Ser166) 2.8 nMHuman (wild-type)Cellular Assay[5][6][7]
IC50 (U937 cells) 10 nMHumanCellular Assay[5][7]
Species Selectivity >100-fold less potent against non-primate RIP1Mouse vs. Human/Cynomolgus monkeyBiochemical Assay[8]

p-RIPK1 Signaling Pathway

RIPK1 is a central node in multiple signaling pathways, most notably downstream of the Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can be ubiquitinated, leading to the activation of NF-κB and MAPK pathways, promoting cell survival and inflammation.[2][3][11][12] Alternatively, under certain conditions, RIPK1 can dissociate from Complex I to form a cytosolic complex (Complex IIa/b or the necrosome) with FADD, caspase-8, and RIPK3.[2][3] The kinase activity of RIPK1 is essential for the activation of necroptosis. Autophosphorylation of RIPK1 at Ser166 is a key step in this process. This compound, by inhibiting this phosphorylation, can effectively block the downstream signaling events that lead to necroptosis.

pRIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_i Complex I cluster_complex_ii Complex II (Necrosome) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 cIAP1/2 cIAP1/2 RIPK1_I RIPK1 RIPK1_II p-RIPK1 (S166) RIPK1_I->RIPK1_II Deubiquitination NFkB NF-κB Activation (Survival, Inflammation) RIPK1_I->NFkB RIPK3 RIPK3 MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_II Inhibition

Caption: p-RIPK1 Signaling Pathway upon TNFα Stimulation.

Experimental Protocol: Western Blot for p-RIPK1

This protocol outlines the steps for treating cells with this compound and subsequently detecting p-RIPK1 levels by Western Blot.

Materials
  • Cell Lines: Human cell lines known to express RIPK1 (e.g., HT-29, U937, Jurkat).

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).[8]

  • Stimulating Agent: TNFα (Tumor Necrosis Factor-alpha) to induce RIPK1 phosphorylation.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

  • Transfer Buffer: Standard Tris-Glycine or Towbin buffer.

  • Membranes: Nitrocellulose or PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166) antibody.

    • Mouse or Rabbit anti-total RIPK1 antibody.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Pre-treat with this compound (e.g., 10-300 nM) for 1-2 hours. - Stimulate with TNFα. B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay. B->C D 4. SDS-PAGE - Denature protein samples. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a nitrocellulose or PVDF membrane. D->E F 6. Blocking - Block non-specific binding sites on the membrane. E->F G 7. Antibody Incubation - Incubate with primary antibodies (anti-p-RIPK1, anti-total RIPK1, loading control). - Wash and incubate with HRP-conjugated secondary antibodies. F->G H 8. Detection and Imaging - Add chemiluminescent substrate. - Capture signal using an imaging system. G->H I 9. Data Analysis - Quantify band intensities. - Normalize p-RIPK1 to total RIPK1 and loading control. H->I

Caption: Western Blot Workflow for p-RIPK1 Detection.

Detailed Methodology
  • Cell Culture and Treatment:

    • Seed the chosen human cell line in appropriate culture plates and allow them to reach 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., a dose-response of 10 nM to 300 nM) for 1 to 2 hours.[5] Include a vehicle control (DMSO).

    • Induce RIPK1 phosphorylation by treating the cells with TNFα (e.g., 20 ng/mL) for a predetermined time (e.g., 30 minutes to 2 hours).[13]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer and loading dye.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 10-30 µg) into the wells of an SDS-polyacrylamide gel.[14]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For analysis of total RIPK1 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

  • Detection and Imaging:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-RIPK1 signal to the total RIPK1 signal to account for any changes in total protein levels.

    • Further normalize to the loading control (β-actin or GAPDH) to ensure equal protein loading.

Expected Results

A successful experiment will show a significant decrease in the band corresponding to p-RIPK1 (Ser166) in cells pre-treated with this compound compared to the TNFα-stimulated, vehicle-treated control. This effect should be dose-dependent. The levels of total RIPK1 and the loading control should remain relatively constant across all lanes.

Troubleshooting

  • No or weak p-RIPK1 signal:

    • Confirm the efficacy of the TNFα stimulation.

    • Check the activity of the p-RIPK1 antibody.

    • Ensure phosphatase inhibitors were added to the lysis buffer.

  • High background:

    • Increase the number and duration of wash steps.

    • Optimize the blocking conditions (time, blocking agent).

    • Decrease the concentration of primary and/or secondary antibodies.

  • Inconsistent loading:

    • Ensure accurate protein quantification and equal loading.

    • Always normalize to a reliable loading control.

References

Application Notes and Protocols for Immunoprecipitation of RIPK1 After GSK481 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the immunoprecipitation (IP) of Receptor-Interacting Protein Kinase 1 (RIPK1) following treatment with GSK481, a potent and selective RIPK1 inhibitor. This procedure is critical for studying the effects of this compound on the formation of RIPK1-containing signaling complexes and its ubiquitination status, which are key events in the regulation of inflammation and cell death pathways such as necroptosis.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial signaling node that regulates cellular responses to various stimuli, including tumor necrosis factor-alpha (TNF-α).[1] RIPK1 can function as a scaffold to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways like apoptosis and necroptosis.[1][2] The formation of distinct RIPK1-containing complexes, such as Complex I, Complex IIa, and Complex IIb (the necrosome), dictates the cellular outcome.[3][4]

This compound is a highly potent and specific inhibitor of RIPK1 kinase activity.[5] By inhibiting the autophosphorylation of RIPK1 at serine 166, this compound is expected to modulate the assembly of downstream signaling complexes that are dependent on RIPK1's catalytic function.[5] Immunoprecipitation of RIPK1 after this compound treatment allows for the detailed investigation of these effects.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected outcome of a mass spectrometry-based analysis of a RIPK1 immunoprecipitation experiment. The data illustrates the change in the relative abundance of key interacting proteins in the RIPK1 complex after treatment with this compound in a cellular model of TNF-α induced necroptosis (e.g., HT-29 cells treated with TNF-α, a Smac mimetic, and a caspase inhibitor [T/S/Z]).

Disclaimer: The following data is representative and for illustrative purposes only. Actual results may vary based on experimental conditions.

Interacting ProteinFunction in RIPK1 ComplexVehicle Control (Relative Abundance)This compound Treatment (Relative Abundance)Expected Change with this compound
RIPK1 Bait Protein100%100%No Change
TRADD Adaptor in Complex I85%82%Minimal Change
TRAF2 E3 Ligase in Complex I90%88%Minimal Change
cIAP1/2 E3 Ligases in Complex I88%85%Minimal Change
FADD Adaptor in Complex IIa/IIb75%45%Decrease
Caspase-8 Effector in Complex IIa/IIb60%35%Decrease
RIPK3 Kinase in Necrosome (Complex IIb)70%20%Significant Decrease
MLKL Pseudokinase in Necrosome (Complex IIb)55%15%Significant Decrease
Ubiquitin (K63-linked) Scaffolding in Complex I95%92%Minimal Change
Ubiquitin (M1-linked) LUBAC-mediated signaling in Complex I93%90%Minimal Change

Interpretation of Hypothetical Data:

Treatment with this compound is expected to primarily affect the kinase-dependent functions of RIPK1. Therefore, the recruitment of components of the pro-survival Complex I (TRADD, TRAF2, cIAPs) and associated ubiquitination (K63, M1) should be largely unaffected.[2] Conversely, the formation of the death-inducing Complex IIa and the necrosome (Complex IIb), which are dependent on RIPK1 kinase activity, is expected to be significantly reduced. This is reflected in the decreased association of FADD, Caspase-8, RIPK3, and MLKL with immunoprecipitated RIPK1.

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of RIPK1 from cultured cells treated with this compound.

Materials and Reagents
  • Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or other suitable cell lines expressing RIPK1.

  • Cell Culture Medium: McCoy's 5A Medium (for HT-29), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Stimuli: Human TNF-α, Smac mimetic (e.g., Birinapant), pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Inhibitor: this compound (dissolved in DMSO).

  • Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% Glycerol, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Rabbit anti-RIPK1 monoclonal antibody for immunoprecipitation (e.g., Cell Signaling Technology, #3493).

    • Mouse anti-RIPK1 monoclonal antibody for Western blotting (e.g., BD Biosciences, #610459).

    • Antibodies for interacting proteins (e.g., FADD, Caspase-8, RIPK3, MLKL, Ubiquitin).

  • Beads: Protein A/G magnetic beads.

  • Wash Buffer: Lysis buffer diluted 1:1 with TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Elution Buffer: 2x Laemmli sample buffer.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.

Experimental Procedure
  • Cell Culture and Treatment:

    • Plate HT-29 cells and grow to 80-90% confluency.

    • Pre-treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 1 hour.

    • Induce necroptosis by treating cells with TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 4-6 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve a small aliquot as the "input" control.

  • Immunoprecipitation:

    • Determine the protein concentration of the clarified lysate.

    • Incubate an appropriate amount of lysate (e.g., 1-2 mg of total protein) with the anti-RIPK1 antibody (e.g., 2-4 µg) for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against RIPK1 and the interacting proteins of interest.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Mandatory Visualizations

Signaling Pathway Diagram

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 RIPK1_scaffold RIPK1 TNFR1->RIPK1_scaffold TRADD TRADD NF-kB NF-κB Activation RIPK1_scaffold->NF-kB RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Kinase Activation TRAF2 TRAF2 cIAP1/2 cIAP1/2 LUBAC LUBAC Ub_K63 K63-Ub cIAP1/2->Ub_K63 adds Ub_M1 M1-Ub LUBAC->Ub_M1 adds Ub_K63->RIPK1_scaffold Ub_M1->RIPK1_scaffold FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_kinase inhibits

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

IP_Workflow cluster_treatment Cell Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Plate and Culture Cells gsk481_treatment 2. Pre-treat with this compound or Vehicle cell_culture->gsk481_treatment tnf_stimulation 3. Stimulate with T/S/Z gsk481_treatment->tnf_stimulation lysis 4. Cell Lysis tnf_stimulation->lysis incubation 5. Incubate Lysate with anti-RIPK1 Ab lysis->incubation beads 6. Add Protein A/G Beads incubation->beads washing 7. Wash Beads beads->washing elution 8. Elute RIPK1 Complex washing->elution sds_page 9. SDS-PAGE elution->sds_page mass_spec 11. Mass Spectrometry (Optional) elution->mass_spec western_blot 10. Western Blot sds_page->western_blot

Caption: Workflow for RIPK1 immunoprecipitation after this compound treatment.

Logical Relationship Diagram

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect This compound This compound Inhibition_of_RIPK1_Kinase Inhibition of RIPK1 Kinase Activity This compound->Inhibition_of_RIPK1_Kinase Reduced_Necrosome Reduced Necrosome (Complex IIb) Formation Inhibition_of_RIPK1_Kinase->Reduced_Necrosome Inhibition_of_Necroptosis Inhibition of Necroptosis Reduced_Necrosome->Inhibition_of_Necroptosis

Caption: Logical flow from this compound treatment to inhibition of necroptosis.

References

Application Notes and Protocols for GSK481, a Potent RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for kinase assays involving GSK481, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Detailed protocols for biochemical and cell-based assays are provided to enable researchers to effectively characterize the activity of this compound and similar compounds.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including necroptosis and apoptosis.[1] Its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases. This compound is a small molecule inhibitor that targets the kinase activity of RIPK1, making it a valuable tool for studying RIPK1-mediated signaling and a potential therapeutic agent.[2][3][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of RIPK1.[3] It binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing the transfer of phosphate from ATP to its substrates. This inhibition of RIPK1's catalytic activity blocks downstream signaling events that lead to inflammation and necroptosis. This compound has demonstrated high selectivity for RIPK1 over a broad panel of other kinases.[3][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following table summarizes key potency data.

Assay TypeTargetSpeciesIC50 (nM)Notes
Biochemical Kinase Assay (FP)RIPK1Human1.3Fluorescence Polarization-based binding assay.
Biochemical Kinase Assay (ADP-Glo)RIPK1Human1.3Luminescence-based assay measuring ADP production.
Cellular Phosphorylation AssaypS166 RIPK1Human2.8Inhibition of Serine 166 autophosphorylation in HEK293T cells.[2][6]
Cellular Necroptosis AssayNecroptosisHuman10Inhibition of TNF-α-induced necroptosis in U937 cells.[2][3]

Signaling Pathway

RIPK1 plays a central role in the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to either cell survival and inflammation via NF-κB activation or, under certain conditions, to cell death. When caspase-8 is inhibited, RIPK1 and RIPK3 can form a complex called the necrosome, which leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and ultimately to necroptotic cell death. This compound inhibits the kinase activity of RIPK1, thereby blocking the formation of the active necrosome.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Necrosome Necrosome (RIPK1, RIPK3) Complex_I->Necrosome Caspase-8 inhibition pMLKL p-MLKL Necrosome->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Execution This compound This compound This compound->Necrosome Inhibition

Figure 1. Simplified diagram of the RIPK1 signaling pathway.

Experimental Protocols

Detailed methodologies for key assays to characterize this compound are provided below.

Biochemical Kinase Assay: ADP-Glo™

This protocol describes a luminescent-based assay to measure the direct inhibition of RIPK1 kinase activity by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in a kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow A Prepare Reagents (RIPK1, this compound, ATP, Substrate) B Incubate Kinase Reaction (RIPK1 + this compound/DMSO + Substrate + ATP) A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Detect ADP (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Data Analysis (Calculate % Inhibition & IC50) E->F

Figure 2. Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., SignalChem, #R19-11G)

  • This compound

  • ATP (e.g., Promega, #V9151)

  • Myelin Basic Protein (MBP) as substrate (e.g., SignalChem, #M42-51N)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well white assay plates (e.g., Corning, #3572)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a 10-point, 3-fold dilution series.

  • Reaction Setup:

    • Add 2.5 µL of 4x this compound dilution (or DMSO for control) to the wells of a 384-well plate.

    • Add 5 µL of 2x RIPK1 enzyme and 2x substrate solution in Kinase Buffer. (Final concentrations: e.g., 5 nM RIPK1, 10 µM MBP).

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution in Kinase Buffer. (Final concentration: e.g., 10 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Necroptosis Assay

This protocol measures the ability of this compound to protect cells from TNF-α-induced necroptosis.

Experimental Workflow:

Necroptosis_Workflow A Seed Cells (e.g., HT-29 or U937) B Pre-treat with this compound/DMSO A->B C Induce Necroptosis (TNF-α + SMAC mimetic + z-VAD-fmk) B->C D Incubate C->D E Measure Cell Viability (e.g., CellTiter-Glo®) D->E F Data Analysis (Calculate % Viability & EC50) E->F

Figure 3. Workflow for the cellular necroptosis assay.

Materials:

  • HT-29 human colon adenocarcinoma cells (or other suitable cell line, e.g., U937)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • Human TNF-α (e.g., R&D Systems, #210-TA)

  • SMAC mimetic (e.g., Birinapant, Selleckchem, #S7015)

  • Pan-caspase inhibitor, z-VAD-fmk (e.g., Selleckchem, #S7023)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

  • 96-well clear-bottom white assay plates (e.g., Corning, #3610)

  • DMSO

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the this compound dilutions (or DMSO for control) to the cells and incubate for 1-2 hours.

  • Necroptosis Induction:

    • Prepare a necroptosis induction cocktail containing TNF-α, a SMAC mimetic, and z-VAD-fmk in cell culture medium. (Final concentrations: e.g., 20 ng/mL TNF-α, 100 nM SMAC mimetic, 20 µM z-VAD-fmk).

    • Add the induction cocktail to the wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, necroptosis-induced control.

    • Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

NanoBRET™ Target Engagement Assay

This protocol measures the binding of this compound to RIPK1 in live cells.

Experimental Workflow:

NanoBRET_Workflow A Transfect Cells with NanoLuc®-RIPK1 Fusion Vector B Seed Transfected Cells A->B C Add NanoBRET™ Tracer and this compound/DMSO B->C D Incubate C->D E Add Nano-Glo® Substrate & Extracellular Inhibitor D->E F Measure BRET Signal E->F G Data Analysis (Calculate IC50) F->G

Figure 4. Workflow for the NanoBRET™ target engagement assay.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • NanoLuc®-RIPK1 Fusion Vector

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • NanoBRET™ TE Intracellular Kinase Assay reagents (including Tracer and Nano-Glo® Substrate)

  • This compound

  • 96-well white assay plates

  • DMSO

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-RIPK1 Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates in Opti-MEM.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ Tracer and this compound dilutions (or DMSO for control) to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

    • Read the BRET signal on a luminometer capable of measuring donor and acceptor luminescence simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Determine the IC50 value by plotting the BRET ratio against the concentration of this compound and fitting to a dose-response curve.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical characterization of this compound and other RIPK1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate the potency, mechanism of action, and cellular efficacy of these compounds, thereby advancing the development of novel therapeutics for inflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for GSK481 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] Necroptosis is a form of regulated necrotic cell death implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][4][5] this compound exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to programmed necrosis.[1][6] These application notes provide detailed protocols for the use of this compound in primary cell cultures to study its effects on necroptosis and associated signaling pathways.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the kinase function of RIPK1.[1][3] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated through autophosphorylation at sites like Serine 166.[7][8][9] This activation is a key step in the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2][10] Within the necrosome, RIPK3 is phosphorylated and activated, which in turn phosphorylates MLKL.[1][11][12][13] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and ultimately, necroptotic cell death.[1][11][14] this compound, by inhibiting the kinase activity of RIPK1, prevents its autophosphorylation and the subsequent recruitment and activation of RIPK3 and MLKL, effectively blocking the necroptotic pathway.[1][6][15]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on in vitro biochemical and cell-based assays. Researchers should note that optimal concentrations for primary cells may vary and should be determined empirically through dose-response experiments.

ParameterValueCell Type/Assay ConditionReference
IC50 (RIPK1 Kinase Inhibition) 1.3 nMBiochemical Assay[3]
IC50 (inhibition of Ser166 phosphorylation of human RIPK1) 2.8 nMBiochemical Assay[3]
IC50 (U937 Cellular Assay) 10 nMHuman monocytic cell line[3]

Signaling Pathway Diagram

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Deubiquitination Deubiquitination (CYLD, A20) Complex_I->Deubiquitination Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_p p-RIPK1 (S166) Complex_IIb->RIPK1_p RIPK1 Autophosphorylation RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p RIPK3 Phosphorylation MLKL_p p-MLKL RIPK3_p->MLKL_p MLKL Phosphorylation MLKL_oligomer MLKL Oligomerization & Translocation MLKL_p->MLKL_oligomer Necroptosis Necroptosis (Cell Lysis) MLKL_oligomer->Necroptosis This compound This compound This compound->RIPK1_p

Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

G cluster_0 Primary Cell Preparation cluster_1 This compound Treatment & Necroptosis Induction cluster_2 Downstream Analysis Isolation Isolate Primary Cells (e.g., Neutrophils, Macrophages) Culture Culture & Stabilize Cells Isolation->Culture Pretreatment Pre-treat with this compound (Dose-response) Culture->Pretreatment Induction Induce Necroptosis (e.g., TNF-α + zVAD-FMK) Pretreatment->Induction Viability Cell Viability Assay (e.g., CellTiter-Glo) Induction->Viability WesternBlot Western Blot (p-RIPK1, p-MLKL) Induction->WesternBlot Cytokine Cytokine Measurement (ELISA) Induction->Cytokine

Caption: General experimental workflow for studying this compound in primary cell cultures.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[2] Ensure the powder is completely dissolved by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Isolation and Culture of Primary Human Neutrophils

This protocol is adapted from established methods for neutrophil isolation.

Materials:

  • Anticoagulated (e.g., EDTA) whole human blood

  • Dextran solution (e.g., 3% in saline)

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

Procedure:

  • Sedimentation of Erythrocytes: Mix whole blood with an equal volume of Dextran solution and allow erythrocytes to sediment for 30-45 minutes at room temperature.

  • Leukocyte-rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

  • Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Neutrophil Pellet Collection: After centrifugation, aspirate the upper layers, leaving the neutrophil-erythrocyte pellet at the bottom.

  • RBC Lysis: Resuspend the pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse contaminating red blood cells.

  • Washing: Wash the neutrophil pellet twice with PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Counting and Seeding: Resuspend the final neutrophil pellet in complete RPMI 1640 medium. Perform a cell count and assess viability using Trypan Blue exclusion. Seed the cells at the desired density in culture plates.

Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)

This protocol is based on standard methods for generating MDMs.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Monocyte Adherence: Seed PBMCs in tissue culture plates in RPMI 1640 with 10% FBS and allow monocytes to adhere for 2-4 hours at 37°C.

  • Removal of Non-adherent Cells: Gently wash the plates with warm PBS to remove non-adherent lymphocytes.

  • Macrophage Differentiation: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, Penicillin/Streptomycin, and 50 ng/mL of M-CSF for 5-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

Induction of Necroptosis and this compound Treatment

Procedure:

  • Cell Seeding: Seed the primary cells (e.g., neutrophils or MDMs) in appropriate culture plates (e.g., 96-well for viability assays, larger formats for protein analysis).

  • This compound Pre-treatment: One hour prior to inducing necroptosis, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). A typical starting concentration range to test would be 1 nM to 1 µM.

  • Necroptosis Induction: To induce necroptosis, add a combination of human TNF-α (e.g., 20-100 ng/mL), a pan-caspase inhibitor such as zVAD-FMK (e.g., 20-50 µM), and optionally a SMAC mimetic (e.g., 100 nM) to the cell cultures.

  • Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

Assessment of this compound Efficacy

a) Cell Viability Assay:

  • After the incubation period, measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Follow the manufacturer's instructions to lyse the cells and measure luminescence.

  • Calculate cell viability as a percentage relative to the vehicle-treated, non-induced control. Plot the results to determine the EC50 of this compound.

b) Western Blot Analysis for Phosphorylated Proteins:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phospho-RIPK1 (Ser166) and phospho-MLKL. Use antibodies against total RIPK1, total MLKL, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

c) Cytokine Measurement (ELISA):

  • Supernatant Collection: After the treatment period, collect the cell culture supernatants.

  • ELISA: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Follow the kit instructions to generate a standard curve and determine the cytokine concentrations in the samples. Compare the cytokine levels between different treatment groups.

Concluding Remarks

This compound is a valuable tool for investigating the role of RIPK1-mediated necroptosis in primary cell models. The protocols outlined above provide a framework for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of this compound. It is recommended that researchers optimize the protocols, particularly the concentration of this compound and necroptosis-inducing agents, for their specific primary cell type and experimental conditions.

References

Application Notes and Protocols for Studying Necroptosis in Human Cell Lines with GSK481

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or inflammatory cell death, that plays a critical role in various physiological and pathological processes, including inflammation, immunity, and degenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent pathway mediated by a signaling cascade involving key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2] GSK481 is a highly potent, selective, and specific inhibitor of RIPK1 kinase activity, making it an invaluable tool for studying the mechanisms of necroptosis in human cell lines.[3][4][5] These application notes provide detailed protocols for utilizing this compound to investigate its anti-necroptotic potential in vitro.

Mechanism of Action

This compound is a Type III allosteric inhibitor that binds to an allosteric pocket on the RIPK1 kinase domain, locking it in an inactive conformation.[6] This prevents the autophosphorylation of RIPK1 at Serine 166, a critical step for its kinase activation and the subsequent recruitment and activation of RIPK3, thereby blocking the necroptotic signaling cascade.[7][8] this compound demonstrates high selectivity for RIPK1 over a broad panel of other kinases.[9] It is particularly potent against human and cynomolgus monkey RIPK1, with significantly lower potency against non-primate RIPK1.[9][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineParameterValue (nM)Reference
Biochemical AssayRecombinant Human RIPK1IC501.3[3][4][5]
Biochemical AssayWild-Type Human RIPK1 (S166 phosphorylation)IC502.8[3][5]
Cellular AssayHuman U937 Cells (TNFα/zVAD.fmk-induced necroptosis)IC5010[3][5][8]

Mandatory Visualizations

Necroptosis_Signaling_Pathway cluster_receptor Plasma Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_ub Ubiquitination RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination RIPK3 RIPK3 RIPK1_deub->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Lysis) MLKL->Necroptosis Oligomerization & Membrane Pore Formation TNFa TNFα TNFa->TNFR1 Casp8 Caspase-8 Casp8->RIPK1_deub Casp8->RIPK3 This compound This compound This compound->RIPK1_deub Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed human cell line (e.g., U937, HT-29, Jurkat) pretreat_this compound Pre-treat with this compound (various concentrations) or vehicle (DMSO) for 1-2 hours seed_cells->pretreat_this compound induce_necroptosis Induce Necroptosis (e.g., TNFα + z-VAD-fmk) pretreat_this compound->induce_necroptosis incubate Incubate for a defined period (e.g., 20-24 hours) induce_necroptosis->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay microscopy Live/Dead Staining (e.g., Calcein-AM/PI) incubate->microscopy western_blot Western Blot (p-RIPK1, total RIPK1) incubate->western_blot

Caption: General experimental workflow for studying necroptosis inhibition by this compound.

Experimental Protocols

Protocol 1: Inhibition of TNFα-induced Necroptosis in U937 Cells using CellTiter-Glo® Viability Assay

This protocol describes the induction of necroptosis in the human monocytic cell line U937 and the assessment of the inhibitory effect of this compound by measuring cell viability.

Materials:

  • U937 cells (human monocyte-like cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Human TNFα (recombinant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed U937 cells at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium in an opaque-walled 96-well plate.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound or vehicle (DMSO) to the wells. Pre-incubate the cells for 1-2 hours at 37°C in a humidified CO2 incubator.

  • Induction of Necroptosis: Add human TNFα (final concentration of 100 ng/mL) and z-VAD-fmk (final concentration of 20 µM) to the wells to induce necroptosis.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][12] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9][13] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][13] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12] f. Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

Protocol 2: Visualization of Necroptosis Inhibition in HT-29 Cells using Calcein-AM and Propidium Iodide (PI) Staining

This protocol allows for the qualitative and quantitative assessment of live and dead cells following the induction of necroptosis and treatment with this compound in the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Human TNFα (recombinant)

  • z-VAD-fmk

  • SMAC mimetic (e.g., BV6)

  • Calcein-AM

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 24-well plate at a density that allows for 50-70% confluency on the day of the experiment.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of human TNFα (e.g., 40 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[14]

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Staining: a. Prepare a staining solution containing Calcein-AM (e.g., 1 µM) and PI (e.g., 1.5 µM) in PBS. b. Gently wash the cells twice with PBS. c. Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[15]

  • Imaging: a. Gently wash the cells twice with PBS to remove excess dyes. b. Add fresh PBS to the wells. c. Immediately visualize the cells under a fluorescence microscope using appropriate filters for Calcein-AM (live cells, green fluorescence) and PI (dead cells, red fluorescence).

  • Analysis: Capture images and quantify the percentage of live and dead cells in different treatment groups.

Protocol 3: Western Blot Analysis of RIPK1 Phosphorylation in Jurkat Cells

This protocol details the method to assess the inhibitory effect of this compound on the autophosphorylation of RIPK1 at Ser166 in the human T-lymphocyte cell line, Jurkat.

Materials:

  • Jurkat cells

  • RPMI-1640 medium

  • This compound

  • Human TNFα (recombinant)

  • z-VAD-fmk

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: a. Seed Jurkat cells at a density of 1 x 10^6 cells/mL. b. Pre-treat with this compound or vehicle (DMSO) for 1-2 hours. c. Stimulate with TNFα (e.g., 100 ng/mL) and z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 4-8 hours).

  • Cell Lysis: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer.[7] c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] e. Incubate the membrane with primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL reagent and an imaging system.

  • Re-probing: Strip the membrane and re-probe for total RIPK1 and β-actin as loading controls.

  • Analysis: Perform densitometric analysis to quantify the relative levels of phosphorylated RIPK1.

References

Assessing the In Vitro Efficacy of GSK481: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development Professionals

Introduction

GSK481 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] Necroptosis, a form of regulated necrotic cell death, is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[4][5] The therapeutic potential of targeting RIPK1 has led to the development of small molecule inhibitors like this compound.[2][4] This document provides detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to characterize its biochemical and cellular activity.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of RIPK1 kinase activity.[2] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is recruited to the TNFR1 signaling complex.[4][6] In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and subsequently phosphorylates RIPK3, leading to the formation of the necrosome complex. This complex then activates Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[7][8] this compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and downstream signaling events, thereby inhibiting necroptosis.[2]

Caption: this compound inhibits the necroptosis signaling pathway by targeting RIPK1.

Quantitative Data Summary

The following tables summarize key in vitro efficacy parameters for this compound.

Table 1: Biochemical Potency of this compound

Assay TypeTargetParameterValue (nM)Reference
Biochemical Kinase AssayHuman RIPK1IC501.3[3]
RIPK1 S166 Phosphorylation AssayHuman RIPK1IC502.8[3]

Table 2: Cellular Efficacy of this compound

Cell LineAssay TypeParameterValue (nM)Reference
U937Necroptosis InhibitionIC5010[2][3]
JurkatNecroptosis Inhibition-300[3]

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1 by measuring the amount of ADP produced.[9][10]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add diluted this compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme and MBP substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

cluster_workflow Biochemical Assay Workflow A Prepare this compound Dilutions B Add Reagents to Plate (this compound, RIPK1, Substrate) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescence (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro RIPK1 kinase inhibition assay.

Protocol 2: Cellular Necroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.[9]

Materials:

  • Human cell lines susceptible to necroptosis (e.g., HT-29, U937)

  • Cell culture medium

  • This compound

  • TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK.

  • Incubate the plates for 24-48 hours.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

  • Measure luminescence using a plate reader.

  • Calculate the percent protection for each this compound concentration and determine the EC50 value.

cluster_workflow Cellular Assay Workflow A Seed Cells B Pre-treat with this compound A->B C Induce Necroptosis (TNF-α + Smac Mimetic + z-VAD-FMK) B->C D Incubate C->D E Measure Cell Viability (CellTiter-Glo®) D->E F Measure Luminescence E->F G Calculate EC50 F->G

Caption: Workflow for a cellular necroptosis inhibition assay.

Protocol 3: Western Blot for RIPK1 Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of RIPK1 at Serine 166 in a cellular context.[1][3]

Materials:

  • HEK293T cells

  • Plasmids for overexpression of human RIPK1

  • Transfection reagent

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Transfect HEK293T cells with the human RIPK1 expression plasmid.

  • After 24 hours, treat the cells with varying concentrations of this compound for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate.

  • Quantify the band intensities and normalize the phospho-RIPK1 signal to total RIPK1 and the loading control (β-actin).

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine its potency, cellular efficacy, and mechanism of action as a RIPK1 inhibitor. These methods are essential for the preclinical evaluation of this compound and for advancing our understanding of its therapeutic potential in diseases driven by necroptosis.

References

Troubleshooting & Optimization

how to improve GSK481 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK481. Our goal is to help you overcome challenges related to the aqueous solubility of this compound in your experiments.

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer.

Possible Cause 1: Low intrinsic aqueous solubility.

This compound is known to be sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is often challenging.

Solution:

  • Use of Organic Solvents: First, dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] Subsequently, this stock solution can be diluted with your aqueous buffer of choice.[1] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Possible Cause 2: Incorrect solvent or solvent quality.

The choice and quality of the organic solvent used for the initial stock solution can impact solubility.

Solution:

  • Fresh, High-Quality Solvents: Use fresh, high-purity solvents. For instance, moisture-absorbing DMSO can reduce the solubility of compounds.[2] It is recommended to use newly opened DMSO.[3]

Possible Cause 3: Precipitation upon dilution in aqueous buffer.

The compound may precipitate out of solution when the organic stock solution is diluted into an aqueous buffer.

Solution:

  • Optimize Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Test Different Buffers: The pH and composition of the aqueous buffer can influence the solubility of the compound.[4][5] Experiment with different buffers to find the most suitable one for your assay.

  • Incorporate Solubilizing Agents: Consider the use of co-solvents, surfactants, or other solubilizing agents in your final aqueous solution.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing an aqueous solution of this compound?

For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] A 1:10 solution of ethanol to PBS (pH 7.2) has been reported to yield a solubility of approximately 0.09 mg/mL.[1][6]

2. What are the known solubilities of this compound in different solvents?

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilityReference
DMSO≥ 35 mg/mL (92.74 mM)[3]
DMSO75 mg/mL (198.73 mM)[2]
DMSO30 mg/mL[6]
Ethanol30 mg/mL[6]
Dimethylformamide (DMF)25 mg/mL[6]
Ethanol:PBS (pH 7.2) (1:10)0.09 mg/mL[1][6]

3. Are there established formulation protocols for in vivo studies with this compound?

Yes, several protocols using co-solvents and excipients have been reported to improve the solubility and bioavailability of this compound for in vivo administration. These often involve a combination of solvents and surfactants.

ProtocolComponentsAchieved ConcentrationNotesReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.62 mM)Clear solution[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.62 mM)Suspended solution; requires sonication[3]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.62 mM)Clear solution[3]

4. What general techniques can be used to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of research compounds:

  • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[4][5]

  • Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the mixture.[4][7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[4][5]

  • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, enhancing its solubility.[8][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[5][9]

  • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to improved dissolution rates.[4][8][10]

Experimental Protocols

Protocol 1: Preparation of this compound in an Ethanol/PBS Solution

This protocol is suitable for in vitro experiments where a low concentration of ethanol is tolerable.

Materials:

  • This compound (crystalline solid)

  • Ethanol (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Warm the solution slightly and vortex until the solid is completely dissolved.

  • To prepare a working solution of 0.09 mg/mL, add 90 µL of the this compound stock solution to 910 µL of PBS (pH 7.2) for a final volume of 1 mL.

  • Vortex the solution thoroughly.

  • It is recommended not to store the aqueous solution for more than one day.[1]

Protocol 2: Formulation for In Vivo Oral Administration

This protocol describes the preparation of a vehicle for the oral administration of this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile tubes

  • Sonication bath (optional)

Procedure:

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the required amount of this compound to the vehicle to achieve the desired final concentration.

  • Vortex the mixture vigorously.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

  • Visually inspect the solution to ensure it is clear before administration.

Visualizations

Signaling Pathway of RIPK1 Inhibition by this compound

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] RIPK1 is a key mediator of cellular inflammatory and death signaling pathways, including necroptosis, which is initiated by stimuli such as Tumor Necrosis Factor alpha (TNFα).[11][12] The diagram below illustrates the simplified signaling cascade and the point of intervention by this compound.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits TNFa TNFα TNFa->TNFR1 binds RIPK1_active Phosphorylated RIPK1 Complex_I->RIPK1_active activates RIPK3 RIPK3 RIPK1_active->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces This compound This compound This compound->RIPK1_active inhibits Solubility_Workflow start Start: Poorly soluble compound (e.g., this compound) dissolve_organic Attempt dissolution in organic solvent (DMSO, Ethanol) start->dissolve_organic dilute_aqueous Dilute with aqueous buffer dissolve_organic->dilute_aqueous check_solubility Check for precipitation dilute_aqueous->check_solubility successful Solution prepared successfully check_solubility->successful No troubleshoot Troubleshoot further check_solubility->troubleshoot Yes cosolvent Use co-solvents (e.g., PEG300) troubleshoot->cosolvent surfactant Add surfactants (e.g., Tween-80) troubleshoot->surfactant complexation Use complexing agents (e.g., Cyclodextrins) troubleshoot->complexation other_methods Consider other methods: pH adjustment, particle size reduction troubleshoot->other_methods

References

troubleshooting inconsistent results in GSK481 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving the RIPK1 inhibitor, GSK481.

Troubleshooting Guide: Inconsistent Results in this compound Experiments

Researchers may encounter variability in the efficacy and consistency of this compound in their experiments. This guide provides a structured approach to identifying and resolving common issues.

Problem: Little to No Inhibition of Target Pathway

Potential Cause Troubleshooting Steps
Species-Specific Potency This compound is significantly less potent against non-primate RIPK1 compared to human and cynomolgus monkey RIPK1.[1][2] Confirm the species of your experimental model. For rodent models, consider using a different RIPK1 inhibitor with better potency against the murine target or increasing the concentration of this compound, though this may increase the risk of off-target effects.
Incorrect Compound Concentration Verify the final concentration of this compound in your assay. Perform a dose-response analysis to determine the optimal concentration for your specific cell line and experimental conditions.[3]
Compound Instability/Degradation Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C).[1] Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a stable stock.
Solubility Issues This compound is soluble in DMSO but insoluble in water and ethanol.[1] Ensure the compound is fully dissolved in DMSO before further dilution in aqueous buffers. Note that moisture-absorbing DMSO can reduce solubility.[1] If precipitation is observed, gentle heating or sonication may aid dissolution.[4]
Cell Permeability While generally cell-permeable, variations in cell lines and experimental conditions can affect uptake. Consider performing a cellular uptake assay to confirm intracellular availability of this compound.

Problem: High Variability Between Replicates or Experiments

Potential Cause Troubleshooting Steps
Inconsistent Cell Health/Density Ensure consistent cell seeding density and viability across all wells and experiments. Monitor cell health and morphology throughout the experiment.
Variable Treatment Times Adhere to a strict and consistent timeline for compound addition, incubation, and downstream processing for all samples.
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Batch-to-Batch Variation of this compound If using different batches of the compound, perform a bridging experiment to ensure comparable activity between batches.
Suboptimal Pharmacokinetics (In Vivo) This compound has been reported to have high lipophilicity and suboptimal pharmacokinetic properties.[5][6] For in vivo studies, this can lead to inconsistent exposure. Consider optimizing the formulation and delivery route.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1).[4][7] It functions by binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in inflammation and necroptosis.[1][4][7]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]

Q3: Is this compound effective in mouse models?

A3: this compound is over 100-fold less potent against mouse RIPK1 compared to human RIPK1.[1][7] While it can be used in mouse models, significantly higher concentrations may be required to achieve the desired inhibitory effect. Researchers should carefully consider this species-specific difference when designing experiments and interpreting results. Some studies have noted that this compound is more potent in inhibiting Ser166 phosphorylation in certain mouse RIP1 mutants compared to the wild-type.[4][7]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is reported to be highly selective for RIPK1 over a large panel of other kinases, all kinase inhibitors have the potential for off-target effects, especially at high concentrations.[2][7][8] It is crucial to use the lowest effective concentration and consider using a second, structurally unrelated RIPK1 inhibitor to confirm that the observed phenotype is due to on-target activity.[3]

Q5: How can I improve the solubility of this compound in my experiments?

A5: this compound is soluble in DMSO.[1][2][9] To prepare aqueous working solutions, first, dissolve the compound in fresh, high-quality DMSO to make a concentrated stock solution. Then, dilute the stock solution in your desired aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have independent cellular effects. For in vivo formulations, protocols involving solvents like PEG300, Tween-80, and corn oil have been described.[4]

Experimental Protocols

In Vitro RIPK1 Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound on RIPK1 in a cell-free system.

  • Reagents and Materials:

    • Recombinant human RIPK1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK1 peptide substrate)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Add a fixed amount of recombinant RIPK1 enzyme to each well of a 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay (U937 Cells)

This protocol describes a method to evaluate the ability of this compound to inhibit necroptosis in the human U937 cell line.

  • Reagents and Materials:

    • U937 cells

    • RPMI-1640 medium supplemented with 10% FBS

    • TNF-α (Tumor Necrosis Factor-alpha)

    • z-VAD-FMK (a pan-caspase inhibitor)

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed U937 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach or stabilize overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM).

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

    • Normalize the data to the vehicle-treated control and calculate the IC50 value.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination ComplexI Complex I (Survival) RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibition

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of this compound.

GSK481_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results with this compound CheckSpecies Check Species Specificity (Primate vs. Non-primate) Start->CheckSpecies NonPrimate Issue: Low Potency Solution: Increase concentration or use alternative inhibitor CheckSpecies->NonPrimate Non-primate Primate Proceed to next check CheckSpecies->Primate Primate ReviewProtocol Review Experimental Protocol Concentration Verify Concentration (Dose-Response) ReviewProtocol->Concentration Timing Check Incubation Times ReviewProtocol->Timing CellHealth Assess Cell Health & Density ReviewProtocol->CellHealth ValidateCompound Validate Compound Integrity Storage Check Storage Conditions (-20°C powder, -80°C stock) ValidateCompound->Storage Solubility Confirm Solubility in DMSO ValidateCompound->Solubility FreshPrep Use Fresh Preparations ValidateCompound->FreshPrep Resolved Results Consistent NonPrimate->Resolved Primate->ReviewProtocol Concentration->ValidateCompound Timing->ValidateCompound CellHealth->ValidateCompound Storage->Resolved Solubility->Resolved FreshPrep->Resolved Consult Consult Literature/ Technical Support Resolved->Consult If issues persist

Caption: A logical workflow for troubleshooting inconsistent experimental results obtained with this compound.

References

addressing GSK481 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of GSK481 in cellular assays.

Introduction to this compound

This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical regulator of cellular signaling pathways involved in inflammation and programmed cell death, including necroptosis.[4][5] this compound functions by inhibiting the autophosphorylation of RIPK1 at Ser166 in human RIPK1.[1][2] While this compound demonstrates remarkable specificity for RIPK1, as with any small molecule inhibitor, it is crucial to validate that the observed cellular effects are due to on-target activity and to rule out potential off-target effects, especially when using higher concentrations or observing unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][6] It acts as an ATP-competitive inhibitor, preventing the kinase from phosphorylating its substrates, which in turn blocks downstream signaling pathways that lead to inflammation and necroptosis.[4][6]

Q2: What are the recommended working concentrations for this compound in cellular assays?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect.[7] In U937 cells, this compound has a cellular IC50 of 10 nM.[2][6] A starting point for many cell-based assays could be in the range of 10-100 nM.

Q3: How can I be sure that the phenotype I observe is due to RIPK1 inhibition?

A3: This is a critical question in kinase inhibitor studies. A multi-pronged approach is recommended to validate on-target effects:

  • Use a structurally unrelated inhibitor: Confirm your findings with a different, structurally distinct RIPK1 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[7]

  • Perform rescue experiments: If possible, overexpress a drug-resistant mutant of RIPK1. If the phenotype is reversed, it strongly supports an on-target mechanism.[8]

  • Genetic knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate RIPK1 expression. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.[7]

Q4: Are there any known off-targets for this compound?

A4: this compound has been shown to be highly selective for RIPK1 when profiled against a large panel of kinases.[3][6] However, at concentrations significantly above its IC50, the risk of engaging other kinases increases. This guide will help you troubleshoot potential off-target effects should they arise.

Troubleshooting Guides

Problem 1: I'm observing unexpected cytotoxicity or a reduction in cell viability at concentrations where I expect to see cytoprotection.

This could indicate an off-target effect, especially if the cell death is occurring in a manner inconsistent with the known roles of RIPK1 in your cell model.

Possible Cause: At higher concentrations, this compound may be inhibiting other kinases essential for cell survival or proliferation. For the purposes of this guide, we will consider a hypothetical off-target, "Kinase Z," which is involved in a pro-survival pathway.

Troubleshooting Steps:

  • Confirm with a Dose-Response Curve: Perform a detailed dose-response experiment to determine if the cytotoxicity is dose-dependent and at what concentration it begins to appear. Compare this to the dose at which you see inhibition of RIPK1 activity.

  • Use an Orthogonal Approach: As mentioned in the FAQs, use a structurally unrelated RIPK1 inhibitor. If this second inhibitor does not cause the same cytotoxicity at equivalent on-target concentrations, the effect is likely specific to this compound's chemical structure.

  • Western Blot Analysis: Check for inhibition of known pro-survival pathways. For example, assess the phosphorylation status of key proteins in pathways like AKT or ERK. Unintended inhibition of these pathways could explain the observed cytotoxicity.[7]

Problem 2: My phenotypic readout is inconsistent or not what I expected based on the literature.

Inconsistent results can stem from various factors, including off-target effects or experimental variability.

Possible Cause: The inhibitor may be affecting a pathway that counteracts the expected on-target effect. For instance, inhibiting an off-target could activate a compensatory signaling pathway.

Troubleshooting Steps:

  • Validate Target Engagement: First, confirm that this compound is engaging RIPK1 in your cells at the concentration used. This can be done by assessing the phosphorylation of RIPK1 or a downstream substrate via Western Blot.

  • Review the Selectivity Profile: While this compound is highly selective, it's good practice to review any available kinase profiling data to identify potential off-targets that might be relevant in your cellular context.

  • Perform a Washout Experiment: Treat cells with this compound for a defined period, then wash the inhibitor away and monitor the phenotype. If the effect is reversible, it is more likely due to the direct action of the compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target, RIPK1, and a hypothetical off-target, "Kinase Z," to illustrate the concept of a selectivity window.

TargetIC50 (nM)Assay TypeReference
RIPK1 (human) 1.3Biochemical[2]
pS166 RIPK1 (human) 2.8Biochemical[2][3]
RIPK1 (U937 cells) 10Cellular[2][6]
"Kinase Z" (hypothetical) >1000BiochemicalN/A

Key Experimental Protocols

Protocol 1: Western Blot for RIPK1 Target Engagement

This protocol allows for the assessment of RIPK1 activity by measuring the phosphorylation of its downstream target, MLKL (Mixed Lineage Kinase Domain-Like).

Materials:

  • This compound

  • Cell line of interest

  • TNF-α, Smac mimetic, and z-VAD-fmk (to induce necroptosis)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a DMSO vehicle control for 1-2 hours.

  • Induce necroptosis by treating cells with TNF-α, a Smac mimetic, and z-VAD-fmk for the appropriate time for your cell line.

  • Wash cells with cold PBS and lyse them on ice.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate. A decrease in the phospho-MLKL signal with this compound treatment indicates on-target activity.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This protocol is a gold-standard method for confirming that a phenotype is due to the inhibition of a specific kinase.

Materials:

  • Plasmids encoding wild-type RIPK1 and a drug-resistant RIPK1 mutant.

  • Transfection reagent.

  • This compound.

  • Assay reagents for your phenotype of interest (e.g., cell viability assay).

Procedure:

  • Transfect your cells with either the wild-type RIPK1 plasmid, the drug-resistant RIPK1 mutant plasmid, or an empty vector control.

  • Allow 24-48 hours for protein expression.

  • Treat the transfected cells with this compound at a concentration that produces the phenotype of interest.

  • Perform your cellular assay to measure the phenotype.

  • Expected Outcome: If the phenotype is on-target, cells expressing the drug-resistant RIPK1 mutant should be "rescued" from the effects of this compound, while cells with the wild-type or empty vector will still show the phenotype.

Visualizations

G cluster_0 TNF-α Signaling cluster_1 Downstream Pathways TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination NFkB NF-κB Activation (Survival) RIPK1->NFkB Kinase-Independent Casp8 Caspase-8 RIPK1->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 Kinase-Dependent Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: this compound inhibits the kinase-dependent functions of RIPK1.

G start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response target_engagement Confirm Target Engagement (e.g., p-MLKL Western Blot) dose_response->target_engagement on_target Phenotype correlates with target engagement? target_engagement->on_target orthogonal Use Structurally Unrelated RIPK1 Inhibitor on_target->orthogonal Yes investigate_off_target Investigate Potential Off-Targets on_target->investigate_off_target No phenotype_match Phenotypes match? orthogonal->phenotype_match likely_on_target Likely On-Target Effect phenotype_match->likely_on_target Yes likely_off_target Potential Off-Target Effect of this compound phenotype_match->likely_off_target No likely_off_target->investigate_off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

G Vehicle Vehicle (DMSO) Outcome_Vehicle Baseline Phenotype Vehicle->Outcome_Vehicle This compound This compound Outcome_OnTarget On-Target Phenotype This compound->Outcome_OnTarget If on-target Outcome_OffTarget Off-Target Phenotype This compound->Outcome_OffTarget If off-target Orthogonal Orthogonal RIPK1 Inhibitor Orthogonal->Outcome_OnTarget NegativeControl Negative Control (Inactive Compound) Outcome_Baseline Baseline Phenotype NegativeControl->Outcome_Baseline

Caption: Logic of control experiments for target validation.

References

Technical Support Center: Optimizing GSK481 Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and specific inhibitor of RIPK1 kinase.[1] It functions by inhibiting the autophosphorylation of RIPK1 at Serine 166, a critical step in the activation of its kinase domain.[1] By blocking RIPK1 kinase activity, this compound can modulate downstream signaling pathways involved in inflammation, apoptosis, and necroptosis.[2][3][4]

Q2: What is a recommended starting point for this compound concentration and incubation time?

A2: For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point based on its in vitro potency (IC50 = 1.3 - 2.8 nM for RIPK1 kinase inhibition and 10 nM in a U937 cellular assay).[1] A 2-hour incubation has been shown to be effective in Jurkat cells to prevent TNFα-induced upregulation of RIP3.[1] However, the optimal incubation time will depend on your specific cell type, experimental endpoint, and this compound concentration. We strongly recommend performing a time-course experiment to determine the optimal conditions for your system.

Q3: How can I determine the optimal incubation time for maximal inhibition in my cell line?

A3: The ideal incubation time for this compound should be determined empirically through a time-course experiment. This involves treating your cells with a fixed concentration of this compound and assessing the inhibition of RIPK1 activity at various time points. A detailed protocol for this is provided in the "Experimental Protocols" section below. The optimal time is the point at which you observe maximal inhibition of your downstream marker (e.g., p-RIPK1 or a downstream substrate) with minimal cytotoxicity. For long-term experiments (e.g., >24 hours), the stability of this compound in your culture medium should also be considered.

Q4: What are the key downstream signaling pathways affected by this compound?

A4: this compound, by inhibiting RIPK1, can impact several critical signaling pathways:

  • NF-κB Signaling: RIPK1 acts as a scaffold protein in the TNF receptor 1 (TNFR1) signaling complex (Complex I) to promote NF-κB activation, which is generally a pro-survival signal.[2][5]

  • Apoptosis: Under certain conditions, RIPK1 can contribute to the formation of a death-inducing signaling complex (Complex IIa/b) that leads to caspase-8 activation and apoptosis.[6]

  • Necroptosis: When caspase-8 is inhibited, RIPK1 can interact with and phosphorylate RIPK3, initiating a programmed form of necrosis called necroptosis, which is executed by the mixed lineage kinase domain-like (MLKL) protein.[2][6]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol describes a method to determine the optimal incubation time for this compound by measuring the phosphorylation of a downstream target via Western blot.

Materials:

  • Your cell line of interest (e.g., U937, Jurkat, or other cells expressing RIPK1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., TNFα, if required to activate the RIPK1 pathway in your cell line)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, and an antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.

  • Inhibitor Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value for your cell line or a concentration determined from a dose-response experiment). Include a vehicle control (DMSO) at the same final concentration.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer with inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies (anti-phospho-RIPK1, anti-total RIPK1, and loading control) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-RIPK1 and total RIPK1. Normalize the phospho-RIPK1 signal to the total RIPK1 signal for each time point. The optimal incubation time is the shortest duration that results in maximal inhibition of RIPK1 phosphorylation.

Data Presentation

Table 1: Hypothetical Time-Course Inhibition of RIPK1 Phosphorylation by this compound

Incubation Time (hours)This compound Concentration (nM)Normalized p-RIPK1/Total RIPK1 RatioPercent Inhibition (%)
0 (Control)1001.000
0.51000.6535
11000.3070
21000.1585
41000.1288
81000.1090
121000.1189
241000.2575

Note: The data in this table is for illustrative purposes only. A decrease in the p-RIPK1/Total RIPK1 ratio indicates inhibition. A potential increase in the ratio at later time points (e.g., 24 hours) could suggest degradation of the inhibitor.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or low inhibition observed Suboptimal this compound concentration: The concentration used may be too low for your cell line.Perform a dose-response experiment to determine the optimal concentration.
Insufficient incubation time: The incubation period may be too short to achieve maximal inhibition.Perform a time-course experiment as described in the protocols section.
Inactive RIPK1 pathway: The RIPK1 pathway may not be basally active in your cell line.Consider stimulating the pathway with an appropriate agent (e.g., TNFα) to induce RIPK1 phosphorylation.
This compound degradation: The inhibitor may be unstable in your cell culture medium over long incubation periods.For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. Perform an inhibitor stability test if possible.
High variability between replicates Inconsistent cell seeding: Uneven cell density can lead to variable responses.Ensure a homogenous cell suspension and consistent seeding density across all wells.
Inconsistent incubation times: Variations in the duration of treatment can affect the level of inhibition.Use a precise timer and process all samples consistently.
This compound precipitation: The inhibitor may have precipitated out of solution.Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from a concentrated stock solution immediately before use.
Increased cell death at higher concentrations or longer incubation times Off-target effects: High concentrations of kinase inhibitors can sometimes lead to off-target effects and cytotoxicity.Use the lowest effective concentration of this compound that provides maximal target inhibition.
On-target cytotoxicity: Inhibition of RIPK1-mediated pro-survival signals (e.g., NF-κB) can lead to apoptosis or necroptosis in some cell lines.Assess cell viability in parallel with target inhibition to distinguish between specific and non-specific cytotoxicity.

Visualizations

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (fixed concentration) & Vehicle Control seed_cells->treat_cells time_course Incubate for Various Time Points (e.g., 0.5-24h) treat_cells->time_course lyse_cells Lyse Cells & Quantify Protein time_course->lyse_cells western_blot Western Blot for p-RIPK1 & Total RIPK1 lyse_cells->western_blot analyze_data Analyze Band Intensities & Determine Optimal Time western_blot->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic start Experiment Shows No/Low Inhibition check_conc Is this compound concentration optimal? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_pathway Is RIPK1 pathway active? check_time->check_pathway Yes time_course Perform Time-Course Experiment check_time->time_course No check_stability Is this compound stable? check_pathway->check_stability Yes stimulate Stimulate Pathway (e.g., with TNFα) check_pathway->stimulate No replenish Replenish this compound During Long Incubations check_stability->replenish No end Re-evaluate Experiment check_stability->end Yes dose_response->end time_course->end stimulate->end replenish->end

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Technical Support Center: GSK481 Efficacy in Mouse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reduced efficacy of the RIPK1 inhibitor, GSK481, in mouse cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less effective in mouse cell lines compared to human cell lines?

A1: The reduced efficacy of this compound in mouse cell lines is primarily due to specific amino acid differences in the drug's target, Receptor Interacting Protein Kinase 1 (RIPK1), between humans and mice. This compound is a highly potent inhibitor of human RIPK1, but it is significantly less effective against wild-type mouse RIPK1.[1] This species-specific difference is attributed to variations in the amino acid sequence within the kinase domain where this compound binds.

Q2: What are the specific molecular differences between human and mouse RIPK1 that affect this compound binding?

A2: A key difference lies within the DLG motif of the RIPK1 kinase domain. Human RIPK1 possesses a DLGL motif, whereas mouse RIPK1 has a DLGV motif.[2] This single amino acid substitution of leucine (L) in humans to valine (V) in mice is thought to alter the conformation of the binding pocket for this compound, thereby reducing its binding affinity and inhibitory activity in mouse RIPK1.[2]

Q3: Is this compound completely inactive in all mouse models?

A3: While this compound is largely ineffective against wild-type mouse RIPK1, it has been shown to be more potent in inhibiting certain mutant forms of mouse RIPK1.[1] This suggests that specific mutations in mouse RIPK1 can restore sensitivity to this compound. However, for standard laboratory mouse cell lines expressing wild-type RIPK1, researchers should anticipate significantly lower efficacy compared to human cell lines.

Q4: Are there alternative RIPK1 inhibitors that are effective in both human and mouse cells?

A4: Yes, several other RIPK1 inhibitors have been developed that demonstrate potent inhibition of both human and mouse RIPK1. For example, GSK'963 has been shown to efficiently block necroptosis in both murine and human cells with nanomolar IC50 values. Another compound, GNE684, also inhibits both human and mouse RIPK1, although with a slightly weaker effect on the mouse protein.[3] When planning experiments in mouse models, it is advisable to consider these alternative inhibitors.

Troubleshooting Guide

Problem: I am not observing the expected inhibition of necroptosis in my mouse cell line after treatment with this compound.

Possible Cause 1: Inherent resistance of mouse RIPK1 to this compound.

  • Solution: As detailed in the FAQs, wild-type mouse RIPK1 is largely resistant to inhibition by this compound due to a key amino acid difference in the drug-binding pocket. Confirm that you are using a wild-type mouse cell line. For effective RIPK1 inhibition in mouse models, consider using an alternative, mouse-active RIPK1 inhibitor such as GSK'963.

Possible Cause 2: Suboptimal experimental conditions.

  • Solution: Ensure that your experimental protocol is optimized for assessing RIPK1 inhibition and necroptosis. This includes using an appropriate stimulus to induce necroptosis (e.g., TNFα in combination with a caspase inhibitor like zVAD-fmk), validating the induction of necroptosis through appropriate controls, and using a sufficient concentration range of this compound. However, be aware that even at high concentrations, the effect on wild-type mouse RIPK1 may be minimal.

Possible Cause 3: Issues with compound integrity or delivery.

  • Solution: Verify the quality and concentration of your this compound stock solution. Ensure proper storage conditions to maintain its activity. Confirm that the compound is being effectively delivered to the cells in your culture system.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and other RIPK1 inhibitors in human and mouse systems.

InhibitorTargetCell Line/SystemAssay TypeIC50 / KiReference
This compound Human RIPK1Recombinant hRIPK1Biochemical1.3 nM (IC50)[4]
Human RIPK1U937 (human)Cell-based10 nM (IC50)[1]
WT Mouse RIPK1--Ineffective[1]
GSK'963 Mouse RIPK1L929 (mouse)Cell-based1 nM (IC50)
Human RIPK1U937 (human)Cell-based4 nM (IC50)
GNE684 Human RIPK1Recombinant hRIPK1Biochemical21 nM (Ki)[3]
Mouse RIPK1Recombinant mRIPK1Biochemical189 nM (Ki)[3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay) to Assess Necroptosis Inhibition

This protocol is a general guideline for assessing the ability of this compound to inhibit TNFα-induced necroptosis.

  • Materials:

    • Mouse cell line of interest (e.g., L929)

    • Human cell line control (e.g., U937)

    • Complete cell culture medium

    • This compound

    • Recombinant murine TNFα

    • zVAD-fmk (pan-caspase inhibitor)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

    • Induce necroptosis by adding TNFα and zVAD-fmk to the appropriate wells. Include untreated and vehicle-treated controls.

    • Incubate for the desired period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[5]

2. Western Blot for Phospho-RIPK1 (Ser166)

This protocol allows for the direct assessment of this compound's effect on RIPK1 kinase activity by measuring the autophosphorylation of RIPK1 at Serine 166.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound and the necroptosis-inducing stimulus as described in the cell viability assay.

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against total RIPK1 and a loading control (e.g., β-actin or GAPDH).[6]

Visualizations

Necroptosis_Signaling_Pathway cluster_complexI TNFα Stimulation cluster_necroptosis Caspase-8 Inhibition TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 ComplexI Complex I (Survival) RIPK1->ComplexI RIPK1_deub Deubiquitinated RIPK1 RIPK1->RIPK1_deub Deubiquitination NFkB NF-κB Activation ComplexI->NFkB FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Casp8 Caspase-8 FADD->Casp8 ComplexIIa Complex IIa (Apoptosis) Casp8->ComplexIIa Apoptosis Apoptosis ComplexIIa->Apoptosis MLKL MLKL RIPK3->MLKL Necrosome Necrosome (Complex IIb) RIPK3->Necrosome pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits kinase activity (Human) Experimental_Workflow start Start: Hypothesis This compound efficacy difference cell_culture Cell Culture (Mouse & Human lines) start->cell_culture treatment Treatment (this compound, TNFα, zVAD-fmk) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (p-RIPK1, Total RIPK1) treatment->western_blot data_analysis Data Analysis (IC50, Phosphorylation levels) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion Confirm species-specific efficacy data_analysis->conclusion

References

Navigating the Experimental Challenges of GSK481: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for managing the high lipophilicity of GSK481, a potent and selective RIPK1 kinase inhibitor, in experimental settings. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's high lipophilicity a concern for my experiments?

A1: High lipophilicity, while often contributing to the potency of kinase inhibitors by facilitating binding to hydrophobic ATP pockets, presents several experimental challenges.[1] These include poor aqueous solubility, a tendency to precipitate out of solution when diluted into aqueous assay buffers, and the potential for non-specific binding and aggregation.[2] These issues can lead to inaccurate and irreproducible experimental outcomes.

Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened?

A2: This is a common issue known as "crashing out." this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions.[3] When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[1]

Q3: How can I prevent this compound from precipitating during my experiments?

A3: Several strategies can be employed. Firstly, ensure your final DMSO concentration in the assay is as low as possible, ideally below 0.5%, while still maintaining the compound's solubility.[1] Secondly, consider using a formulation with solubilizing agents like PEG300, Tween-80, or using a cyclodextrin-based solution.[4] Gentle warming and sonication can also aid in dissolution.[4] For cell-based assays, preparing intermediate dilutions in culture medium can sometimes help.

Q4: Could the observed inhibitory effect of this compound in my assay be due to aggregation?

A4: It is a possibility. Highly lipophilic compounds can form aggregates that nonspecifically inhibit enzymes, leading to false-positive results.[5] These aggregates can sequester the target protein.[6] To mitigate this, it is recommended to include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your biochemical assay buffers to disrupt potential aggregate formation.[5]

Q5: What is the mechanism of action of this compound?

A5: this compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][7] It functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation at sites like Serine 166, which is a critical step in the activation of the necroptosis pathway.[4][8] By inhibiting RIPK1 kinase activity, this compound blocks the downstream signaling cascade that leads to necroptotic cell death.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound, with a focus on its high lipophilicity.

Problem Potential Cause Recommended Solution
Compound precipitation upon dilution in aqueous buffer. High lipophilicity and low aqueous solubility of this compound.[1][3]- Lower the final DMSO concentration to <0.5%.[1]- Prepare a fresh stock solution in anhydrous DMSO.[7]- Use a pre-formulated solution or prepare one with solubilizing agents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]- Perform serial dilutions in the final aqueous buffer rather than a single large dilution step.
Inconsistent IC50 values in biochemical assays. Compound aggregation leading to non-specific inhibition.[5]- Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.[5]- Ensure the ATP concentration in the kinase assay is appropriate, as this compound's potency can be affected by ATP concentration.[9]- Verify the activity of the recombinant RIPK1 enzyme.
Low or no activity in cell-based necroptosis assays. - Insufficient intracellular concentration due to poor solubility or membrane permeability issues.- The chosen necroptosis induction stimulus is not optimal for the cell line.- Pre-treat cells with this compound for a sufficient duration (e.g., 1-2 hours) before adding the necroptosis stimulus.[10]- Confirm the induction of necroptosis in your cell model by checking for phosphorylation of RIPK1, RIPK3, and MLKL via Western blot.[11]- Use a robust combination of stimuli like TNFα, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis.[10][12]
Unexpected cell death observed even with this compound treatment. Inhibition of necroptosis may lead to a shift towards apoptosis.[10]- Co-treat with a pan-caspase inhibitor like z-VAD-FMK to block apoptosis.[10]- Measure markers of apoptosis, such as cleaved caspase-3 or PARP, by Western blot to confirm if a switch in cell death pathway has occurred.[10]

Troubleshooting Workflow for Solubility Issues

G start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration <0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso No use_formulation Use a formulation with solubilizing agents (PEG300, Tween-80) check_dmso->use_formulation Yes lower_dmso->use_formulation sonicate Apply gentle warming and/or sonication use_formulation->sonicate serial_dilution Perform serial dilutions in final buffer sonicate->serial_dilution check_purity Check compound purity and use fresh stock serial_dilution->check_purity end_success Success: Compound is soluble check_purity->end_success Resolved end_fail Persistent Issues: Consider alternative compound or delivery system check_purity->end_fail Not Resolved

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (RIPK1 Kinase Assay) 1.3 nM[4]
This compound IC50 (pSer166 Human RIPK1) 2.8 nM[4][8]
This compound IC50 (U937 Cellular Assay) 10 nM[4][9]
Solubility in DMSO ≥ 35 mg/mL (92.74 mM)[4]
Solubility in Ethanol ~30 mg/mL[3]
Solubility in Ethanol:PBS (1:10, pH 7.2) ~0.09 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro and cell-based assays, minimizing solubility issues.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Note: Using fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[7] d. Cap the vial tightly and vortex thoroughly for 1-2 minutes. e. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied. f. Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. g. Store aliquots at -20°C or -80°C, protected from light.[1]

  • Working Solution Preparation: a. Thaw a single-use aliquot of the this compound stock solution. b. For biochemical assays, perform serial dilutions of the stock solution in the assay buffer, ensuring the final DMSO concentration remains below 0.5%. c. For cell-based assays, prepare an intermediate dilution of the stock solution in the complete cell culture medium. Then, add this intermediate dilution to the cell culture wells to achieve the final desired concentration.

Protocol 2: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

Objective: To determine the inhibitory activity of this compound on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer

  • This compound working solutions

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the RIPK1 enzyme and MBP substrate in the kinase assay buffer. b. Add 5 µL of the reaction mixture to each well of a 384-well plate. c. Add 2.5 µL of this compound working solutions at various concentrations (or vehicle control) to the wells. d. Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiation of Kinase Reaction: a. Add 2.5 µL of ATP solution to each well to start the reaction. b. Incubate the plate at 30°C for 1-2 hours.

  • Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate at room temperature for 30-60 minutes. e. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.[13][14]

Protocol 3: Cellular Necroptosis Assay in HT-29 Cells

Objective: To assess the ability of this compound to inhibit TNFα-induced necroptosis in HT-29 cells.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions

  • Human TNFα

  • SMAC mimetic (e.g., SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®) or LDH release assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.[12] b. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: a. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Necroptosis Induction: a. Add the necroptosis-inducing stimuli: TNFα (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[10][12] b. Incubate the plate for the desired time period (e.g., 6-24 hours).

  • Assessment of Cell Viability: a. Measure cell viability using a preferred method. For example, using CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence. A decrease in signal indicates cell death. b. Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of plasma membrane rupture characteristic of necroptosis.[12]

Experimental Workflow for Necroptosis Assay

G cluster_0 A Seed HT-29 cells in 96-well plate B Incubate 24h A->B C Pre-treat with this compound or vehicle B->C D Incubate 1-2h C->D E Add TNFα + SMAC mimetic + z-VAD-FMK D->E F Incubate 6-24h E->F G Measure cell viability (e.g., CellTiter-Glo) F->G H Analyze data G->H

Caption: A step-by-step workflow for the HT-29 cellular necroptosis assay.

Protocol 4: Western Blot for Phospho-RIPK1 (Ser166)

Objective: To confirm the inhibition of RIPK1 autophosphorylation by this compound in a cellular context.

Materials:

  • Treated cell pellets from the necroptosis assay

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1

  • Loading control antibody (e.g., anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation: a. Wash cell pellets with ice-cold PBS and lyse in RIPA buffer with inhibitors.[10] b. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibody blotting to reduce background.[15] b. Incubate the membrane with the primary anti-phospho-RIPK1 (Ser166) antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and detect the signal using an ECL substrate.[10]

  • Stripping and Re-probing: a. The membrane can be stripped and re-probed with antibodies for total RIPK1 and a loading control to confirm equal protein loading and specific inhibition of phosphorylation.

Signaling Pathway Diagram

RIPK1-Mediated Necroptosis Pathway and Inhibition by this compound

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 activates RIPK1->RIPK1 autophosphorylation (pSer166) RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates Necrosome Necrosome (p-RIPK1, p-RIPK3) MLKL MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL phosphorylates Necroptosis Necroptosis (Membrane Permeabilization) pMLKL->Necroptosis This compound This compound This compound->RIPK1 inhibits

Caption: The signaling cascade of necroptosis initiated by TNFα and the inhibitory action of this compound on RIPK1.

References

common pitfalls to avoid when using GSK481

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using GSK481, a potent and selective RIP1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and specific inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by inhibiting the autophosphorylation of human RIPK1 at Serine 166 (S166), a key step in the activation of the kinase and subsequent downstream signaling pathways that can lead to necroptosis and inflammation.[1] this compound is an ATP-competitive inhibitor.[3]

Q2: What is the species-specificity of this compound?

A2: this compound demonstrates high potency against human and cynomolgus monkey RIPK1. However, it is over 100-fold less potent against non-primate RIPK1, including mouse and rat orthologs.[3][4] This is a critical consideration for experimental design, as this compound is not recommended for studies involving wild-type rodent models where RIPK1 inhibition is the primary goal.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound can be dissolved in fresh DMSO.[4] One supplier suggests a stock solution of 75 mg/mL (198.73 mM) in DMSO.[4] For long-term storage, it is advisable to store the compound as a solid at -20°C and the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there known off-target effects for this compound?

A4: While this compound is characterized as a highly selective and specific inhibitor of RIPK1, it is a general principle that all kinase inhibitors have the potential for off-target effects.[3][5][6] These unintended interactions can arise from structural similarities in the ATP-binding pockets of other kinases.[6] It is recommended to use the lowest effective concentration of this compound and to consider orthogonal approaches, such as using a structurally different RIPK1 inhibitor or genetic knockdown, to validate findings.[6]

Q5: What are the known pharmacokinetic properties of this compound?

A5: this compound has been reported to have high lipophilicity and suboptimal pharmacokinetic properties, which may present challenges for in vivo studies.[7][8] Researchers planning in vivo experiments should carefully consider formulation and delivery methods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lack of or reduced efficacy in cell-based assays Species Specificity: The experiment is being conducted in a non-primate cell line (e.g., mouse, rat).This compound is significantly less potent against rodent RIPK1.[3][4] Consider using a RIPK1 inhibitor with demonstrated potency in the target species or using human cell lines.
Compound Degradation: The compound may have degraded due to improper storage or handling.Ensure the compound is stored correctly. Prepare fresh stock solutions from solid compound.
Incorrect Concentration: The concentration of this compound used is too low.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for human RIPK1 S166 phosphorylation is 2.8 nM, and for U937 cells is 10 nM.[1]
Compound precipitation in media Poor Solubility: The final concentration of DMSO in the cell culture media is too high, or the compound has limited solubility in aqueous solutions.Ensure the final DMSO concentration in your culture media is typically below 0.1% to avoid solvent toxicity. If precipitation occurs, try preparing a more dilute stock solution.
Unexpected or paradoxical cellular phenotype Off-Target Effects: The observed phenotype may be due to the inhibition of an unintended kinase.[5][6]Use a structurally unrelated RIPK1 inhibitor to confirm the phenotype is due to on-target activity.[6] Perform a rescue experiment if a downstream effector of RIPK1 is known. Consider using siRNA or CRISPR to validate the role of RIPK1.[6]
Pathway Cross-talk: Inhibition of RIPK1 may lead to feedback or compensatory changes in other signaling pathways.[6]Investigate the activation status of related signaling pathways (e.g., apoptosis, NF-κB) to understand the broader cellular response.
High levels of cell death at low concentrations Potent On-Target Effect: In some cell lines, inhibition of RIPK1's pro-survival functions could lead to apoptosis.Characterize the type of cell death (apoptosis vs. necroptosis) using markers like cleaved caspase-3 and Annexin V.
Off-Target Toxicity: The inhibitor may have off-target effects on kinases essential for cell survival.[6]Titrate the inhibitor to the lowest effective concentration that inhibits RIPK1 without causing excessive toxicity.[6]
Difficulties with in vivo studies Poor Pharmacokinetics: this compound has high lipophilicity and suboptimal pharmacokinetic properties.[7][8]Consider alternative RIPK1 inhibitors with more favorable in vivo profiles, such as GSK2982772.[7][8] If using this compound, optimize the formulation and delivery route. A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Experimental Protocols & Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways upon TNFα stimulation. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway.

RIPK1_Signaling RIPK1 Signaling Pathway and this compound Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa Deubiquitination ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Deubiquitination & Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK1_Kinase RIPK1 Kinase Activity (Phosphorylation) ComplexIIb->RIPK1_Kinase Necroptosis Necroptosis This compound This compound This compound->RIPK1_Kinase Inhibits RIPK1_Kinase->Necroptosis

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound Efficacy

This workflow outlines the key steps to validate the on-target efficacy of this compound in a cell-based assay.

GSK481_Efficacy_Workflow Workflow for Assessing this compound Efficacy start Start cell_culture Culture Human Cells (e.g., U937, HT-29) start->cell_culture dose_response Prepare this compound Dose Range cell_culture->dose_response treatment Pre-treat cells with this compound dose_response->treatment induce Induce Necroptosis (e.g., TNFα + Smac mimetic + z-VAD-FMK) treatment->induce incubation Incubate for defined period induce->incubation readout Measure Endpoint incubation->readout cell_viability Cell Viability Assay (e.g., CellTiter-Glo) readout->cell_viability western_blot Western Blot for p-RIPK1 (S166) readout->western_blot analysis Data Analysis (Calculate IC50) cell_viability->analysis western_blot->analysis end End analysis->end

Caption: A typical workflow for evaluating this compound's on-target effects.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting unexpected results when using this compound.

Troubleshooting_Logic This compound Troubleshooting Logic start Unexpected Result (e.g., No Efficacy) check_species Is the cell line human or primate? start->check_species no_human Result Expected: This compound is not potent in non-primate species. check_species->no_human No yes_human Check Compound Integrity & Concentration check_species->yes_human Yes end Conclusion no_human->end compound_bad Prepare Fresh Stock Perform Dose-Response yes_human->compound_bad Unsure compound_ok Consider Off-Target Effects or Pathway Cross-talk yes_human->compound_ok Confirmed OK compound_bad->end validate Validate with Orthogonal Approach: - Structurally different inhibitor - siRNA/CRISPR knockdown compound_ok->validate validate->end

Caption: A decision tree for troubleshooting common this compound issues.

References

Technical Support Center: Interpreting Unexpected Phenotypes with GSK481 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm not observing the expected inhibition of necroptosis with this compound in my model system. What could be the reason?

A1: This is a common issue that can often be traced to several key factors, most notably the species of your experimental model. This compound exhibits significant species-specific potency.

Troubleshooting Steps:

  • Verify Species Compatibility: this compound is highly potent against human and cynomolgus monkey RIPK1 but is over 100-fold less potent against RIPK1 from non-primate species like mice.[1][2] If you are using a murine model or cell line, the lack of effect is expected. Consider using a RIPK1 inhibitor optimized for your specific species.

  • Confirm Target Expression and Activity: Ensure your cell line expresses RIPK1 and that the necroptosis pathway is active. You can verify RIPK1 expression via Western blot. To confirm pathway activity, use a positive control like TNF-α in combination with a caspase inhibitor (e.g., z-VAD-FMK) to robustly induce necroptosis.

  • Check Compound Integrity and Concentration: Ensure your this compound stock solution has been stored correctly and that the final concentration in your experiment is appropriate. It is recommended to use 5 to 10 times the IC50 value to ensure complete inhibition. For U937 cells, the IC50 is approximately 10 nM.[3]

  • Rule out Experimental Artifacts: Common issues like mycoplasma contamination, cell line misidentification, or genetic drift can significantly alter cellular responses to inhibitors.[4] We recommend regular testing for mycoplasma and cell line authentication via Short Tandem Repeat (STR) profiling.

Data Summary: this compound Potency
TargetAssay TypeIC50 ValueSpecies
RIPK1Biochemical (Enzymatic)1.3 nMHuman
pS166 RIPK1Cellular (HEK293T)2.8 nMHuman
NecroptosisCellular (U937)10 nMHuman
pS166 RIPK1Cellular (HEK293T)> 10 µMMouse (Wild-Type)
Q2: I'm observing an increase in cell death after this compound treatment, but it's supposed to be a cell death inhibitor. Why is this happening?

A2: This paradoxical effect is often due to the complex crosstalk between cell death pathways. RIPK1 is a key node that regulates not only necroptosis but also apoptosis and cell survival (NF-κB signaling).[5][6] By inhibiting the kinase activity of RIPK1, you block the necroptotic pathway, which can shunt the signaling towards apoptosis, especially if pro-apoptotic stimuli are present.

Key Points:

  • The Apoptosis/Necroptosis Switch: In many cell types, when necroptosis is inhibited by blocking RIPK1 kinase activity, the same upstream signal (e.g., from TNF-α) can be redirected to induce apoptosis, which is dependent on caspase-8 activity.[3][6]

  • Context is Crucial: The cellular outcome depends on the presence and activity of other key proteins like cIAPs, FADD, and Caspase-8.[5]

  • Verification: To confirm if the observed cell death is apoptosis, you can perform assays to detect caspase activation (e.g., cleaved Caspase-3 Western blot) or use Annexin V staining. Co-treatment with a pan-caspase inhibitor like z-VAD-FMK should rescue the cell death phenotype if it is indeed apoptosis.

G cluster_0 Cellular Response Logic Stimulus Pro-death Stimulus (e.g., TNF-α) RIPK1 RIPK1 Kinase Activity Stimulus->RIPK1 Decision Pathway Crosstalk RIPK1->Decision This compound This compound Treatment This compound->RIPK1 Inhibits Necroptosis Necroptosis Apoptosis Apoptosis (Caspase-8 Dependent) Decision->Necroptosis Active Decision->Apoptosis Inhibited

Figure 1. Logic diagram of RIPK1 inhibition shifting cell fate from necroptosis to apoptosis.

Q3: My results with this compound are inconsistent. What are common sources of variability in kinase inhibitor experiments?

A3: Consistency is a major challenge in cell-based assays with small molecule inhibitors. Several factors can contribute to variability.

Troubleshooting Checklist:

  • Reagent Quality:

    • Inhibitor Stock: Has the this compound stock been subjected to multiple freeze-thaw cycles? Consider aliquoting upon receipt. Is the solvent (e.g., DMSO) compatible with your assay and at a final concentration that is non-toxic to your cells?

    • Media and Serum: Have you recently changed the batch of media or serum? New lots should be tested to ensure they don't alter cell growth or inhibitor sensitivity.[4]

  • Assay Conditions:

    • Cell Density: Were cells seeded at the same density for all experiments? Confluency can significantly impact cell signaling and drug response.

    • Passage Number: Are you using cells of a consistent and low passage number? Genetic drift can occur in continuously passaged cells, altering their response to stimuli.[4]

  • Off-Target Effects: While this compound is highly selective, using it at excessively high concentrations (e.g., >100x the on-target IC50) increases the risk of engaging other kinases, which could lead to unexpected and variable phenotypes.[7] It is always best to perform a dose-response curve to identify the lowest effective concentration.

Experimental Protocols

Protocol 1: Cell Viability Assay to Distinguish Apoptosis and Necroptosis

This protocol uses co-treatment with specific inhibitors to determine the nature of cell death observed after this compound treatment.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound (RIPK1 inhibitor)

  • z-VAD-FMK (Pan-caspase inhibitor, for apoptosis)

  • Necrostatin-1s (Nec-1s, alternative RIPK1 inhibitor, as a control)

  • Inducing agent (e.g., TNF-α + SMAC mimetic)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Methodology:

  • Cell Plating: Seed cells at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate cells with inhibitors for 1-2 hours:

    • Vehicle control (e.g., DMSO)

    • This compound (e.g., 100 nM)

    • z-VAD-FMK (e.g., 20 µM)

    • This compound + z-VAD-FMK

  • Induction: Add the necroptosis-inducing agent (e.g., TNF-α) to all wells except the untreated controls.

  • Incubation: Incubate for a predetermined time (e.g., 8-24 hours) based on the kinetics of cell death in your model.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence/fluorescence.

  • Interpretation:

    • If this compound alone increases cell death, but the this compound + z-VAD-FMK combination rescues it, this indicates a switch to apoptosis.

    • If this compound rescues cell death induced by the stimulus, it is effectively inhibiting necroptosis.

Protocol 2: Western Blotting to Verify RIPK1 Pathway Inhibition

This protocol confirms that this compound is engaging its target by assessing the phosphorylation status of RIPK1.

Materials:

  • Cell lysates from treated and untreated cells

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1 (total), anti-cleaved Caspase-3, anti-Actin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Phosphatase and protease inhibitor cocktails

Methodology:

  • Treatment and Lysis: Treat cells with your stimulus ± this compound for a short duration (e.g., 1-4 hours) to capture signaling events. Lyse cells on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Interpretation: A significant reduction in the pRIPK1 (S166) signal in the this compound-treated lanes confirms on-target activity. An increase in cleaved Caspase-3 would support a shift to apoptosis.

Visualized Workflows and Pathways

G cluster_0 RIPK1 Signaling Hub TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 ComplexI Complex I (Survival) NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (Apoptosome) FADD, Caspase-8 ComplexI->ComplexIIa Inhibits Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) RIPK1, RIPK3, MLKL ComplexIIa->ComplexIIb Inhibits Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1->ComplexI RIPK1->ComplexIIa RIPK1->ComplexIIb

Figure 2. Simplified overview of the RIPK1 signaling pathway leading to distinct cellular outcomes.

G cluster_0 Troubleshooting Workflow Start Unexpected Phenotype Observed with this compound Check1 Is your model system human or primate? Start->Check1 Check2 Is cell death increased? Check1->Check2 Yes Action1 Use species-appropriate inhibitor. Lack of effect is expected. Check1->Action1 No Check3 Are results variable? Check2->Check3 No Action2 Test for apoptosis: - Caspase cleavage - Rescue with z-VAD-FMK Check2->Action2 Yes Action3 Review experimental variables: - Cell passage, density - Reagent quality Check3->Action3 Yes End Interpretation Complete Check3->End No Action1->End Action2->End Action3->End

Figure 3. Experimental workflow for troubleshooting unexpected results with this compound treatment.

References

how to control for GSK481's suboptimal pharmacokinetics in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK481 in in vivo experiments. The content is tailored for scientists and drug development professionals to address challenges related to this compound's suboptimal pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo efficacy with this compound despite potent in vitro activity. What could be the underlying issue?

A1: this compound is a potent inhibitor of RIPK1 kinase in vitro, but it is known to possess suboptimal pharmacokinetic properties in vivo, primarily due to its high lipophilicity (logD = 5.9).[1] This can lead to poor oral absorption, high clearance, and low systemic exposure, ultimately resulting in diminished efficacy in animal models. It is crucial to consider and address these pharmacokinetic challenges to achieve the desired therapeutic effect.

Q2: What are the key pharmacokinetic challenges associated with this compound?

A2: The primary pharmacokinetic challenges with this compound include:

  • High Lipophilicity: Leads to poor aqueous solubility, which can limit dissolution and absorption in the gastrointestinal tract.[1]

  • Low Oral Bioavailability: As a consequence of its poor solubility and potential for first-pass metabolism, the fraction of orally administered this compound that reaches systemic circulation is low.[1]

  • High Clearance: The body may rapidly eliminate this compound, leading to a short duration of action and requiring more frequent dosing to maintain therapeutic concentrations.[1]

Q3: Are there improved alternatives to this compound with better in vivo properties?

A3: Yes, subsequent optimization efforts have led to the development of second-generation RIPK1 inhibitors with significantly improved pharmacokinetic profiles. Notably, GSK2982772 and GSK3145095 were developed from this compound and exhibit enhanced oral exposure and more favorable physicochemical properties.[1][2][3] For many in vivo applications, utilizing these optimized compounds may be a more effective strategy.

Troubleshooting Guides

Issue: Poor Oral Exposure of this compound

This guide provides strategies to enhance the oral bioavailability of this compound by addressing its high lipophilicity.

Strategy 1: Formulation Approaches

Formulation strategies aim to improve the dissolution and absorption of lipophilic compounds like this compound without chemically modifying the molecule.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5][6] This enhances the solubilization and absorption of lipophilic drugs.

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in an inert carrier matrix at the solid-state.[7][8][9] This can increase the dissolution rate and bioavailability of poorly water-soluble drugs by presenting the drug in an amorphous, high-energy state.

Strategy 2: Chemical Modification (Lead Optimization)

If formulation approaches are insufficient, chemical modification of the this compound scaffold may be necessary. This was the approach that led to the development of GSK2982772 and GSK3145095.[1][3]

  • Reduce Lipophilicity: Introduce more polar functional groups or modify existing ones to decrease the overall lipophilicity of the molecule. This was a key optimization step in developing GSK2982772 from this compound.[1]

  • Block Metabolic Hotspots: Identify and modify sites on the molecule that are susceptible to rapid metabolism. This can increase the compound's half-life and overall exposure.

Data Presentation

Table 1: Comparison of In Vitro Potency and Physicochemical Properties of this compound and its Optimized Successor, GSK2982772.

ParameterThis compoundGSK2982772
RIPK1 IC50 (nM) ~101.0
logD 5.93.8
Aqueous Solubility (FaSSIF, µg/mL) 30>200

Data sourced from Harris et al., 2017.[1]

Table 2: Preclinical Pharmacokinetic Parameters of this compound and its Successors.

CompoundSpeciesDose (mg/kg)RouteAUC0-∞ (µg·h/mL)Clearance (mL/min/kg)Oral Bioavailability (%)
This compound Rat2p.o.0.3869Low (not explicitly quantified)
GSK2982772 Rat2p.o.2.317-
GSK3145095 Rat2p.o.-2778
GSK3145095 Dog1p.o.-9.8100
GSK3145095 Monkey1p.o.-6.4100

Data for this compound and GSK2982772 sourced from Harris et al., 2017.[1] Data for GSK3145095 sourced from Harris et al., 2019.[2]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general methodology for developing a SEDDS formulation for a lipophilic compound like this compound. Optimization of excipient ratios will be required.

1. Materials and Equipment:

  • This compound
  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
  • Surfactant (e.g., Kolliphor RH 40, Tween 80)
  • Co-solvent (e.g., Transcutol HP, PEG 400)
  • Vortex mixer
  • Magnetic stirrer with heating plate
  • Glass vials

2. Methodology:

  • Solubility Studies: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify suitable excipients.
  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe for the formation of a stable emulsion.
  • Preparation of the SEDDS Formulation:
  • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
  • Heat the mixture to approximately 40°C while stirring to ensure homogeneity.
  • Add the pre-weighed this compound to the mixture and stir until completely dissolved. The final formulation should be a clear, homogenous liquid.
  • Characterization:
  • Emulsification Efficiency: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., simulated gastric fluid) with gentle agitation and measure the time to emulsification.
  • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions.

1. Materials and Equipment:

  • This compound
  • Polymer carrier (e.g., PVP K30, Soluplus®, HPMC)
  • Organic solvent (e.g., methanol, acetone, dichloromethane)
  • Rotary evaporator or vacuum oven
  • Mortar and pestle
  • Sieves

2. Methodology:

  • Solubility Screening: Ensure both this compound and the chosen polymer are soluble in the selected organic solvent.
  • Preparation of the Solid Dispersion:
  • Dissolve this compound and the polymer in the organic solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
  • Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven.
  • The resulting solid mass should be further dried to remove any residual solvent.
  • Post-processing:
  • Pulverize the dried solid dispersion using a mortar and pestle.
  • Sieve the powder to obtain a uniform particle size.
  • Characterization:
  • Drug Content: Determine the actual drug loading in the solid dispersion using a suitable analytical method (e.g., HPLC).
  • Dissolution Studies: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant dissolution medium.
  • Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug within the polymer matrix.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI Recruitment RIPK1_ub Ubiquitinated RIPK1 ComplexI->RIPK1_ub Ubiquitination ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Deubiquitination (e.g., by CYLD) Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->Necrosome Caspase-8 inhibition IKK IKK Complex RIPK1_ub->IKK TAK1 TAK1 Complex RIPK1_ub->TAK1 NFkB NF-κB IKK->NFkB Activation TAK1->NFkB Activation Survival Cell Survival (Anti-apoptotic genes) NFkB->Survival Transcription Caspase8_active Active Caspase-8 ComplexIIa->Caspase8_active Activation Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3_p Phosphorylated RIPK3 Necrosome->RIPK3_p Phosphorylation MLKL_p Phosphorylated MLKL RIPK3_p->MLKL_p Phosphorylation MLKL_oligomer MLKL Oligomer MLKL_p->MLKL_oligomer Oligomerization Necroptosis Necroptosis (Membrane Pore Formation) MLKL_oligomer->Necroptosis Translocation & Pore Formation This compound This compound This compound->Necrosome Inhibition of RIPK1 kinase activity

Caption: RIPK1 Signaling Pathway and the Action of this compound.

experimental_workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_formulation_details Formulation Approaches cluster_chem_mod_details Chemical Modification Outcomes cluster_evaluation Evaluation problem This compound shows low in vivo efficacy cause Suboptimal Pharmacokinetics (High Lipophilicity) problem->cause formulation Formulation Strategies cause->formulation chem_mod Chemical Modification cause->chem_mod sedds SEDDS (Self-Emulsifying Drug Delivery System) formulation->sedds solid_disp Solid Dispersion formulation->solid_disp gsk2982772 GSK2982772 (Improved PK) chem_mod->gsk2982772 gsk3145095 GSK3145095 (Further Optimized PK) chem_mod->gsk3145095 pk_studies In Vivo Pharmacokinetic Studies (AUC, Cmax, T1/2, Bioavailability) sedds->pk_studies solid_disp->pk_studies gsk2982772->pk_studies gsk3145095->pk_studies efficacy_studies In Vivo Efficacy Studies pk_studies->efficacy_studies

Caption: Workflow for Addressing this compound's Suboptimal Pharmacokinetics.

References

strategies for reducing variability in GSK481 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in GSK481 dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and preventing its phosphorylation, a critical step in the signaling pathway that leads to necroptosis, a form of programmed cell death.[2] By inhibiting RIPK1 kinase activity, this compound can block necroptotic cell death and has shown potential in preclinical studies for inflammatory diseases.[2][3]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the assay format and experimental conditions.

Assay TypeTargetSpeciesReported IC50 (nM)
Biochemical (Fluorescence Polarization)RIPK1Human1.3
Biochemical (Ser166 Phosphorylation)Wild-Type RIPK1Human2.8
Cell-Based (Necroptosis Inhibition)RIPK1Human (U937 cells)10
Cell-Based (Ser166 Phosphorylation)Mutant RIPK1Mouse18 - 110

Q3: Why is there a difference in IC50 values between biochemical and cell-based assays?

Several factors contribute to the observed differences in IC50 values between biochemical and cell-based assays:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the enzyme, while intracellular ATP concentrations are significantly higher (in the millimolar range).[4][5][6] As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound will be lower in the presence of higher ATP concentrations found in cells.[2][4]

  • Cell Permeability and Efflux: The ability of this compound to cross the cell membrane and accumulate at the site of action can influence its effective concentration and, consequently, its IC50 in cellular assays.

  • Off-Target Effects and Cellular Complexity: In a cellular environment, other signaling pathways and cellular machinery can indirectly influence the necroptosis pathway and the apparent activity of this compound.

Q4: Does this compound show species-specific differences in activity?

Yes, this compound exhibits significant species selectivity. It is a potent inhibitor of human RIPK1 but is substantially less effective against the wild-type mouse ortholog.[2] However, it does show inhibitory activity against certain mouse RIPK1 mutants.[1] This is a critical consideration when designing and interpreting in vivo studies.

Troubleshooting Guide

Variability in dose-response curves can obscure the true activity of this compound. The following guide addresses common issues and provides strategies for mitigation.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Strategy
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.- Ensure thorough cell suspension mixing before and during plating. - Use a calibrated multichannel pipette and visually inspect the plate after seeding. - Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.- Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. - Ensure proper incubator humidity.
Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant errors.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Pre-wet pipette tips before dispensing.
Issue 2: Poor Curve Fit or Inconsistent Hill Slope
Potential Cause Troubleshooting Strategy
Inappropriate Dose Range: The selected concentration range may not adequately capture the full dose-response curve.- Perform a preliminary range-finding experiment with a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM). - Ensure the dose range brackets the expected IC50 and includes concentrations that produce both maximal and minimal responses.
Compound Solubility Issues: this compound precipitation at higher concentrations can lead to inaccurate results.- Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions. - Visually inspect solutions for any signs of precipitation. - Do not exceed the recommended final solvent concentration in the assay medium.
Assay Window Too Small: A small difference between the maximum and minimum signal can make it difficult to fit a robust curve.- Optimize the assay to maximize the signal-to-background ratio. This may involve adjusting the concentration of the necroptotic stimulus (e.g., TNF-α) or the incubation time.
Issue 3: Day-to-Day or Experiment-to-Experiment Variability
Potential Cause Troubleshooting Strategy
Cell Health and Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses.- Use cells within a defined low passage number range. - Regularly monitor cell morphology and doubling time. - Perform mycoplasma testing on cell cultures.
Reagent Variability: Lot-to-lot differences in serum, media, or other critical reagents can impact results.- Qualify new lots of critical reagents by running a control experiment with a known standard. - Prepare large batches of reagents to be used across multiple experiments.
Inconsistent Incubation Times: Variations in the timing of reagent addition or incubation can affect the outcome.- Use a timer and adhere strictly to the established protocol. - For large-scale experiments, consider using automated liquid handlers for precise timing.
Variable ATP Concentration (Biochemical Assays): Since this compound is an ATP-competitive inhibitor, fluctuations in ATP concentration will directly impact the IC50 value.- Use a high-quality, stable source of ATP. - Prepare fresh ATP solutions for each experiment. - Ensure the final ATP concentration in the assay is consistent and ideally close to the Km of RIPK1 for comparative studies.[4][5][6]
Variable Cell Density (Cell-Based Assays): The density of cells at the time of treatment can influence their sensitivity to inhibitors.[7][8]- Standardize the cell seeding density for all experiments. - Perform cell counts with a hemocytometer or an automated cell counter to ensure accuracy.

Experimental Protocols

Key Experiment: In Vitro ADP-Glo™ Kinase Assay for RIPK1

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is a common method to determine the biochemical potency of RIPK1 inhibitors.

Materials:

  • Recombinant human RIPK1 enzyme

  • This compound

  • ATP

  • Kinase substrate (e.g., a generic kinase peptide)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in kinase reaction buffer at 2x the final desired concentration.

  • Prepare Enzyme and Substrate Mix: Prepare a solution containing the RIPK1 enzyme and substrate in kinase reaction buffer at 2x the final concentration.

  • Prepare ATP Solution: Prepare an ATP solution in kinase reaction buffer at 2x the final concentration (typically at or near the Km of RIPK1 for ATP).

  • Assay Plate Setup:

    • Add 5 µL of the 2x this compound dilution to the appropriate wells.

    • Add 5 µL of the 2x enzyme/substrate mix to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Experiment: U937 Cell-Based Necroptosis Assay

This protocol describes a method to assess the ability of this compound to inhibit TNF-α-induced necroptosis in the human U937 monocytic cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • Human TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 50 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 25 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Induction of Necroptosis: Prepare a solution of TNF-α and z-VAD-fmk in culture medium. Add 25 µL of this solution to the wells to achieve the final desired concentrations (e.g., 20 ng/mL TNF-α and 20 µM z-VAD-fmk).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically a volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and the TNF-α/z-VAD-fmk treated control (0% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I TRADD TRAF2 cIAP1/2 RIPK1 TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ubiquitination Complex IIa (Apoptosome) TRADD FADD Caspase-8 RIPK1 Complex I->Complex IIa (Apoptosome) Complex IIb (Necrosome) RIPK1 RIPK3 MLKL Complex I->Complex IIb (Necrosome) Deubiquitination Cell Survival Cell Survival NF-kB Activation->Cell Survival Apoptosis Apoptosis Complex IIa (Apoptosome)->Apoptosis Caspase-8 activation Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis Phosphorylation cascade This compound This compound RIPK1 RIPK1 This compound->RIPK1

Caption: Simplified TNF-α induced RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.

Troubleshooting_Workflow Start Start High Variability in Dose-Response Curve High Variability in Dose-Response Curve Start->High Variability in Dose-Response Curve Check Replicate Variability Check Replicate Variability High Variability in Dose-Response Curve->Check Replicate Variability Check Curve Fit Check Curve Fit Check Replicate Variability->Check Curve Fit Low Review Cell Seeding Protocol Review Cell Seeding Protocol Check Replicate Variability->Review Cell Seeding Protocol High Check Inter-Experiment Variability Check Inter-Experiment Variability Check Curve Fit->Check Inter-Experiment Variability Good Optimize Dose Range Optimize Dose Range Check Curve Fit->Optimize Dose Range Poor Standardize Cell Passage & Health Standardize Cell Passage & Health Check Inter-Experiment Variability->Standardize Cell Passage & Health High End End Check Inter-Experiment Variability->End Low Address Edge Effects Address Edge Effects Review Cell Seeding Protocol->Address Edge Effects Calibrate Pipettes Calibrate Pipettes Address Edge Effects->Calibrate Pipettes Calibrate Pipettes->Check Curve Fit Verify Compound Solubility Verify Compound Solubility Optimize Dose Range->Verify Compound Solubility Verify Compound Solubility->Check Inter-Experiment Variability Qualify Reagent Lots Qualify Reagent Lots Standardize Cell Passage & Health->Qualify Reagent Lots Consistent Timing Consistent Timing Qualify Reagent Lots->Consistent Timing Consistent Timing->End

Caption: A logical workflow for troubleshooting sources of variability in this compound dose-response experiments.

References

Validation & Comparative

A Comparative Guide to Validating RIPK1 Target Engagement of GSK481 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its central role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][4] GSK481 is a specific inhibitor belonging to the benzoxazepinone (BOAz) chemical class that targets the kinase activity of RIPK1.[5] Validating that such a compound effectively binds to and engages with its intended target within the complex cellular environment is a critical step in drug development. This ensures that the observed phenotypic effects are a direct result of on-target activity.

This guide provides an objective comparison of key experimental methods for validating the cellular target engagement of this compound with RIPK1. We will present supporting experimental data, detailed protocols, and visual diagrams to assist researchers in selecting and implementing the most suitable assays for their needs.

Comparative Analysis of Target Engagement Methodologies

Several robust methods exist to quantify the interaction between a small molecule inhibitor and its protein target in cells. The choice of assay often depends on factors such as the required throughput, the need for quantitative data, and the availability of specific reagents and instrumentation. Below is a comparison of the most prominent techniques used for validating RIPK1 engagement.

Methodology Principle Format Output Advantages Disadvantages
TEAR1 Assay Competitive immunoassay where the inhibitor (this compound) blocks the binding of a specific detection antibody to RIPK1.[5][6]Lysate-basedQuantitative (IC50)High specificity for BOAz-class inhibitors; Robust and developed specifically for GSK's RIPK1 inhibitors.[5]Requires specific antibodies; Only applicable to inhibitors that cause the necessary conformational change.[5]
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein (RIPK1), which is detected as more soluble protein remaining after a heat challenge.[7][8]Live cells or lysateSemi-Quantitative (Western Blot) or Quantitative (AlphaLISA, MSD)[9]Label-free; Confirms engagement in a physiological context; Widely applicable to many targets.[7][10]Classical Western blot readout is low-throughput; Optimization of heating temperature is required.[8][11]
NanoBRET™ Assay In-cell, real-time measurement of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged RIPK1 and a fluorescent tracer, which is displaced by the inhibitor.[1]Live cellsQuantitative (Ki, IC50)High sensitivity, suitable for potent inhibitors; Provides real-time binding data in living cells.[1]Requires genetic modification (NanoLuc fusion); Dependent on a suitable fluorescent tracer.
Immunoprecipitation (IP) - Western Blot RIPK1 is immunoprecipitated from cell lysates, and co-precipitated binding partners or the effect of the drug on protein-protein interactions is assessed via Western blot.[12]Lysate-basedQualitative / Semi-QuantitativeWidely used technique; Can provide information on how the inhibitor affects RIPK1 complex formation.[13]Can be prone to non-specific binding; Generally low-throughput; Requires highly specific antibodies for IP.[12][14][15]

Quantitative Data for RIPK1 Inhibitors

The following table summarizes the potency of various RIPK1 inhibitors, including compounds from the same class as this compound, across different cellular assays. This data provides a benchmark for evaluating the performance of this compound.

Inhibitor Assay Type Cell Line Potency (IC50 / Ki) Reference
GSK'481 TEAR1 Assay (in lysate)HT-29Concentration-dependent decrease in FREE-RIPK1 signal[5]
GSK'253 (BOAz class) TEAR1 AssayHT-290.5 nM (IC50)[5]
GSK2982772 (Type II) Kinase AssayHuman/Monkey16 nM / 20 nM (IC50)[16]
Necrostatin-1s (Nec-1s) (Type III) NanoBRET™ AssayHEK293T250 nM (apparent Ki)[1]
Compound 22 CETSA (ITDRF)Mouse PBMCsIC50 in the same order as cellular activity[7]
Compound 25 CETSA (ITDRF)Mouse PBMCsIC50 in the same order as cellular activity[7]
RIPA-56 (Type III) Kinase Assay-13 nM (IC50)[3][16]
RIPA-56 (Type III) Cell Necroptosis AssayL92927 nM (EC50)[3]

Visualizing Pathways and Protocols

Diagrams are essential for understanding the complex biological and experimental processes involved in target engagement studies.

RIPK1 Signaling Pathway

RIPK1 is a key node in the TNF signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate distinct downstream signaling cascades leading to cell survival via NF-κB activation or programmed cell death through apoptosis or necroptosis. Inhibitors like this compound block the kinase activity of RIPK1, thereby preventing the activation of the necroptosis pathway.[2]

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits Complex_IIa Complex IIa (Apoptosome) (FADD, Casp8, RIPK1) Complex_I->Complex_IIa forms Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb forms NFkB NF-κB Activation Complex_I->NFkB leads to Casp8 Caspase-8 Complex_IIa->Casp8 activates RIPK1_kin RIPK1 Kinase Activity Complex_IIb->RIPK1_kin requires TNF TNF-α TNF->TNFR1 binds RIPK3 RIPK3 RIPK1_kin->RIPK3 activates Apoptosis Apoptosis Casp8->Apoptosis triggers MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis triggers Survival Survival NFkB->Survival Cell Survival This compound This compound This compound->RIPK1_kin inhibits

Caption: RIPK1's central role in TNF-induced survival, apoptosis, and necroptosis pathways.

Workflow for Cellular Thermal Shift Assay (CETSA)

The CETSA protocol allows for the direct measurement of drug-target interaction in a cellular context. The workflow involves treating cells with the compound, applying a heat shock, and then quantifying the amount of soluble RIPK1 protein that remains.[7]

CETSA_Workflow cluster_protocol CETSA Experimental Steps cluster_readout Detection Methods A 1. Cell Culture & Treatment Treat cells with this compound or vehicle control. B 2. Heating Heat cell suspension or lysate to a range of temperatures (e.g., 45-65°C). A->B C 3. Cell Lysis Lyse cells to release intracellular proteins (e.g., freeze-thaw cycles). B->C D 4. Separation Centrifuge to separate soluble protein fraction from precipitated aggregates. C->D E 5. Protein Quantification Collect supernatant and analyze soluble RIPK1 levels. D->E F 6. Analysis Compare RIPK1 levels in this compound-treated vs. control samples across temperatures. E->F Western Western Blot E->Western Semi-Quantitative Alpha AlphaLISA / MSD E->Alpha Quantitative

Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Assay Principles

Different target engagement assays rely on distinct biophysical or biochemical principles to confirm the interaction between this compound and RIPK1.

Assay_Principles cluster_CETSA CETSA Principle cluster_TEAR1 TEAR1 Assay Principle cluster_NanoBRET NanoBRET Principle CETSA_Node This compound binds RIPK1 Increased Thermal Stability More Soluble Protein After Heating TEAR1_Node This compound binds RIPK1 Conformational Change Detection Antibody is Blocked NanoBRET_Node This compound binds RIPK1 Displaces Fluorescent Tracer Loss of BRET Signal

Caption: Logical comparison of the core principles behind three key target engagement assays.

Detailed Experimental Protocols

Reproducible and detailed protocols are crucial for the successful validation of target engagement.

TEAR1 (Target Engagement Assessment for RIPK1) Assay

This protocol is adapted from the method developed for BOAz-class RIPK1 inhibitors.[5]

Materials:

  • HT-29 cells

  • This compound and other control compounds

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Mouse anti-human RIPK1 antibody for capture

  • "FREE-RIPK1" detection antibody: CS3493 (Cell Signaling)

  • "TOTAL-RIPK1" detection antibody: ab125072 (Abcam)

  • Meso-Scale Diagnostics (MSD) plates or similar ELISA plates

  • Secondary detection antibodies and substrate

Procedure:

  • Cell Lysis: Treat HT-29 cells with varying concentrations of this compound for the desired time. Harvest and lyse the cells on ice.

  • Plate Coating: Coat high-bind 96-well plates with a capture anti-RIPK1 antibody overnight at 4°C.[6]

  • Blocking: Wash the plates and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add cell lysates to the wells and incubate for 2 hours at room temperature to allow RIPK1 to bind to the capture antibody.

  • Detection: Wash the plates. For parallel plates, add either the "FREE-RIPK1" (CS3493) or "TOTAL-RIPK1" (ab125072) detection antibody.[5] Incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plates and add an appropriate HRP-conjugated secondary antibody. After incubation and washing, add substrate and measure the signal (e.g., electrochemiluminescence).

  • Data Analysis: Calculate the percentage of target engagement by comparing the "FREE" signal to the "TOTAL" signal at each this compound concentration. The signal for FREE-RIPK1 should decrease in a dose-dependent manner with this compound treatment.[5]

Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This is a generalized protocol that must be optimized for RIPK1.[7][10]

Materials:

  • Cells expressing RIPK1 (e.g., HT-29, PBMCs)

  • This compound

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, etc.)

  • Anti-RIPK1 antibody for Western blotting (e.g., Cell Signaling #3493)

Procedure:

  • Treatment: Treat cells in suspension with the desired concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures for 3 minutes to generate a melt curve. A single temperature (the Tagg) can be used for isothermal dose-response experiments.[7]

  • Lysis: Lyse the cells by performing 3 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA or Bradford assay.

  • Western Blot: Load equal amounts of total protein per lane on an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody against RIPK1.

  • Analysis: Quantify the band intensities for RIPK1. Plot the intensity versus temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.

NanoBRET™ Target Engagement Assay

This protocol provides a general framework for implementing a NanoBRET assay.[1]

Materials:

  • HEK293T or other suitable cells

  • Plasmid for expressing RIPK1-NanoLuc fusion protein

  • Transfection reagent

  • NanoBRET™ tracer specific for RIPK1

  • This compound

  • Opti-MEM medium

  • White, opaque 96- or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of reading two wavelengths simultaneously

Procedure:

  • Transfection: Transfect cells with the RIPK1-NanoLuc expression vector and plate them in the assay plates. Allow cells to express the fusion protein for ~24 hours.

  • Compound Addition: Prepare serial dilutions of this compound. Add the compound to the wells and incubate under standard cell culture conditions.

  • Tracer and Substrate Addition: Prepare a working solution containing both the fluorescent tracer and the Nano-Glo® substrate in Opti-MEM. Add this solution to all wells.

  • Signal Reading: Incubate the plate for approximately 2 hours at 37°C. Measure the donor (NanoLuc) emission and the acceptor (tracer) emission using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The displacement of the tracer by this compound will lead to a decrease in the BRET ratio. Plot the BRET ratio against the log of the inhibitor concentration to determine the IC50.[1]

Conclusion

Validating the direct binding of this compound to RIPK1 in a cellular context is fundamental for advancing its development. The TEAR1 assay offers a highly specific and robust method tailored for the chemical class of this compound.[5] For a more universally applicable and label-free approach that confirms engagement in a physiological state, CETSA is an excellent choice.[8][9] Finally, for highly sensitive, real-time quantification of binding in living cells, the NanoBRET™ assay provides unparalleled performance, albeit with the requirement of cellular engineering.[1] Each method provides a different lens through which to view target engagement, and the combination of two or more of these assays can provide a comprehensive and confident validation of this compound's on-target activity.

References

comparing the efficacy of GSK481 and necrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GSK481 and Necrostatin-1 for RIPK1 Inhibition

Introduction

In the study of programmed cell death, the inhibition of key signaling molecules is crucial for dissecting pathways and developing potential therapeutics. Necroptosis, a form of regulated necrosis, is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). For years, Necrostatin-1 (Nec-1) has been the go-to tool compound for inhibiting RIPK1. However, the emergence of newer, more potent, and selective inhibitors like this compound necessitates a detailed comparison for researchers in the field. This guide provides an objective analysis of this compound and Necrostatin-1, focusing on their efficacy, specificity, and known off-target effects, supported by experimental data and methodologies.

Quantitative Data Summary

The efficacy of a kinase inhibitor is primarily defined by its inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce the kinase activity or a cellular effect by 50%. A lower value indicates higher potency.

Table 1: In Vitro and Cellular Potency
CompoundTarget/AssaySpeciesIC50 / EC50Citations
This compound RIPK1 (kinase activity)-1.3 nM[1][2][3][4]
Inhibition of RIPK1 S166 phosphorylationHuman (WT)2.8 nM[1][2][3][5]
U937 cellular necroptosis assayHuman10 nM[1][2][3][6]
Necrostatin-1 RIPK1 (kinase activity)-182 nM[2][4][7][8]
Jurkat cellular necroptosis assayHuman490 nM[2][4][7][9]
Table 2: Specificity and Off-Target Profile
CompoundPrimary TargetSelectivityKnown Off-Target EffectsCitations
This compound RIPK1Highly selective; >10,000-fold vs 339 other kinases.Minimal off-target effects reported in broad kinase panels.[5][10][11]
Necrostatin-1 RIPK1Less selective compared to newer inhibitors.Indoleamine 2,3-dioxygenase (IDO): A well-documented off-target, confounding studies in immunology and inflammation.[4][12][13][14]
Ferroptosis: Can prevent ferroptosis independently of RIPK1, suggesting antioxidant properties.[12]
Other: Can inhibit RIPK1-dependent apoptosis (RDA) and may have RIP1-independent effects on T-cell activation.[12][13][15]

Summary of Efficacy: The data clearly indicates that this compound is a significantly more potent inhibitor of RIPK1 than Necrostatin-1. With an IC50 in the low nanomolar range (1.3 nM), it is over 100 times more potent than Necrostatin-1 (EC50 of 182 nM) in direct kinase assays.[1][2][3][4][7][8] This enhanced potency translates to cellular assays, where this compound inhibits necroptosis at a much lower concentration (10 nM) compared to Necrostatin-1 (490 nM).[1][2][3][4][6][7][9]

Summary of Specificity: this compound demonstrates remarkable specificity for RIPK1, with minimal to no activity against hundreds of other kinases, making it a highly precise tool for studying RIPK1-mediated pathways.[5][10] In contrast, Necrostatin-1 is known for significant off-target effects, most notably the inhibition of the immunomodulatory enzyme IDO.[12][13] This lack of specificity can lead to misinterpretation of experimental results, as observed effects may be due to IDO inhibition rather than RIPK1 inhibition.[12] Furthermore, Necrostatin-1 has been reported to affect other cell death pathways like ferroptosis and apoptosis.[12][13] For researchers aiming to specifically dissect the role of RIPK1 kinase activity, a more specific inhibitor like Necrostatin-1s (Nec-1s), which lacks IDO activity, or the highly specific this compound is recommended.[12]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors operate, it is essential to visualize the necroptosis signaling pathway and the general workflow used to evaluate their efficacy.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruitment TNF TNFα TNF->TNFR1 Binding RIPK1_active RIPK1 (Kinase Active) Complex_I->RIPK1_active Deubiquitination (Caspase-8 inactive) RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold Ubiquitination Casp8 Caspase-8 RIPK1_active->Casp8 Forms Complex IIa RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (RIPK1-RIPK3) NFkB NF-κB Activation (Survival) RIPK1_scaffold->NFkB Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) Lysis Cell Lysis (Necroptosis) pMLKL->Lysis Membrane Disruption Inhibitors This compound Necrostatin-1 Inhibitors->RIPK1_active Inhibition

Caption: RIPK1 signaling pathway in survival, apoptosis, and necroptosis.

G cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Enzyme Recombinant RIPK1 Enzyme Kinase_Assay RIPK1 Kinase Assay Enzyme->Kinase_Assay Inhibitor_vitro Test Inhibitor (this compound or Nec-1) Inhibitor_vitro->Kinase_Assay ATP ATP (e.g., [γ-32P]ATP) ATP->Kinase_Assay Measure_vitro Measure Activity (e.g., ADP formation or Autophosphorylation) Kinase_Assay->Measure_vitro Quantify Inhibition Measure_cell Measure Cell Viability (e.g., ATP levels or PI Staining) Measure_vitro->Measure_cell Correlate Potency Cells Necroptosis-sensitive Cells (e.g., U937) Inhibitor_cell Pre-incubate with Test Inhibitor Cells->Inhibitor_cell Stimulus Induce Necroptosis (e.g., TNFα + zVAD-fmk) Inhibitor_cell->Stimulus Cell_Assay Cellular Necroptosis Assay Stimulus->Cell_Assay Cell_Assay->Measure_cell Quantify Protection

Caption: General experimental workflow for evaluating RIPK1 inhibitors.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized biochemical and cellular assays. Below are generalized protocols for these key experiments.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

  • Objective: To determine the IC50 value of an inhibitor against purified RIPK1 protein.

  • Methodology:

    • Reaction Setup: Recombinant human RIPK1 enzyme is incubated in a kinase reaction buffer.[16]

    • Inhibitor Addition: A range of concentrations of the test compound (this compound or Necrostatin-1) is added to the reaction. A DMSO-only control is included.

    • Initiation: The kinase reaction is initiated by adding a substrate and ATP. For autophosphorylation assays, radioactively labeled [γ-32P]ATP is often used.[9][16] Newer, non-radioactive methods measure the production of ADP using fluorescence polarization (FP) or TR-FRET based assays, which are suitable for high-throughput screening.[17]

    • Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[9][17]

    • Detection:

      • Radiometric Assay: The reaction is stopped, and the products are separated by SDS-PAGE. The amount of phosphorylated RIPK1 is visualized by autoradiography and quantified.[9][16]

      • Transcreener Assay: A detection mix containing an ADP-antibody and a fluorescent tracer is added. The change in fluorescence, which is proportional to the amount of ADP produced, is measured on a plate reader.[17]

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptotic death.

  • Objective: To determine the EC50 value of an inhibitor in a cellular context.

  • Methodology:

    • Cell Plating: A necroptosis-sensitive cell line (e.g., human U937, Jurkat, or murine L929) is seeded in 96-well plates.[9][15]

    • Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the test compound for a specified period (e.g., 1 hour).[15][16]

    • Necroptosis Induction: Necroptosis is induced by adding a specific stimulus. A common method is to use TNF-α in combination with a pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and force the cells down the necroptosis pathway.[15][18] In some systems, a SMAC mimetic is also added to promote the formation of the necrosome.

    • Incubation: Cells are incubated with the stimulus for a duration sufficient to induce cell death (e.g., 6-24 hours).

    • Viability Measurement: Cell viability or death is quantified using one of several methods:

      • ATP Measurement: Assays like CellTiter-Glo measure the amount of ATP present, which correlates with the number of metabolically active (viable) cells.[9][11]

      • Membrane Integrity Assay: Fluorescent dyes that are excluded by live cells but stain the nuclei of dead cells with compromised membranes (e.g., Propidium Iodide or Sytox Green) are added. The percentage of dead cells is then quantified by fluorescence microscopy or flow cytometry.[9][16]

      • Metabolic Assay: MTT or MTS assays measure the metabolic activity of the cells, which is an indicator of viability.[15]

    • Data Analysis: The percentage of cell death protection is calculated for each inhibitor concentration relative to the stimulus-only control. The EC50 value is derived from the resulting dose-response curve.

Conclusion

When comparing this compound and Necrostatin-1, the data points to this compound as a superior research tool for the specific inhibition of RIPK1. Its high potency and exceptional selectivity minimize the risk of confounding results from off-target effects.[1][3][5] While Necrostatin-1 has been instrumental in the initial discovery and characterization of necroptosis, its known off-target activity, particularly IDO inhibition, requires careful consideration and the use of appropriate controls (such as the more specific Nec-1s) for rigorous studies.[12][13][14] For researchers and drug development professionals seeking to precisely modulate RIPK1 kinase activity, this compound represents a more potent and reliable choice.

References

A Comparative Guide to GSK481 and GSK2982772 for In Vitro RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2][3] Its kinase activity is a key driver in the necroptosis pathway, making it a significant therapeutic target for a range of inflammatory diseases.[3][4] Among the chemical tools developed to probe RIPK1 function, GSK481 and GSK2982772 are potent inhibitors derived from a benzoxazepinone chemical series.[1][5]

This compound was identified as a highly potent and specific RIPK1 inhibitor through DNA-encoded library screening.[1][6] While powerful in biochemical and cellular assays, it was found to possess high lipophilicity and suboptimal pharmacokinetic properties.[1][2] This led to further optimization efforts, resulting in the development of GSK2982772, a first-in-class, orally active, and selective RIPK1 inhibitor that advanced into clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][5][7][8][9] This guide provides an objective, data-driven comparison of these two key inhibitors for in vitro research applications.

Quantitative Performance Comparison

The following table summarizes the in vitro and cellular potency of this compound and GSK2982772 against human RIPK1. This compound demonstrates exceptionally high potency in biochemical assays, while GSK2982772 maintains high potency with the characteristics of a clinical candidate.

ParameterThis compoundGSK2982772Assay Type / Context
Biochemical IC50 1.3 nM[6][10][11]1.0 nM[1] / 16 nM[12][13][14][15]Cell-free kinase activity assay (e.g., ADP-Glo, FP)
S166 Phosphorylation IC50 2.8 nM[6][10][11][16]Not specifiedInhibition of wild-type human RIPK1 autophosphorylation
Cellular IC50 (U937 cells) 10 nM[6][10][11][17]6.3 nM[13]Inhibition of TNFα-induced necroptosis in human U937 cells
Selectivity High selectivity over >450 kinases[16]>10,000-fold selective over a panel of 339 kinases[13]Kinase panel screening
Binding Mechanism ATP Competitive[17]ATP Competitive, binds to an allosteric pocket[8][9][12][14][18]Biochemical and structural studies

Signaling Pathway and Inhibition Point

RIPK1 is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which promotes cell survival and inflammation via NF-κB activation.[1][2] A subsequent transition, involving the deubiquitination of RIPK1, can lead to the formation of Complex IIa (inducing apoptosis) or, if caspase-8 is inhibited, the necrosome (Complex IIb). The kinase activity of RIPK1 is essential for the assembly of the necrosome and execution of necroptosis. Both this compound and GSK2982772 inhibit this critical kinase function.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_II Complex II / Necrosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TRAF2 TRAF2/5 cIAP cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) IKK IKK Complex RIPK1_scaffold->IKK RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination (e.g., by CYLD) NFkB NF-κB Activation IKK->NFkB Survival Cell Survival & Inflammation NFkB->Survival RIPK3 RIPK3 RIPK1_kinase->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL p-MLKL (oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitors This compound GSK2982772 Inhibitors->RIPK1_kinase

Caption: Simplified TNFα-induced RIPK1 signaling pathway.

Experimental Protocols

The determination of RIPK1 inhibitory activity (in vitro) is commonly performed using a biochemical kinase assay. A representative protocol based on the ADP-Glo™ Kinase Assay system, which measures ADP production as an indicator of kinase activity, is outlined below.[19][20][21]

Objective: To determine the IC50 value of a test compound (e.g., this compound, GSK2982772) against purified human RIPK1 enzyme.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate[20]

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP solution

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution) in DMSO. Further dilute into the kinase assay buffer.

  • Kinase Reaction:

    • Add kinase assay buffer, RIPK1 enzyme, and the MBP substrate to each well of the assay plate.

    • Add the diluted test inhibitor or DMSO (for control wells) to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for RIPK1, if known).

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[19]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[19]

    • Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents plate_prep 1. Add Enzyme, Substrate, and Inhibitor to Plate start->plate_prep pre_inc 2. Pre-incubate at RT (e.g., 30 min) plate_prep->pre_inc atp_add 3. Initiate Reaction with ATP pre_inc->atp_add reaction 4. Incubate at RT (e.g., 60 min) atp_add->reaction reagent1 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) reaction->reagent1 inc1 6. Incubate at RT (40 min) reagent1->inc1 reagent2 7. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) inc1->reagent2 inc2 8. Incubate at RT (30-60 min) reagent2->inc2 read 9. Measure Luminescence inc2->read analysis 10. Data Analysis (IC50 Calculation) read->analysis end End analysis->end

Caption: General workflow for an in vitro RIPK1 inhibition assay.

References

assessing the specificity of GSK481 compared to other RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK481, with other notable alternatives. The following sections detail the specificity, potency, and off-target effects of these inhibitors, supported by experimental data to aid in the selection of the most appropriate tool for research and therapeutic development.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including necroptosis and apoptosis.[1] Dysregulation of RIPK1-mediated pathways has been implicated in a variety of inflammatory conditions, neurodegenerative diseases, and other pathologies, making it a prime therapeutic target.[1] A key activation step for the kinase-dependent functions of RIPK1 is its autophosphorylation at sites such as Serine 166.[2] The development of specific inhibitors that can modulate RIPK1 activity is therefore of significant interest. This guide focuses on the specificity of this compound in comparison to other well-characterized RIPK1 inhibitors.

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro and cellular potency and selectivity of this compound and other key RIPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors

InhibitorTypeTargetIC50 (nM)Selectivity
This compound Type III (Allosteric)RIPK11.3Highly selective; no significant inhibition of other kinases in a panel of 318 kinases at 10 µM.[3]
GSK'963 Type III (Allosteric)RIPK129 (FP binding assay)>10,000-fold vs 339 other kinases.[4][5]
GSK2982772 Type II (ATP Competitive)Human RIPK116>1,000-fold vs >339 kinases.[1]
Necrostatin-1 (Nec-1) Type III (Allosteric)RIPK1~182 (EC50)Known off-target: Indoleamine 2,3-dioxygenase (IDO).[6][7]
Necrostatin-1s (Nec-1s) Type III (Allosteric)RIPK1->1000-fold vs other kinases; no IDO activity.[6][8]
Ponatinib Type II (ATP Competitive)RIPK1, RIPK37 (cellular IC50 for necroptosis)Dual inhibitor of RIPK1 and RIPK3; also targets other kinases like Abl.[9][10]

Table 2: Cellular Activity of RIPK1 Inhibitors

InhibitorCell LineAssayCellular IC50/EC50 (nM)
This compound U937Necroptosis Inhibition10[11]
GSK'963 L929 (murine)Necroptosis Inhibition1[4]
U937 (human)Necroptosis Inhibition4[4]
GSK2982772 U937Necrotic Cell Death Inhibition6.3
Necrostatin-1 (Nec-1) JurkatNecroptosis Inhibition494
Ponatinib FADD-deficient JurkatNecroptosis InhibitionPotent, submicromolar

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the RIPK1 signaling pathways and a general experimental workflow for inhibitor characterization.

RIPK1_Signaling_Pathways RIPK1 Signaling Pathways cluster_survival Cell Survival cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Complex IIa Complex IIa (TRADD, FADD, Caspase-8) Complex I->Complex IIa Complex IIb Necrosome (RIPK1, RIPK3, MLKL) Complex I->Complex IIb Caspase-8 inhibition Gene Expression Pro-survival Gene Expression NF-kB Activation->Gene Expression Apoptosis Apoptosis Complex IIa->Apoptosis MLKL Phosphorylation MLKL Phosphorylation Complex IIb->MLKL Phosphorylation MLKL Oligomerization MLKL Oligomerization MLKL Phosphorylation->MLKL Oligomerization Pore Formation Pore Formation MLKL Oligomerization->Pore Formation Necroptosis Necroptosis Pore Formation->Necroptosis RIPK1_Inhibitors RIPK1 Kinase Inhibitors (e.g., this compound) RIPK1_Inhibitors->Complex IIb

RIPK1 Signaling in Survival, Apoptosis, and Necroptosis.

Experimental_Workflow Experimental Workflow for RIPK1 Inhibitor Specificity Assessment Start Inhibitor Discovery Biochemical_Assays Biochemical Assays (ADP-Glo, FP) Start->Biochemical_Assays Determine IC50 Cellular_Assays Cellular Assays (Necroptosis Inhibition) Biochemical_Assays->Cellular_Assays Confirm Cellular Potency Target_Engagement Target Engagement (CETSA, Western Blot) Cellular_Assays->Target_Engagement Verify Target Binding Selectivity_Profiling Selectivity Profiling (Kinome Scan) Target_Engagement->Selectivity_Profiling Assess Specificity Off_Target_Validation Off-Target Validation Selectivity_Profiling->Off_Target_Validation Investigate Hits In_Vivo_Studies In Vivo Efficacy Selectivity_Profiling->In_Vivo_Studies Off_Target_Validation->In_Vivo_Studies End Candidate Selection In_Vivo_Studies->End

General workflow for RIPK1 inhibitor characterization.

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in this guide.

ADP-Glo™ Kinase Assay

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[12]

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Myelin Basic Protein (MBP) substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test inhibitors

    • Opaque-walled 96- or 384-well plates

  • Procedure:

    • Set up the kinase reaction by adding RIPK1 enzyme, substrate, and test inhibitor at various concentrations to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding of an inhibitor to the RIPK1 kinase domain.[14]

  • Materials:

    • Recombinant human RIPK1 kinase domain (e.g., GST-tagged)

    • Fluorescently labeled tracer compound (e.g., fluorescein-labeled Necrostatin-1)[15]

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

    • Test inhibitors

    • Black, low-volume 384-well plates

  • Procedure:

    • Add the RIPK1 kinase domain and the fluorescent tracer to the wells of the plate.

    • Add the test inhibitor at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a competitive binding model. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[16]

  • Materials:

    • Cultured cells (e.g., HT-29)

    • Test inhibitors

    • Lysis buffer (e.g., NP-40 lysis buffer) with protease and phosphatase inhibitors

    • Equipment for heat shock (e.g., thermal cycler)

    • Western blot or ELISA reagents

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

    • Heat the cells at a range of temperatures to create a melt curve, or at a single temperature for an isothermal dose-response.[17]

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble RIPK1 in the supernatant using Western blotting or an immunoassay.

  • Data Analysis:

    • For a melt curve, the temperature at which 50% of the protein denatures (Tm) is determined. A shift in Tm in the presence of the inhibitor indicates target engagement. For an isothermal dose-response, the EC50 for thermal stabilization is calculated.

Western Blot for RIPK1 Phosphorylation

This method is used to assess the inhibitory effect of a compound on RIPK1 autophosphorylation in cells.[2]

  • Materials:

    • Cultured cells (e.g., HT-29)

    • Stimulating agent (e.g., TNF-α)

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-RIPK1 Ser166, anti-total RIPK1)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • SDS-PAGE and Western blot equipment

  • Procedure:

    • Pre-treat cells with the test inhibitor at various concentrations.

    • Stimulate the cells with an agent like TNF-α to induce RIPK1 phosphorylation.

    • Lyse the cells and determine the protein concentration.[18]

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-RIPK1 overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip and re-probe the membrane for total RIPK1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-RIPK1 and total RIPK1. The ratio of phospho-RIPK1 to total RIPK1 is calculated to determine the extent of inhibition.

Discussion of Specificity and Off-Target Effects

The specificity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted side effects in a clinical setting.

This compound has been shown to be a highly potent and selective RIPK1 inhibitor.[11] Kinome screening has demonstrated its "monoselective" profile, with no significant inhibition of a large panel of other kinases.[3] This high degree of specificity makes this compound a valuable tool for dissecting the precise roles of RIPK1 kinase activity.

In comparison, GSK'963 and GSK2982772 also exhibit excellent selectivity profiles, with greater than 10,000-fold and 1,000-fold selectivity for RIPK1 over other kinases, respectively.[1][4] These inhibitors, along with this compound, represent a significant advancement over earlier compounds.

Necrostatin-1 (Nec-1) , a widely used first-generation RIPK1 inhibitor, has a well-documented off-target activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[6][7] This makes it challenging to attribute the observed effects solely to RIPK1 inhibition in certain experimental contexts. The more specific analog, Necrostatin-1s (Nec-1s) , which lacks IDO inhibitory activity, is a preferred alternative for specifically probing RIPK1 function.[6][8]

Ponatinib , an approved anti-cancer drug, was identified as a potent inhibitor of necroptosis.[19] However, it is a dual inhibitor of both RIPK1 and RIPK3 and also targets other kinases.[9][10] While it can be a useful tool for studying pathways involving both RIPK1 and RIPK3, its lack of specificity for RIPK1 alone limits its use for dissecting the specific functions of RIPK1 kinase activity.

Conclusion

The landscape of RIPK1 inhibitors has matured significantly, providing researchers with a range of tools with varying degrees of potency and specificity. This compound, along with other next-generation inhibitors like GSK'963 and GSK2982772, demonstrates a superior specificity profile compared to earlier compounds such as Necrostatin-1 and the multi-targeted inhibitor Ponatinib. The high selectivity of this compound makes it an excellent choice for studies requiring precise modulation of RIPK1 kinase activity, minimizing the confounding effects of off-target interactions. The selection of the most appropriate inhibitor will depend on the specific research question, with careful consideration of the inhibitor's known selectivity and potential off-target effects.

References

Unraveling the Mechanism of Action of GSK481: A Comparative Guide to its Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the selective RIPK1 inhibitor GSK481 against other alternatives, supported by experimental data and detailed methodologies.

This compound has emerged as a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways, notably necroptosis.[1][2][3] Its mechanism of action involves binding to an allosteric pocket of RIPK1, thereby locking the kinase in an inactive conformation. This guide provides a comprehensive overview of the experimental validation of this compound's mechanism of action, comparing its performance with other known RIPK1 inhibitors.

Comparative Analysis of RIPK1 Inhibitors

The efficacy of this compound has been benchmarked against other RIPK1 inhibitors in various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its alternatives, including the clinical candidate GSK2982772, the potent tool compound GSK'963, and the widely used inhibitor Necrostatin-1s.

Table 1: Biochemical Potency of RIPK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference(s)
This compound Human RIPK1Kinase Assay1.3[1][3][4]
GSK2982772Human RIPK1Kinase Assay1.0 - 16[5][6][7][8][9][10]
GSK'963Human RIPK1Binding Assay29[11][12][13][14][15]
Necrostatin-1sHuman RIPK1Kinase Assay210[16]

Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays

CompoundCell LineAssay TypeIC50/EC50 (nM)Reference(s)
This compound U937Necroptosis Inhibition10[1][3][4]
GSK2982772U937Necroptosis Inhibition6.3[6]
GSK2982772L929Necroptosis Inhibition1,300[6][8]
GSK'963Human CellsNecroptosis Inhibition4[13][15]
GSK'963Murine CellsNecroptosis Inhibition1[13][14][15]
Necrostatin-1293TNecroptosis Inhibition490[17]

Table 3: Selectivity of RIPK1 Inhibitors

CompoundSelectivity ProfileReference(s)
This compound Highly selective over >450 other kinases[2]
GSK2982772>10,000-fold selective for RIPK1 over a panel of 339 kinases[6]
GSK'963>10,000-fold selective for RIPK1 over 339 other kinases[11][13][14]
Necrostatin-1sMore selective than Necrostatin-1 (avoids IDO inhibition)[16]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK1 signaling pathway and a general workflow for validating the mechanism of action of a kinase inhibitor like this compound.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1 RIPK1 Kinase Activity RIPK1->Complex_IIb RIPK3 RIPK3 RIPK1->RIPK3 This compound This compound This compound->RIPK1 Inhibition MLKL MLKL RIPK3->MLKL MLKL->Necroptosis

Figure 1: RIPK1 Signaling Pathway in Necroptosis.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_target Direct Target Binding cluster_selectivity Specificity Start Hypothesis: Compound inhibits Target Kinase Biochemical Biochemical Assays Start->Biochemical Cellular Cell-Based Assays Start->Cellular Target Target Engagement Assays Biochemical->Target KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Determine IC50 Biochemical->KinaseAssay Cellular->Target NecroptosisAssay Necroptosis Assay (e.g., TNF-α induced) Determine EC50 Cellular->NecroptosisAssay PhosphoAssay Phosphorylation Assay (e.g., p-RIPK1 Ser166) Cellular->PhosphoAssay Selectivity Selectivity Profiling Target->Selectivity CETSA Cellular Thermal Shift Assay (CETSA) Target->CETSA TEAR1 TEAR1 Immunoassay Target->TEAR1 Conclusion Validation of Mechanism of Action Selectivity->Conclusion KinomeScan Kinome-wide Panel Screen Selectivity->KinomeScan

Figure 2: Experimental Workflow for Kinase Inhibitor Validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to validate the mechanism of action of this compound and other RIPK1 inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[18][19][20][21]

  • Reaction Setup: Recombinant human RIPK1 enzyme is incubated with a kinase buffer, a substrate (e.g., myelin basic protein), and various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at room temperature.

  • Termination and ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from necroptosis induced by specific stimuli.[6][22][23][24][25]

  • Cell Culture and Seeding: A suitable cell line (e.g., human HT-29 or murine L929) is cultured and seeded into multi-well plates.

  • Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the RIPK1 inhibitor or vehicle control for a specified period.

  • Necroptosis Induction: Necroptosis is induced by adding a combination of stimuli, typically Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-fmk, to block apoptosis and drive the pathway towards necroptosis).

  • Incubation: The cells are incubated with the necroptosis-inducing cocktail for a period ranging from a few hours to 24 hours.

  • Viability Measurement: Cell viability is assessed using methods such as:

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that only enters cells with compromised plasma membranes, a hallmark of necroptosis. The percentage of PI-positive cells is quantified by flow cytometry.[22]

    • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane rupture. Its activity in the supernatant is measured spectrophotometrically.[22]

    • ATP-based Viability Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell death protection is calculated for each inhibitor concentration, and the EC50 value is determined.

Target Engagement Assessment for RIPK1 (TEAR1) Assay

The TEAR1 assay is a novel, antibody-based immunoassay designed to directly measure the binding of specific inhibitors to RIPK1 in cells and tissues.[26]

  • Principle: The assay is based on the principle of competition. It uses two different immunoassays: one to detect "FREE-RIPK1" and another for "TOTAL-RIPK1". The binding of a benzoxazepinone (BOAz) class inhibitor, like this compound, to RIPK1 induces a conformational change that masks the epitope recognized by the "FREE-RIPK1" antibody.

  • Sample Preparation: Cell or tissue lysates are prepared from samples treated with the RIPK1 inhibitor or a vehicle control.

  • Immunoassay:

    • Capture: A capture antibody that binds to RIPK1 regardless of its conformation is used to immobilize the protein.

    • Detection:

      • For TOTAL-RIPK1 , a detection antibody that recognizes an epitope unaffected by inhibitor binding is used.

      • For FREE-RIPK1 , a detection antibody that recognizes an epitope in the activation loop, which becomes inaccessible upon inhibitor binding, is used.

  • Signal Quantification: The signal from both assays is quantified (e.g., using an electrochemiluminescent method).

  • Data Analysis: Target engagement is determined by the decrease in the "FREE-RIPK1" signal relative to the "TOTAL-RIPK1" signal. This allows for the quantification of the extent of inhibitor binding to its target in a complex biological sample.

References

Cross-Validation of GSK481-Mediated RIPK1 Inhibition with Genetic Knockouts in Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by GSK481 with genetic knockout models of RIPK1. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the parallels and distinctions between these two approaches in studying RIPK1's role, particularly in the context of programmed cell death, or necroptosis. The information is supported by experimental data from peer-reviewed studies.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2][3] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, making it a significant therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][4][5] this compound is a potent and highly selective small molecule inhibitor of RIPK1 kinase activity, with an IC50 of 1.3 nM.[6] It functions by inhibiting the autophosphorylation of RIPK1 at Ser166, a crucial step in the activation of the necroptotic pathway.[5][6]

Genetic knockout models, including complete RIPK1 knockout (KO) and kinase-dead (e.g., D138N) knock-in (KI) mice, provide a definitive genetic approach to dissect the function of RIPK1.[6] This guide cross-validates the results obtained with this compound against those from genetic models, offering insights into the utility of each approach.

Signaling Pathway of TNF-induced Necroptosis

The diagram below illustrates the central role of RIPK1 in the TNF-alpha induced necroptosis pathway and highlights the points of intervention for both this compound and genetic knockouts.

Necroptosis Pathway TNF-α Induced Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (oligomerization) Necrosome->pMLKL CellDeath Necroptotic Cell Death pMLKL->CellDeath Membrane permeabilization This compound This compound This compound->RIPK1 Inhibits kinase activity RIPK1_KO RIPK1 Knockout/ Kinase-Dead RIPK1_KO->RIPK1 Ablates protein or kinase function Experimental Workflow Comparative Experimental Workflow start Start: Hypothesis on RIPK1's role invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_lines Cell Lines (e.g., HT-29, MEFs) invitro->cell_lines wt_cells Wild-Type Cells cell_lines->wt_cells ko_ki_cells RIPK1 KO/KI Cells cell_lines->ko_ki_cells gsk481_treat This compound Treatment wt_cells->gsk481_treat necro_induce Induce Necroptosis (TNF-α + zVAD + SMAC) ko_ki_cells->necro_induce gsk481_treat->necro_induce viability_assay Cell Viability Assay (PI Staining, CellTiter-Glo) necro_induce->viability_assay wb_analysis Western Blot (pRIPK1, pRIPK3, pMLKL) necro_induce->wb_analysis analysis Data Analysis & Comparison viability_assay->analysis wb_analysis->analysis animal_models Animal Models invivo->animal_models wt_mice Wild-Type Mice animal_models->wt_mice ko_ki_mice RIPK1 KO/KI Mice animal_models->ko_ki_mice gsk481_admin This compound Administration wt_mice->gsk481_admin sirs_induce Induce SIRS (TNF-α injection) ko_ki_mice->sirs_induce gsk481_admin->sirs_induce survival_analysis Survival Analysis sirs_induce->survival_analysis cytokine_assay Cytokine Profiling (ELISA) sirs_induce->cytokine_assay histology Histological Analysis sirs_induce->histology survival_analysis->analysis cytokine_assay->analysis histology->analysis conclusion Conclusion analysis->conclusion

References

A Comparative Analysis of GSK481: A Potent RIPK1 Inhibitor Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK481's Performance Against Alternative RIPK1 Inhibitors, Supported by Experimental Data.

This compound has emerged as a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of programmed cell death (necroptosis) and inflammation.[1][2] This guide provides a comprehensive comparative analysis of this compound's activity in various cell types, alongside key alternative RIPK1 inhibitors, GSK2982772 and GSK3145095. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Performance Comparison of RIPK1 Inhibitors

The following table summarizes the biochemical and cellular potency of this compound and its key comparators. Data has been compiled from multiple sources to provide a broad overview of their activity.

InhibitorTargetBiochemical IC50 (nM)Cellular EC50 (nM) in U937 cells (TNF-induced necroptosis)Cellular EC50 (nM) in other cell linesSpecies Selectivity
This compound RIPK11.310Jurkat: Potent inhibition of RIP3 upregulation[1]Potent for human and cynomolgus monkey RIPK1; >100-fold less potent against non-primate RIPK1.[3]
GSK2982772 RIPK11.0 (human, FP assay)~6.3HT-29: 3.6 nM (TNF/SMAC/zVAD-induced necroptosis)[4]Potent for human and monkey RIPK1.[5]
GSK3145095 RIPK16.3 (ADP-Glo)1.6 (cell viability), 0.5 (LDH release)L929 (mouse): 1300 nM (340-fold less potent than in human U937 cells)[3]Significant reduction in potency against non-primate RIPK1.[3]

Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the direct inhibition of the purified enzyme. EC50 (half-maximal effective concentration) in cellular assays reflects the compound's activity in a biological context. The specific assay conditions, such as the stimulus used to induce necroptosis (e.g., TNFα, SMAC mimetics, caspase inhibitors), can influence the observed EC50 values.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->Complex_IIb Inhibits RIPK1 Kinase

Figure 1: Simplified RIPK1 Signaling Pathway.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., U937 cells) Inhibitor_Treatment 2. Pre-incubation with This compound or alternative Cell_Culture->Inhibitor_Treatment Necroptosis_Induction 3. Stimulation with TNFα + z-VAD-fmk Inhibitor_Treatment->Necroptosis_Induction Incubation 4. Incubation (e.g., 6-24 hours) Necroptosis_Induction->Incubation Viability_Assay 5. Cell Viability Measurement (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (EC50 determination) Viability_Assay->Data_Analysis

Figure 2: General Experimental Workflow for Cellular Necroptosis Assay.

Experimental Protocols

TNF-induced Necroptosis Assay in U937 Cells

This protocol is adapted from methodologies used to assess RIPK1 inhibitor activity in human monocytic U937 cells.[6][7]

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human TNFα (Tumor Necrosis Factor-alpha)

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound and other test compounds

  • 96-well cell culture plates (white, clear bottom for microscopy if needed)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Add the desired final concentrations of the inhibitors to the cells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for compound uptake.

  • Necroptosis Induction: Add z-VAD-fmk to a final concentration of 20 µM, followed by the addition of human TNFα to a final concentration of 10-100 ng/mL.[7]

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated, TNFα/z-VAD-fmk stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability). Calculate the EC50 values using a suitable non-linear regression model.

RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the direct inhibitory effect of compounds on RIPK1 kinase activity.[8][9]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup:

    • Add the test compounds to the wells of a 384-well plate.

    • Add a mixture of the RIPK1 enzyme and the substrate (e.g., MBP) to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of RIPK1 for ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent and selective RIPK1 inhibitor with demonstrated efficacy in various human cell lines. Its strong species selectivity makes it an excellent tool for studying human and primate systems. When compared to its successors, GSK2982772 and GSK3145095, this compound exhibits comparable in vitro potency, though the later generation compounds may have improved pharmacokinetic properties for in vivo applications.[10] The choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the desired therapeutic application, and whether the study is conducted in vitro or in vivo. The provided protocols and diagrams offer a foundational framework for the comparative evaluation of these and other RIPK1 inhibitors.

References

GSK481: A Comparative Analysis of Species-Specificity Between Human and Mouse

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK481, reveals significant species-specific differences in potency, with profound implications for its use in preclinical research and development. This guide provides a detailed comparison of this compound's activity against human and mouse RIPK1, supported by quantitative data and experimental methodologies.

This compound is a highly potent and selective inhibitor of human RIPK1, a critical kinase involved in the regulation of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] However, experimental data demonstrates a substantial decrease in potency against the murine ortholog of RIPK1, highlighting important considerations for the translation of in vivo studies in mice to human clinical applications.

Quantitative Comparison of this compound Potency

The inhibitory activity of this compound against human and mouse RIPK1 has been evaluated in both biochemical and cellular assays. The data, summarized in the table below, clearly illustrates the species-dependent efficacy of the compound.

Target SpeciesAssay TypeTargetPotency (IC50)Fold Difference (Mouse vs. Human)
Human BiochemicalRIPK1 Kinase Activity1.3 nM[1][3]-
BiochemicalWild-Type RIPK1 Ser166 Phosphorylation2.8 nM[1][3]-
CellularU937 Human Monocytic Cell Necroptosis10 nM[1][2][3]-
Mouse BiochemicalWild-Type RIPK1 Ser166 Phosphorylation>100-fold less potent than human[4]>100
CellularL929 Mouse Fibrosarcoma Cell Necroptosis1.3 µM~340*

*Data for a similar Type III RIPK1 inhibitor, compound 6, which shares the same benzoxazepinone core and species-specificity profile as this compound.[5] This data is used to illustrate the magnitude of the difference in cellular potency.

The biochemical data indicates that this compound is a single-digit nanomolar inhibitor of human RIPK1. In contrast, its potency against non-primate RIPK1 is reduced by over 100-fold.[4] This disparity is further reflected in cellular assays, where a structurally related compound with the same mechanism of action demonstrates a 340-fold decrease in potency in a mouse cell line compared to a human cell line.[5]

Signaling Pathway and Mechanism of Action

This compound is a Type III kinase inhibitor that binds to an allosteric pocket on the RIPK1 kinase domain, locking it in an inactive conformation.[2] This prevents the autophosphorylation of RIPK1 at serine 166, a key step in the activation of its kinase-dependent downstream signaling which can lead to necroptosis. The signaling cascade is often initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα).

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival & Pro-inflammatory) cluster_complex_II Complex IIb (Necrosome) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binding TRADD TRADD TRAF2 TRAF2 cIAP1/2 cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) NF-κB Activation NF-κB Activation RIPK1_scaffold->NF-κB Activation Ubiquitination RIPK1_active RIPK1 (Active Kinase) RIPK1_scaffold->RIPK1_active Deubiquitination p-RIPK1 p-RIPK1 (Ser166) RIPK1_active->p-RIPK1 Autophosphorylation RIPK3 RIPK3 p-RIPK1->RIPK3 Recruitment & Phosphorylation p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 MLKL MLKL p-RIPK3->MLKL Phosphorylation p-MLKL p-MLKL MLKL->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Oligomerization & Membrane Disruption This compound This compound This compound->RIPK1_active Inhibition

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the species-specificity of this compound.

Protocol 1: RIPK1 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibition of RIPK1 kinase activity by this compound.

  • Reagents: Recombinant human or mouse RIPK1, ATP, a suitable kinase substrate (e.g., Myelin Basic Protein), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Dispense recombinant RIPK1 into a 384-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular RIPK1 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of RIPK1 at Serine 166 in a cellular context.

  • Cell Culture: Culture human (e.g., U937) or mouse (e.g., L929) cells to the desired confluency.

  • Treatment:

    • Pre-treat cells with serial dilutions of this compound or vehicle control for 1 hour.

    • Induce necroptosis by treating with a combination of TNFα, a SMAC mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor (e.g., z-VAD-fmk) for a specified time (e.g., 4-6 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for phospho-RIPK1 (Ser166) and total RIPK1. A loading control antibody (e.g., β-actin) should also be used.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-RIPK1 signal to the total RIPK1 signal.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant RIPK1 Recombinant RIPK1 This compound Dilutions This compound Dilutions Recombinant RIPK1->this compound Dilutions ATP + Substrate ATP + Substrate This compound Dilutions->ATP + Substrate Luminescence Reading Luminescence Reading ATP + Substrate->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Cell Culture (Human/Mouse) Cell Culture (Human/Mouse) This compound Pre-treatment This compound Pre-treatment Cell Culture (Human/Mouse)->this compound Pre-treatment Necroptosis Induction Necroptosis Induction This compound Pre-treatment->Necroptosis Induction Cell Lysis Cell Lysis Necroptosis Induction->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Western Blot->IC50 Determination

Caption: General experimental workflow for evaluating this compound potency.

Conclusion

The available data conclusively demonstrates that this compound is a highly potent inhibitor of human RIPK1 but exhibits significantly reduced activity against its murine counterpart. This species-specificity is a critical factor for researchers to consider when designing and interpreting preclinical studies. While mouse models can provide valuable insights into the broader biological roles of RIPK1, the direct pharmacological effects of this compound observed in these models may not be translatable to humans. For studies aiming to predict the clinical efficacy of this compound, the use of human cell systems or humanized mouse models expressing human RIPK1 may be more appropriate.

References

A Head-to-Head Comparison of Benzoxazepinone RIPK1 Inhibitors: GSK481 and its Progeny

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of GSK481, GSK2982772, and GSK3145095

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, particularly necroptosis. Its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases and potentially some cancers. The benzoxazepinone scaffold has proven to be a fertile ground for the development of potent and selective RIPK1 inhibitors. This guide provides a detailed head-to-head comparison of the seminal benzoxazepinone inhibitor, this compound, and its clinical successors, GSK2982772 and GSK3145095.

Data Presentation: Quantitative Comparison of Benzoxazepinone RIPK1 Inhibitors

The following tables summarize the key quantitative data for this compound, GSK2982772, and GSK3145095, focusing on their biochemical potency, cellular activity, and pharmacokinetic profiles.

Table 1: Biochemical and Cellular Potency

CompoundTargetAssay TypeIC50 / EC50 (nM)Cell LineSpeciesReference
This compound RIPK1Biochemical (unspecified)1.3-Human[1]
pS166 RIPK1Biochemical2.8-Human[1][2][3]
NecroptosisCellular10U937Human[1][3][4]
GSK2982772 RIPK1FP binding1.0-Human[5][6]
RIPK1ADP-Glo1.6-Human[7]
RIPK1ADP-Glo16-Human[8]
RIPK1ADP-Glo10.2-Human[9][10]
NecroptosisCellular6.3U937Human[11]
RIPK1(unspecified)20-Monkey[8]
GSK3145095 RIPK1ADP-Glo6.3-Human[5][12][13][14]
Necroptosis (Cell Viability)Cellular1.6U937Human[14]
Necroptosis (LDH Release)Cellular0.5U937Human[14]
MIP-1β ProductionCellular0.4U937Human[14]
NecroptosisCellular1300L929Mouse[14]

Table 2: Selectivity Profile

CompoundSelectivity InformationReference
This compound Highly specific for RIPK1 over >450 other kinases.[2]
GSK2982772 >10,000-fold selective for RIPK1 over a panel of 339 kinases at 10 µM.
GSK3145095 Exquisite kinase specificity; no inhibition of 359 other kinases at 10 µM.[12][15]

Table 3: Preclinical Pharmacokinetic Parameters

CompoundSpeciesAdministrationKey FindingsReference
This compound RatOralSuboptimal pharmacokinetic profile, high lipophilicity.[5][6][11]
GSK2982772 Rat, Dog, MonkeyOralGood oral bioavailability and pharmacokinetic profile. Low brain penetration in rats.[5][8]
GSK3145095 Rat, Dog, MonkeyOralLow clearance, moderate volume of distribution, good oral bioavailability across species.[12][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (concentration is assay-dependent, often near the Km for ATP)

  • Test compounds (this compound, GSK2982772, GSK3145095) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiation: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

Cellular Necroptosis Assay (HT-29 or U937 cells)

This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.

Materials:

  • HT-29 (human colon adenocarcinoma) or U937 (human monocytic) cells

  • Cell culture medium (e.g., McCoy's 5A or RPMI-1640) supplemented with 10% FBS

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-treat cells with serial dilutions of the test compounds for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Viability/Cytotoxicity Measurement:

    • CellTiter-Glo®: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to measure cell viability based on ATP levels. Measure luminescence.

    • LDH Release: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's protocol.

  • Analysis: Calculate the percent protection or inhibition of cell death for each compound concentration and determine the EC50 value.

Mandatory Visualization

RIPK1 Signaling Pathway in Necroptosis

The following diagram illustrates the central role of RIPK1 in the TNF-α induced necroptosis pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis. In the presence of caspase inhibitors, RIPK1 is autophosphorylated and recruits RIPK3 to form the necrosome, which then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death by necroptosis.

RIPK1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Necrosome Necrosome (p-RIPK1, p-RIPK3) ComplexI->Necrosome forms Apoptosis Apoptosis ComplexIIa->Apoptosis pMLKL p-MLKL (Oligomerization) Necrosome->pMLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis induces CaspaseInhibitor Caspase Inhibitor (e.g., z-VAD-fmk) CaspaseInhibitor->ComplexIIa inhibits RIPK1_Inhibitor Benzoxazepinone RIPK1 Inhibitors (this compound, etc.) RIPK1_Inhibitor->Necrosome inhibits autophosphorylation

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental Workflow for RIPK1 Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel RIPK1 inhibitors, starting from a compound library and progressing through biochemical and cellular assays to in vivo studies.

Experimental_Workflow Start Compound Library BiochemicalAssay Biochemical Assay (e.g., ADP-Glo™) Start->BiochemicalAssay Potency Determine IC50 BiochemicalAssay->Potency CellularAssay Cellular Necroptosis Assay (e.g., HT-29, U937) Potency->CellularAssay Hits Efficacy Determine EC50 CellularAssay->Efficacy Selectivity Kinase Selectivity Profiling Efficacy->Selectivity Leads OffTarget Assess Off-Target Effects Selectivity->OffTarget InVivo In Vivo Studies (PK/PD, Efficacy Models) OffTarget->InVivo Lead Lead Candidate InVivo->Lead

Caption: Workflow for RIPK1 inhibitor characterization.

References

Confirming On-Target Effects of GSK481: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK481, a potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, with other relevant alternatives. We present supporting experimental data from orthogonal assays designed to rigorously confirm its on-target effects, crucial for advancing drug discovery and development programs.

Introduction to this compound

This compound is a first-in-class, highly potent and specific inhibitor of RIPK1, a critical kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[1][2] The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory diseases and neurodegenerative disorders.[3][4] This guide will delve into the methods used to validate the on-target engagement of this compound and compare its performance with other RIPK1 inhibitors.

Comparative Performance Data

The following tables summarize the in vitro and cellular potency of this compound and its analogs, GSK2982772 and GSK3145095, providing a clear comparison of their efficacy.

Table 1: In Vitro Potency against RIPK1

CompoundAssay TypeIC50 (nM)
This compound RIPK1 FP1.3[3]
GSK2982772 RIPK1 FP1.0[3]
GSK3145095 ADP-Glo6.3[3][5]

FP: Fluorescence Polarization; ADP-Glo: ADP-Glo Kinase Assay

Table 2: Cellular Potency in Necroptosis Assays

CompoundCell LineAssay TypeIC50 (nM)
This compound U937Cell Viability10[3]
GSK2982772 U937Cell Viability16[6]
GSK3145095 U937Cell Viability6.3[5]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and the assays used for its validation, the following diagrams illustrate the core signaling pathway and experimental workflows.

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Cell Survival, Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa transitions to ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb transitions to Apoptosis Apoptosis ComplexIIa->Apoptosis pRIPK1 pRIPK1 (S166) ComplexIIb->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 phosphorylates pMLKL pMLKL pRIPK3->pMLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis induces This compound This compound This compound->pRIPK1 inhibits

Caption: RIPK1 Signaling Pathway in Necroptosis.

cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 KINOMEscan cluster_2 Necroptosis Assay A Treat cells with This compound or vehicle B Heat cells to different temperatures A->B C Lyse cells and separate soluble fraction B->C D Analyze RIPK1 levels (e.g., Western Blot) C->D E Plot thermal shift (Target Engagement) D->E F Immobilized ligand- coated beads G Incubate with kinase and this compound F->G H Quantify kinase binding (qPCR) G->H I Determine Kd (Selectivity Profile) H->I J Induce necroptosis (e.g., TNFα + z-VAD) K Treat cells with This compound J->K L Measure cell viability (e.g., CellTiter-Glo) K->L M Measure LDH release K->M

Caption: Orthogonal Assay Experimental Workflows.

Experimental Protocols

To ensure robust and reproducible results, the following are detailed methodologies for the key orthogonal assays used to confirm the on-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture a human cell line expressing RIPK1 (e.g., HT-29 or U937) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[9]

  • Thermal Denaturation: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.[9]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble RIPK1 at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble RIPK1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

KINOMEscan™

This competition binding assay is the gold standard for determining the selectivity of kinase inhibitors.[10][11] It measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.

Protocol:

  • Assay Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound (this compound). If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[12]

  • Incubation: A proprietary panel of human kinases is incubated with the immobilized ligand and a single concentration of this compound (typically 1 µM or 10 µM for broad profiling).[5][13]

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates displacement by this compound.[12]

  • Data Analysis: Results are typically reported as a percentage of control (DMSO). A low percentage indicates strong binding. For hit compounds, a dissociation constant (Kd) can be determined by running a dose-response curve. The selectivity is visualized using a TREEspot™ diagram.[10]

Necroptosis Induction and Inhibition Assay

This cellular assay confirms the functional consequence of RIPK1 inhibition by measuring the blockage of necroptosis.

Protocol:

  • Cell Seeding: Seed a cell line susceptible to necroptosis (e.g., U937, HT-29, or L929) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[14][15]

  • Incubation: Incubate the cells for 6-24 hours.

  • Endpoint Measurement:

    • Cell Viability: Measure cell viability using a commercially available kit such as CellTiter-Glo®, which quantifies ATP levels.

    • LDH Release: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane rupture, a hallmark of necrosis.

  • Data Analysis: Plot cell viability or LDH release against the concentration of this compound to determine the IC50 value.

Quantitative Proteomics for Off-Target Identification

Quantitative proteomics can be employed to identify potential off-target effects of this compound in an unbiased manner.[16][17]

Protocol:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Grow two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids.

  • Compound Treatment and Probe Labeling: Treat the "heavy" labeled cells with a photo-affinity labeled version of this compound and the "light" labeled cells with a control. Irradiate the cells with UV light to covalently link the probe to its binding partners.[16]

  • Cell Lysis and Protein Enrichment: Combine the cell lysates, "click" a biotin tag to the probe, and enrich the probe-bound proteins using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. Proteins that are significantly enriched in the this compound-treated sample compared to the control are potential on- and off-targets. These can be further validated using orthogonal assays.

Conclusion

The on-target engagement of this compound with RIPK1 can be robustly confirmed through a combination of orthogonal assays. Biophysical methods like CETSA provide direct evidence of target binding in a cellular context, while KINOMEscan profiling demonstrates its high selectivity. Cellular assays that measure the inhibition of necroptosis confirm the functional consequence of target engagement. Finally, quantitative proteomics offers an unbiased approach to identify any potential off-target interactions. The collective data from these assays provide a high degree of confidence in the on-target mechanism of action of this compound, supporting its further development as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of GSK481: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like GSK481, a potent RIP1 kinase inhibitor, are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed to be your preferred resource for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and safety measures. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the following general precautions for handling potent chemical compounds should be strictly adhered to.

Key Safety Measures:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

    • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

    • Respiratory Protection: If there is a risk of aerosol generation and a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) should be used.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound.

This compound: Summary of Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C₂₁H₁₉N₃O₄
Molecular Weight 377.4 g/mol
CAS Number 1622849-58-4
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Temperature -20°C

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must comply with all federal, state, and local regulations. The following procedures provide a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Segregation: The First Crucial Step

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

    • Unused Compound: Unwanted or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container. Do not mix with other chemical waste unless instructed to do so by your EHS department.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

    • Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve this compound (e.g., DMSO). Do not mix incompatible waste streams.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GSK481_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., this compound in DMSO) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container check_compatibility Ensure Container Compatibility liquid_waste->check_compatibility seal_container Securely Seal Container solid_container->seal_container liquid_container Pour into Labeled Hazardous Liquid Waste Container liquid_container->seal_container check_compatibility->liquid_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Workflow
Detailed Disposal Steps:

  • Consult Your SDS and EHS: Before beginning, review the Safety Data Sheet for this compound and your institution-specific chemical hygiene and disposal plans.

  • Segregate Waste at the Source: As you generate waste, immediately place it into the appropriate, labeled hazardous waste container.

  • Label Waste Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (for liquid waste), and the approximate concentration and volume.

  • Secure Storage: Keep waste containers securely sealed when not in use and store them in a designated and secondary containment area to prevent spills.

  • Arrange for Pickup: Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing the trust placed in your research and development endeavors.

Safeguarding Your Research: A Comprehensive Guide to Handling GSK481

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of GSK481, a potent and selective RIP1 kinase inhibitor. Adherence to these protocols is critical for personal safety and the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a small molecule inhibitor that requires careful handling in a laboratory setting. The following procedures outline the necessary precautions for personal protective equipment (PPE), operational handling, and emergency responses.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table summarizes the required PPE when handling this compound in both solid and solution forms.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization.Minimizes inhalation of the compound.
Operational Plan: Step-by-Step Handling

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound as a solid should be stored at -20°C for long-term stability.

  • Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Preparation of Stock Solutions:

  • All handling of solid this compound should be performed in a well-ventilated chemical fume hood.

  • To prepare a stock solution, slowly add the desired solvent (e.g., DMSO) to the vial containing the powdered compound.

  • Ensure the compound is fully dissolved by vortexing or gentle agitation.

Use in Experiments:

  • When diluting the stock solution for experiments, use appropriate laboratory techniques to ensure accuracy.

  • Always handle solutions containing this compound with the same level of precaution as the concentrated stock solution.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and solvent if applicable.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Institutional Disposal Protocol:

    • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

    • Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Cellular Necroptosis Assay

This compound is a potent inhibitor of RIP1 kinase, a key mediator of necroptosis, a form of programmed cell death. A common assay to evaluate the efficacy of this compound is a cellular necroptosis assay.

Methodology:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HT-29 or U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment:

    • Pre-treat the cells with the various concentrations of this compound for 1-2 hours.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a combination of TNF-α (Tumor Necrosis Factor-alpha), a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is crucial to block apoptosis and specifically measure necroptosis.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Assess cell viability using a commercially available assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or membrane integrity.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the results as a dose-response curve to determine the IC50 value of this compound.

This compound in the Necroptosis Signaling Pathway

This compound's primary mechanism of action is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1 or RIP1). This kinase is a critical upstream regulator in the necroptosis pathway, which is typically initiated by death receptors like the TNF receptor.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II / Necrosome (Pro-death) TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binding TRADD TRADD TRAF2 TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Dissociation from Complex I cIAP1/2 cIAP1/2 RIPK1_ub RIPK1 (Ubiquitinated) NF-κB Pathway NF-κB Pathway RIPK1_ub->NF-κB Pathway Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer This compound This compound This compound->RIPK1 Inhibition Necroptosis Necroptosis MLKL_oligomer->Necroptosis Pore Formation

Caption: The necroptosis signaling pathway initiated by TNF-α binding to its receptor, leading to the formation of the necrosome and cell death. This compound inhibits RIPK1, a key kinase in this pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 377.4 g/mol [1][2]
IC50 (RIP1 Kinase Assay) 2.8 nM[1]
Solubility in DMSO ≥ 30 mg/mL[1]
Storage (Solid) -20°C[1]
Storage (in DMSO) -80°C[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK481
Reactant of Route 2
Reactant of Route 2
GSK481

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.